molecular formula C13H11NO2 B1297503 (4-Pyridin-2-YL-phenyl)-acetic acid CAS No. 51061-67-7

(4-Pyridin-2-YL-phenyl)-acetic acid

Cat. No.: B1297503
CAS No.: 51061-67-7
M. Wt: 213.23 g/mol
InChI Key: KPAUORDXNFURBA-UHFFFAOYSA-N
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Description

(4-Pyridin-2-YL-phenyl)-acetic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-pyridin-2-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAUORDXNFURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333426
Record name (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51061-67-7
Record name (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyridin-2-YL-phenyl)-acetic acid is a heterocyclic carboxylic acid derivative with a biphenyl-like structure, where one of the phenyl rings is replaced by a pyridine moiety. This structural motif is of significant interest in medicinal chemistry, as it is found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a potential modulator of inflammatory pathways.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂PubChem
Molecular Weight 213.23 g/mol PubChem
CAS Number 51061-67-7PubChem
Appearance Brown solidChem-Impex
Storage Conditions 0-8 °CChem-Impex
IUPAC Name 2-(4-(pyridin-2-yl)phenyl)acetic acidPubChem
Canonical SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)OPubChem
InChI InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)PubChem
Computed XLogP3-AA 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 213.078978 g/mol PubChem
Topological Polar Surface Area 50.2 ŲPubChem

Synthesis

A common and effective method for the synthesis of this compound and its derivatives is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound (Representative)

This protocol is a representative example based on the synthesis of similar compounds and may require optimization for this specific molecule.

Materials:

  • 4-Bromophenylacetic acid

  • 2-Pyridinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenylacetic acid (1 equivalent) and 2-pyridinylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add an aqueous solution of potassium carbonate (2 equivalents).

  • Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Deoxygenate Mixture (e.g., Ar sparging) reagents->degas 1 catalyst Add Palladium Catalyst and Ligand degas->catalyst 2 heat Heat to Reflux (e.g., 80-100 °C) catalyst->heat 3 monitor Monitor by TLC heat->monitor 4 extract Aqueous Work-up and Extraction monitor->extract 5 dry Dry Organic Layer extract->dry 6 concentrate Concentrate in vacuo dry->concentrate 7 chromatography Column Chromatography concentrate->chromatography 8 product Pure Product chromatography->product 9

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Biological Activity and Signaling Pathway

The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential to inhibit enzymes involved in the inflammatory cascade. Specifically, this class of compounds is investigated for its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and/or microsomal prostaglandin E synthase-1 (mPGES-1).

The Arachidonic Acid Cascade and Potential Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. This is followed by a series of enzymatic reactions that produce prostaglandins, key mediators of inflammation, pain, and fever.

  • Phospholipase A₂ (PLA₂): Upon cell stimulation, PLA₂ cleaves membrane phospholipids to release arachidonic acid.

  • Cyclooxygenase (COX): COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): This terminal synthase specifically converts PGH₂ to prostaglandin E₂ (PGE₂), a major pro-inflammatory prostaglandin.

This compound and its analogues are hypothesized to act as competitive inhibitors of the active sites of COX enzymes or mPGES-1, thereby reducing the production of pro-inflammatory prostaglandins.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H₂ (PGH₂) mpges1 mPGES-1 pgh2->mpges1 pge2 Prostaglandin E₂ (PGE₂) inflammation Inflammation, Pain, Fever pge2->inflammation pla2->aa cox->pgh2 mpges1->pge2 inhibitor (4-Pyridin-2-YL-phenyl)- acetic acid inhibitor->cox Inhibition inhibitor->mpges1 Inhibition

Caption: The arachidonic acid cascade and points of potential inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Indomethacin or celecoxib (positive controls)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for PGE₂ quantification

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for a specific duration (e.g., 10-20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug).

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound represents a molecule of interest for researchers in the fields of medicinal chemistry and pharmacology. Its chemical structure suggests the potential for development into novel anti-inflammatory and analgesic agents. The synthetic route via Suzuki coupling is a well-established and versatile method for its preparation. Further investigation into its specific biological activity, particularly its inhibitory profile against COX and mPGES-1 enzymes, is warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for such future research endeavors.

(4-Pyridin-2-YL-phenyl)-acetic acid CAS number 51061-67-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid (CAS: 51061-67-7)

Abstract

This compound, with CAS number 51061-67-7, is a heterocyclic building block of significant interest in medicinal chemistry and material science. Its structure, which combines a phenylacetic acid moiety with a pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of functionalized molecules. This document provides a comprehensive technical overview of its known properties, potential applications, and synthetic considerations, tailored for professionals in research and development. It consolidates available data on its physicochemical characteristics and highlights its role as a key starting material for creating novel therapeutic agents and advanced materials.

Physicochemical Properties

This compound is typically supplied as a solid.[1] Its core identity and physical state are well-defined, although comprehensive data on properties like melting point, boiling point, and solubility are not widely published. The key identifiers and characteristics are summarized below.

PropertyValueReference
CAS Number 51061-67-7[1][2][3][4][5]
Molecular Formula C₁₃H₁₁NO₂[1][2][4][5]
Molecular Weight 213.24 g/mol [1]
IUPAC Name 2-(4-pyridin-2-ylphenyl)acetic acid[2]
Synonyms 4-(2'-Pyridyl)phenylacetic acid[1][6]
Appearance Brown solid[1]
Purity ≥ 95% (Assay)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Logical Workflow

While this compound is commercially available as a research chemical, detailed experimental protocols for its synthesis are not extensively documented in publicly accessible literature. However, a logical and common approach for its synthesis involves a cross-coupling reaction, such as the Suzuki coupling. This method is a cornerstone of modern organic synthesis for creating biaryl systems.

A plausible synthetic workflow would involve coupling a protected 4-halophenylacetic acid derivative with a suitable pyridine-2-boronic acid or ester, followed by deprotection. This strategy offers a reliable pathway to the target molecule.

G cluster_reactants Reactant1 4-Bromophenylacetic Acid Ester Reaction Suzuki Coupling (Pd Catalyst, Base) Reactant1->Reaction Reactant2 2-Pyridylboronic Acid Reactant2->Reaction Intermediate Protected Intermediate Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound (Final Product) Hydrolysis->Product

Caption: Proposed general synthetic workflow for this compound.

Applications in Research and Development

The utility of this compound stems from its bifunctional nature, offering reactive sites at both the carboxylic acid group and the pyridine ring. This makes it a valuable intermediate in several high-value research and development sectors.[1]

  • Pharmaceutical Development : It serves as a crucial building block for synthesizing more complex molecules with potential therapeutic value. Its structure is found in scaffolds targeting neurological disorders and is explored for creating novel anti-inflammatory and analgesic agents.[1]

  • Agrochemicals : The compound is utilized in the development of new agrochemicals, including effective herbicides and pesticides.[1]

  • Material Science : Researchers are exploring its use in creating advanced materials, such as specialized polymers and coatings that may exhibit enhanced thermal stability and chemical resistance.[1]

  • Biochemical and Analytical Research : It functions as a tool compound in studies of enzyme interactions and metabolic pathways and is used in the development of new analytical methods.[1]

The following diagram illustrates the central role of this compound as a precursor in various application streams.

G Core This compound (CAS 51061-67-7) Pharma Pharmaceutical Development Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material Research Biochemical & Analytical Research Tools Core->Research Pharma_Sub1 Anti-inflammatory Agents Pharma->Pharma_Sub1 Pharma_Sub2 Analgesics Pharma->Pharma_Sub2 Pharma_Sub3 Neurological Disorder Agents Pharma->Pharma_Sub3 Agro_Sub1 Herbicides Agro->Agro_Sub1 Agro_Sub2 Pesticides Agro->Agro_Sub2 Material_Sub1 Polymers Material->Material_Sub1 Material_Sub2 Coatings Material->Material_Sub2

Caption: Applications of this compound as a core intermediate.

Biological Activity and Pharmacokinetics

There is limited publicly available information on the specific biological activity or pharmacokinetic profile of this compound itself. Its primary role is that of a precursor or intermediate. The biological properties of interest typically arise after its modification into more complex final products, such as amides or esters.

For instance, studies on related structures like 2-phenyl-N-(pyridin-2-yl)acetamides have shown potential antimycobacterial activity, but this activity is a feature of the amide derivative, not the parent acetic acid.[7] Any evaluation of biological function should be directed at the final compounds synthesized from this intermediate rather than the intermediate itself.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or use of this compound are proprietary to the manufacturers and researchers who utilize it. However, a general protocol for a reaction involving its carboxylic acid group, such as amide bond formation, is provided for illustrative purposes.

Illustrative Protocol: General Amide Synthesis

Disclaimer: This is a generalized procedure and must be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken.

  • Reagent Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or Dimethylformamide).

  • Activation : Add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition : Add the desired primary or secondary amine (1.0-1.2 equivalents) to the activated mixture.

  • Reaction : Allow the reaction to stir at room temperature. Monitor the progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up and Purification : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired amide.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For specific safety, hazard, and disposal information, users must consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored under recommended conditions, typically at 0-8 °C, to ensure its stability.[1]

References

(4-Pyridin-2-YL-phenyl)-acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the contextual biological significance of (4-Pyridin-2-YL-phenyl)-acetic acid. This molecule serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Molecular Data

This compound is a biaryl compound featuring a pyridine ring linked to a phenylacetic acid moiety. Its chemical and physical properties are summarized below.

PropertyValueCitations
Molecular Formula C₁₃H₁₁NO₂[1][2]
Molecular Weight 213.24 g/mol [1]
IUPAC Name 2-(4-(pyridin-2-yl)phenyl)acetic acid[1]
CAS Number 51061-67-7[1]
Appearance Brown solid
Synonyms 4-(2'-Pyridyl)phenylacetic acid[1]

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The proposed synthetic pathway involves the coupling of a pyridine-containing boronic acid derivative with a phenylacetic acid derivative bearing a leaving group, or vice-versa. A plausible and commonly employed strategy is the coupling of 2-bromopyridine with a phenylacetic acid boronic ester.

Reaction Scheme:

  • Reactants: 2-Bromopyridine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid (a boronic ester of phenylacetic acid).

  • Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid derivative.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

Detailed Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the boronic acid derivative (1.2 equivalents), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equivalents). The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reactants: 2-Bromopyridine (1.0 equivalent) and the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) are added to the flask via syringe.

  • Reaction Conditions: The reaction mixture is heated with vigorous stirring to a temperature typically ranging from 80°C to 100°C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Role in Drug Discovery and Development

While this compound itself may not be the final active pharmaceutical ingredient (API), its structural motif is of significant interest in medicinal chemistry. It is frequently employed as a key intermediate in the synthesis of more complex molecules, particularly in the search for novel anti-inflammatory and analgesic drugs.[1]

One of the prominent areas where this scaffold is utilized is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.[3][4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 can provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[3][6] The pyridine-phenylacetic acid core can be systematically modified to optimize binding affinity and selectivity for the COX-2 enzyme's active site.

Below is a diagram illustrating the logical workflow of utilizing this compound as a scaffold in a drug discovery program targeting COX-2.

G cluster_0 Scaffold Synthesis cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development A 2-Bromopyridine C This compound (Core Scaffold) A->C Suzuki Coupling B Phenylacetic Acid Boronic Ester B->C D Derivative Synthesis (Library Generation) C->D Chemical Modification E In Vitro Screening (COX-1/COX-2 Assays) D->E F SAR Analysis E->F F->D Iterative Design G Lead Candidate (Potent & Selective COX-2 Inhibitor) F->G H In Vivo Efficacy Models (e.g., Carrageenan-induced paw edema) G->H I ADME/Tox Studies G->I J Clinical Candidate H->J I->J

References

An In-depth Technical Guide to the Synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of (4-Pyridin-2-YL-phenyl)-acetic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by a straightforward ester hydrolysis to yield the final carboxylic acid. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound is efficiently achieved through a two-step process:

  • Suzuki-Miyaura Cross-Coupling: This key step involves the palladium-catalyzed reaction between a 2-halopyridine (e.g., 2-bromopyridine) and an appropriately substituted phenylboronic acid derivative (e.g., ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate). This reaction forms the crucial carbon-carbon bond between the pyridine and phenyl rings, yielding the ester precursor, ethyl (4-(pyridin-2-yl)phenyl)acetate.

  • Ester Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to afford the desired this compound.

This approach offers several advantages, including the use of commercially available starting materials, mild reaction conditions, and generally good to high yields.[2]

Experimental Protocols

Step 1: Synthesis of Ethyl (4-(pyridin-2-yl)phenyl)acetate via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Bromopyridine 2-Bromopyridine Ester_Product Ethyl (4-(pyridin-2-yl)phenyl)acetate 2-Bromopyridine->Ester_Product + Boronic_Ester Ethyl 2-(4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenyl)acetate Boronic_Ester->Ester_Product Catalyst Pd(PPh3)4 Catalyst->Ester_Product cat. Base K2CO3 Base->Ester_Product Solvent 1,4-Dioxane/Water Solvent->Ester_Product Heat

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentMolar Equiv.
2-Bromopyridine1.0
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate1.1
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]0.03
Potassium Carbonate (K2CO3)2.0
1,4-Dioxane (degassed)-
Water (degassed)-

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-bromopyridine (1.0 equiv), ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).[4] Subsequently, add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.[2]

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure ethyl (4-(pyridin-2-yl)phenyl)acetate.[2]

Expected Yield: Based on similar Suzuki-Miyaura couplings of 2-substituted pyridines, yields can range from modest to good (approximately 40-80%).[5]

Step 2: Hydrolysis of Ethyl (4-(pyridin-2-yl)phenyl)acetate

Reaction Scheme:

Hydrolysis cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Ester Ethyl (4-(pyridin-2-yl)phenyl)acetate Acid_Product This compound Ester->Acid_Product + Base NaOH Base->Acid_Product Solvent Methanol/Water Solvent->Acid_Product Heat

Caption: Hydrolysis of the ester intermediate.

Materials:

ReagentMolar Equiv.
Ethyl (4-(pyridin-2-yl)phenyl)acetate1.0
Sodium Hydroxide (NaOH)1.5 - 2.0
Methanol-
Water-
Hydrochloric Acid (HCl), concentrated-

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl (4-(pyridin-2-yl)phenyl)acetate (1.0 equiv) in a mixture of methanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equiv) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If methanol was used as a co-solvent, remove it under reduced pressure.

  • Purification: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 5-6 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated this compound by vacuum filtration and wash the solid with cold water.

  • Drying: Dry the final product under vacuum.

Expected Yield: Hydrolysis of similar esters typically proceeds in high yield, often exceeding 90%.

Quantitative Data

The following table summarizes the key physical and chemical properties of the final product.

PropertyValue
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS Number 51061-67-7
Appearance Brown solid
Purity ≥ 95% (Assay)

Characterization Data

1H NMR (DMSO-d6, 500 MHz):

  • δ 12.3 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 8.6-8.7 (m, 1H): Proton on the pyridine ring adjacent to the nitrogen.

  • δ 7.8-8.0 (m, 2H): Protons on the pyridine and phenyl rings.

  • δ 7.2-7.4 (m, 5H): Aromatic protons on the phenyl and pyridine rings.

  • δ 3.6 (s, 2H): Methylene protons of the acetic acid moiety (-CH2-).

13C NMR (DMSO-d6, 125 MHz):

  • δ ~173: Carbonyl carbon of the carboxylic acid.

  • δ ~155-150: Carbons of the pyridine ring.

  • δ ~140-120: Aromatic carbons of the phenyl and pyridine rings.

  • δ ~40: Methylene carbon of the acetic acid moiety.

Infrared (IR) Spectroscopy (KBr, cm-1):

  • ~3000 (broad): O-H stretch of the carboxylic acid.

  • ~1700 (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1580, 1470: C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS):

  • [M+H]+: Expected at m/z 214.08.

  • [M-H]-: Expected at m/z 212.07.

Workflow and Logical Relationships

The overall synthesis workflow can be visualized as a sequential process.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis Reactants1 2-Bromopyridine + Ethyl 2-(4-boronophenyl)acetate Reagents1 Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O Reaction1 Heat (80-100 °C) Reagents1->Reaction1 Reaction Conditions Workup1 Aqueous Workup Reaction1->Workup1 Quenching Purification1 Column Chromatography Workup1->Purification1 Crude Product Intermediate Ethyl (4-(pyridin-2-yl)phenyl)acetate Purification1->Intermediate Purified Intermediate Reagents2 NaOH Methanol/H2O Intermediate->Reagents2 Starting Material Reaction2 Reflux Reagents2->Reaction2 Reaction Conditions Workup2 Acidification Reaction2->Workup2 Crude Product Isolation2 Filtration & Drying Workup2->Isolation2 Precipitate FinalProduct This compound Isolation2->FinalProduct Final Product

Caption: Overall synthesis workflow.

This detailed guide provides a solid foundation for the successful synthesis and characterization of this compound, empowering researchers in their drug discovery and development endeavors.

References

An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (4-Pyridin-2-YL-phenyl)-acetic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The document details its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and its role as a key intermediate for bioactive molecules.

Chemical Structure and Nomenclature

This compound is a bifunctional molecule incorporating a pyridine ring linked to a phenylacetic acid moiety. This unique combination of a basic heterocyclic unit and an acidic side-chain makes it a valuable building block in medicinal and materials chemistry.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: 2-(4-pyridin-2-ylphenyl)acetic acid[1]

Synonyms:

  • This compound

  • 4-(2'-Pyridyl)phenylacetic acid

  • 2-[4-(2-pyridyl)phenyl]acetic acid[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and material science, influencing factors such as solubility, absorption, and reactivity. The computed properties for 2-(4-pyridin-2-ylphenyl)acetic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂PubChem[1]
Molecular Weight 213.23 g/mol PubChem[1]
Exact Mass 213.078978594 DaPubChem[1]
CAS Number 51061-67-7PubChem[1]
Appearance Brown solidChem-Impex[2]
XLogP3-AA 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 50.2 ŲPubChem[1]
Complexity 234PubChem[1]
Storage Conditions Store at 0-8 °CChem-Impex[2]

Synthesis and Experimental Protocols

The synthesis of 2-(4-pyridin-2-ylphenyl)acetic acid can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is one of the most versatile methods for forming carbon-carbon bonds between aromatic rings.[3][4] A plausible synthetic route involves the coupling of a pyridine-containing boronic acid derivative with a phenylacetic ester derivative, followed by hydrolysis.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for coupling 2-substituted pyridines with aryl halides.[3][5][6]

Step 1: Palladium-Catalyzed Cross-Coupling

  • Reactants Setup: To an oven-dried flask under an inert argon atmosphere, add methyl 4-bromophenylacetate (1 equivalent), 2-(tributylstannyl)pyridine or 2-pyridylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a suitable solvent like anhydrous dioxane or toluene.

  • Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (K₂CO₃ can also be used, 2-3 equivalents).[6]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product, methyl 2-(4-pyridin-2-ylphenyl)acetate, using flash column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification: Quench the reaction and adjust the pH to ~4-5 with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 2-(4-pyridin-2-ylphenyl)acetic acid.

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 2-(4-pyridin-2-ylphenyl)acetic acid using the Suzuki-Miyaura coupling reaction.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification Reactants Reactants: - Methyl 4-bromophenylacetate - 2-Pyridylboronic Acid Reaction1 Heat to Reflux (80-100°C, 12-24h) Reactants->Reaction1 Catalyst Catalyst System: - Pd(PPh₃)₄ - Na₂CO₃ (aq) - Dioxane Catalyst->Reaction1 Intermediate Intermediate: Methyl 2-(4-pyridin-2-ylphenyl)acetate Reaction1->Intermediate Reaction2 Stir at RT (2-4h) Intermediate->Reaction2 Reagents2 Reagents: - LiOH or NaOH - THF/Methanol/H₂O Reagents2->Reaction2 Acidification Acidification (1M HCl) Reaction2->Acidification FinalProduct Final Product: 2-(4-pyridin-2-ylphenyl)acetic acid Acidification->FinalProduct

Caption: Synthetic workflow for 2-(4-pyridin-2-ylphenyl)acetic acid.

Biological and Industrial Relevance

2-(4-Pyridin-2-yl-phenyl)-acetic acid is a valuable intermediate compound, primarily utilized as a building block for more complex molecules in several key industries.

  • Pharmaceutical Development: This compound serves as a key precursor in the synthesis of novel therapeutic agents. Phenylacetic acid derivatives are known to possess anti-inflammatory properties.[7][8] The pyridine moiety is a common feature in many biologically active compounds, and its inclusion can modulate the pharmacological profile of the final drug candidate. Research indicates its utility in developing agents for treating neurological disorders and as potential anti-inflammatory and analgesic drugs.[2]

  • Agrochemical Chemistry: The structural features of this molecule are also relevant in the agrochemical sector. It is used in the formulation of effective herbicides and pesticides, where its chemical properties can contribute to enhanced efficacy and stability of the final product.[2]

  • Material Science and Analytical Chemistry: Beyond life sciences, this compound is explored for creating advanced polymers with enhanced thermal and chemical resistance. It also serves as a tool in biochemical research for studying enzyme interactions and in developing analytical methods for quality control.[2]

References

Spectroscopic and Synthetic Profile of (4-Pyridin-2-YL-phenyl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Pyridin-2-YL-phenyl)-acetic acid, a versatile building block in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are provided, alongside a plausible synthetic route. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Core Compound Information

Identifier Value
IUPAC Name 2-(4-(Pyridin-2-yl)phenyl)acetic acid
CAS Number 51061-67-7[1][2]
Molecular Formula C₁₃H₁₁NO₂[1][2]
Molecular Weight 213.23 g/mol [2]
Appearance Brown solid[1]

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.70d1HPyridinyl-H6
~8.00d2HPhenyl-H2', H6'
~7.80t1HPyridinyl-H4
~7.45d2HPhenyl-H3', H5'
~7.30t1HPyridinyl-H5
~7.20d1HPyridinyl-H3
~3.70s2H-CH₂-
>10br s1H-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~172.0-COOH
~156.0Pyridinyl-C2
~149.0Pyridinyl-C6
~140.0Phenyl-C1'
~138.0Phenyl-C4'
~137.0Pyridinyl-C4
~129.5Phenyl-C3', C5'
~127.0Phenyl-C2', C6'
~122.0Pyridinyl-C5
~120.5Pyridinyl-C3
~40.0-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3050MediumC-H stretch (Aromatic)
~2900WeakC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470, ~1430MediumC=C stretch (Aromatic/Pyridinyl)
~1300MediumO-H bend (Carboxylic acid)
~1200StrongC-O stretch (Carboxylic acid)
~900-650StrongC-H bend (Aromatic/Pyridinyl)

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment
213100[M]⁺ (Molecular Ion)
16880[M - COOH]⁺
15440[M - CH₂COOH]⁺
7830[C₅H₄N]⁺ (Pyridinyl fragment)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Perform baseline correction and report the peak positions in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) system.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 300.

    • Identify the molecular ion peak and the major fragment ions.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound can be plausibly achieved via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. A general workflow for the synthesis and subsequent spectroscopic characterization is outlined below.

Synthesis_and_Analysis_Workflow Synthesis and Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials: 4-Bromophenylacetic acid 2-Pyridylboronic acid Reaction Suzuki Coupling Reaction (Pd catalyst, base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Data Analysis and Structure Confirmation NMR->Data IR->Data MS->Data

Caption: A flowchart illustrating the synthetic route to this compound via Suzuki coupling, followed by a standard workflow for its spectroscopic characterization.

Spectroscopic_Characterization cluster_sample Sample Preparation cluster_instrumentation Instrumentation cluster_data Data Acquisition & Analysis Sample_Prep Synthesized Compound NMR Sample (in DMSO-d₆) IR Sample (KBr pellet) MS Sample (in Methanol) NMR_Spec NMR Spectrometer Sample_Prep:f1->NMR_Spec IR_Spec FTIR Spectrometer Sample_Prep:f2->IR_Spec MS_Spec Mass Spectrometer Sample_Prep:f3->MS_Spec NMR_Data Acquire ¹H & ¹³C Spectra NMR_Spec->NMR_Data IR_Data Acquire IR Spectrum IR_Spec->IR_Data MS_Data Acquire Mass Spectrum MS_Spec->MS_Data Analysis Correlate Data & Confirm Structure NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: A logical workflow diagram detailing the steps involved in the spectroscopic characterization of a synthesized chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of (4-Pyridin-2-YL-phenyl)-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Pyridin-2-YL-phenyl)-acetic acid is a versatile organic compound with potential applications in pharmaceutical and agrochemical research.[1] Its core structure, featuring a pyridine ring linked to a phenylacetic acid moiety, suggests it may serve as a valuable intermediate in the synthesis of novel bioactive molecules.[1] A comprehensive understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development, formulation design, and manufacturing processes. This technical guide provides an overview of the known physicochemical properties, detailed experimental protocols for determining solubility and stability, and a discussion of potential degradation pathways and biological interactions. While specific experimental data for this compound is limited in publicly available literature, this guide offers a framework for its systematic characterization.

Physicochemical Properties

A summary of the computed and known properties of this compound is presented in Table 1. It is important to note that while computational predictions offer valuable initial insights, they must be corroborated by experimental data for reliable application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(4-(pyridin-2-yl)phenyl)acetic acidPubChem
Molecular Formula C₁₃H₁₁NO₂PubChem[2]
Molecular Weight 213.23 g/mol PubChem[2]
CAS Number 51061-67-7PubChem[2]
Appearance Brown solidChem-Impex
Predicted LogP 2.1PubChem[2]
Predicted pKa (acidic) To be determined experimentally
Predicted pKa (basic) To be determined experimentally
Predicted Aqueous Solubility To be determined experimentally

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a carboxylic acid and a pyridine ring in this compound suggests that its solubility will be pH-dependent.

Predicted Solubility Behavior

Based on its structure, the following general solubility characteristics can be anticipated:

  • Aqueous Solubility: Likely to be low in neutral water but will increase significantly at pH values above the pKa of the carboxylic acid (forming the more soluble carboxylate salt) and at pH values below the pKa of the pyridine nitrogen (forming the more soluble pyridinium salt).

  • Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in non-polar solvents is likely to be limited.

Experimental Determination of Solubility

To accurately characterize the solubility profile, the following experimental protocols are recommended.

This high-throughput method is suitable for early-stage drug discovery to obtain an initial estimate of solubility.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant via UV-spectroscopy or LC-MS after filtration or centrifugation.

This method provides the true equilibrium solubility and is essential for pre-formulation and formulation development.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to various aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and selected organic solvents in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 2: Template for Reporting Solubility Data

Solvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method
Water25TBDTBDThermodynamic
PBS (pH 7.4)25TBDTBDThermodynamic
0.1 N HCl (pH ~1)25TBDTBDThermodynamic
0.01 M Acetate Buffer (pH 4.5)25TBDTBDThermodynamic
Methanol25TBDTBDThermodynamic
Ethanol25TBDTBDThermodynamic
DMSO25TBDTBDThermodynamic
Acetonitrile25TBDTBDThermodynamic

TBD: To Be Determined

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are employed to identify likely degradation pathways and to develop a stability-indicating analytical method.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways should be investigated:

  • Hydrolysis: The carboxylic acid moiety is generally stable to hydrolysis. However, under extreme pH and temperature conditions, decarboxylation or other reactions could potentially occur.

  • Oxidation: The pyridine ring and the benzylic position of the acetic acid side chain are potentially susceptible to oxidation.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of the compound under various stress conditions.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent compound from any degradation products.

Method Development Protocol:

  • Column Selection: Screen various reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal selectivity.

  • Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/methanol and various aqueous buffers) and pH values to achieve good peak shape and resolution.

  • Gradient Elution: Develop a gradient elution program to ensure the separation of all potential impurities and degradants with varying polarities.

  • Detector Wavelength: Select a suitable UV detection wavelength based on the UV spectrum of this compound.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples and demonstrating that the peaks of the degradants are well-resolved from the parent peak.

Table 3: Template for Reporting Forced Degradation Study Results

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 N HCl24h60TBDTBDTBD
0.1 N NaOH24h60TBDTBDTBD
3% H₂O₂24hRTTBDTBDTBD
Thermal (Solid)48h105TBDTBDTBD
Photolytic (Solid)ICH Q1BRTTBDTBDTBD
Photolytic (Solution)ICH Q1BRTTBDTBDTBD

TBD: To Be Determined, RT: Room Temperature

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Acid Hydrolysis F Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Separation of Parent and Degradants F->G H Quantification and Identification G->H Compound This compound Compound->A Compound->B Compound->C Compound->D Compound->E

Caption: Workflow for Forced Degradation and Stability Analysis.

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways have been elucidated for this compound, the broader class of phenylacetic acid derivatives has known biological activities. Phenylacetic acid itself is a known auxin in plants and a catabolite of phenylalanine in humans.[3] Derivatives of phenylacetic acid are found in a variety of FDA-approved nonsteroidal anti-inflammatory drugs (NSAIDs).

Recent research has also highlighted the role of the phenylacetic acid catabolic pathway in the stress response of bacteria such as Acinetobacter baumannii. In these bacteria, the pathway is involved in regulating responses to antibiotics and oxidative stress. This suggests that compounds like this compound could potentially modulate bacterial signaling pathways.

Given its structural similarity to other bioactive molecules, potential areas of investigation for the biological activity of this compound include:

  • Anti-inflammatory activity: Targeting enzymes such as cyclooxygenases (COX-1 and COX-2).

  • Antimicrobial activity: Potentially through interference with bacterial metabolic or signaling pathways.

  • Enzyme inhibition: The carboxylic acid and pyridine moieties could interact with the active sites of various enzymes.

G cluster_compound This compound cluster_pathways Potential Biological Targets cluster_outcomes Potential Biological Outcomes Compound Compound P1 Inflammatory Pathways (e.g., COX enzymes) Compound->P1 P2 Bacterial Metabolic Pathways Compound->P2 P3 Bacterial Stress Response Signaling Compound->P3 P4 Other Enzyme Systems Compound->P4 O1 Anti-inflammatory Effects P1->O1 O2 Antimicrobial Activity P2->O2 O3 Modulation of Bacterial Virulence P3->O3 O4 Enzyme Inhibition P4->O4

Caption: Hypothetical Signaling Pathways and Biological Targets.

Conclusion

This compound presents an interesting scaffold for further investigation in medicinal and agricultural chemistry. This technical guide outlines the necessary steps to thoroughly characterize its solubility and stability, which are fundamental to its development and application. The provided experimental protocols offer a robust framework for generating the critical data required by researchers, scientists, and drug development professionals. Future studies should focus on obtaining precise experimental data for its physicochemical properties and exploring its potential biological activities to unlock its full therapeutic or agrochemical potential.

References

The Diverse Biological Activities of Pyridine-Containing Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in numerous natural products and FDA-approved drugs. Its unique electronic properties, ability to form hydrogen bonds, and water solubility make it a privileged structure in the design of novel therapeutic agents. When derivatized with an acetic acid moiety and other functional groups, pyridine-based compounds exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of these derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Anticancer Activity

Pyridine-containing derivatives have emerged as potent anticancer agents, primarily through the inhibition of key signaling kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data: Anticancer and Kinase Inhibition Activity

The antiproliferative and enzyme inhibition activities of various pyridine derivatives are summarized below. Pyridine-ureas, in particular, have demonstrated significant potency against breast cancer cell lines and direct inhibition of VEGFR-2.[1][2]

Compound IDTarget/Cell LineAssay TypeResult (IC₅₀ in µM)Reference
8e MCF-7 (48h)MTT Assay0.22[1]
8e MCF-7 (72h)MTT Assay0.11[1]
8n MCF-7 (48h)MTT Assay1.88[1]
8n MCF-7 (72h)MTT Assay0.80[1]
Doxorubicin MCF-7MTT Assay1.93[1]
Sorafenib MCF-7MTT Assay4.50[1]
8b VEGFR-2Kinase Assay5.0 ± 1.91[2]
8e VEGFR-2Kinase Assay3.93 ± 0.73[2]
Key Signaling Pathway: VEGFR-2 Inhibition

Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a cornerstone of modern cancer therapy. By preventing receptor autophosphorylation, these compounds block downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation and migration, thereby inhibiting angiogenesis.

References

The Advent of the Arylpyridines: A Technical Guide to a Century of Synthetic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpyridine motif is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic and steric properties make it a privileged scaffold in drug design and a valuable ligand in catalysis. This technical guide provides an in-depth exploration of the discovery and historical evolution of 2-arylpyridine synthesis, from early, often harsh, classical methods to the sophisticated and highly efficient catalytic strategies employed today.

From Classical Foundations to Catalytic Revolutions: A Historical Overview

The journey to synthesize 2-arylpyridines has been a century-long endeavor, marked by significant breakthroughs that have paralleled the broader evolution of organic chemistry. The earliest methods relied on the inherent reactivity of the electron-deficient pyridine ring with highly reactive organometallic reagents.

A pivotal moment in the history of 2-arylpyridine synthesis was the work of Evans and Allen in 1938, who detailed the synthesis of 2-phenylpyridine through the reaction of phenyllithium with pyridine.[1] This method, a testament to the power of early organometallic chemistry, laid the groundwork for subsequent explorations into nucleophilic substitution on the pyridine ring.

The development of Grignard reagents also provided a pathway to functionalized pyridines, although their application to the direct arylation of the pyridine core was often challenging. Early protocols for the reaction of Grignard reagents with halopyridines were explored, but often with modest yields and harsh conditions.

The latter half of the 20th century witnessed a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions. The Nobel Prize-winning discoveries of the Suzuki-Miyaura, Stille, and Negishi couplings in the late 1970s revolutionized the construction of carbon-carbon bonds, and their application to the synthesis of 2-arylpyridines was a natural and impactful extension. These methods offered unprecedented efficiency, functional group tolerance, and regioselectivity, opening the door to the synthesis of a vast and diverse library of 2-arylpyridine derivatives.

Most recently, the field has moved towards even more atom-economical and environmentally benign strategies, with direct C-H activation emerging as a powerful tool for the arylation of pyridines. This approach avoids the pre-functionalization of the pyridine ring, offering a more streamlined and sustainable route to these valuable compounds.

Comparative Analysis of Synthetic Methodologies

The evolution of 2-arylpyridine synthesis is best understood through a direct comparison of the various methodologies developed over the years. The following table summarizes the key quantitative data for each major approach, highlighting the significant advancements in yield and reaction conditions.

MethodYear of Seminal ReportTypical SubstratesReagentsCatalystTypical ConditionsTypical Yield (%)
Organolithium Addition 1938Pyridine, AryllithiumPhenyllithiumNoneToluene, 110°C, 8h40-50
Grignard Reagent Coupling Pre-1980s2-Halopyridines, Aryl GrignardPhenylmagnesium bromideNoneEther, refluxVariable, often <50
Negishi Coupling 19772-Halopyridines, OrganozincArylzinc chloridePd(PPh₃)₄ or Ni(PPh₃)₄THF, reflux70-95
Stille Coupling 19782-Halopyridines, OrganostannaneAryltributylstannanePd(PPh₃)₄Toluene or DMF, 80-110°C76-99
Suzuki-Miyaura Coupling 19792-Halopyridines, Boronic acidsPhenylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂Toluene/Ethanol/Water, 100°C75-95
Direct C-H Arylation 2000sPyridine N-oxides, ArenesBenzenePd(OAc)₂130°CModerate to High

Detailed Experimental Protocols

To provide a practical understanding of these key synthetic transformations, this section details the experimental protocols for the seminal methods of 2-arylpyridine synthesis.

Classical Method: Synthesis of 2-Phenylpyridine via Phenyllithium

This protocol is adapted from the 1938 publication by Evans and Allen in Organic Syntheses.[2]

Reaction Scheme:

G Pyridine Pyridine 2-Phenylpyridine 2-Phenylpyridine Pyridine->2-Phenylpyridine + Phenyllithium Phenyllithium Phenyllithium Phenyllithium->2-Phenylpyridine LiH LiH 2-Phenylpyridine->LiH + LiH

Classical Synthesis of 2-Phenylpyridine.

Materials:

  • Lithium metal (3.5 g, 0.5 gram atom)

  • Bromobenzene (40 g, 0.25 mole)

  • Anhydrous diethyl ether (150 cc)

  • Anhydrous pyridine (40 g, 0.5 mole)

  • Anhydrous toluene (100 cc)

  • Pulverized potassium hydroxide (20 g)

  • Water

Procedure:

  • In a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, place lithium metal and 100 cc of dry ether under a nitrogen atmosphere.

  • Add a mixture of bromobenzene in 50 cc of dry ether dropwise to initiate the formation of phenyllithium.

  • Once the reaction is established, add the remaining bromobenzene mixture over 30 minutes.

  • Slowly introduce a solution of dry pyridine in dry toluene from the dropping funnel with stirring.

  • Distill off the ether and stir the remaining suspension at 110°C for 8 hours.

  • Cool the reaction mixture to approximately 40°C and cautiously add 35 cc of water.

  • Separate the toluene layer, dry it over pulverized potassium hydroxide, and distill under reduced pressure to obtain 2-phenylpyridine.

Yield: 15.5–19 g (40–49% of the theoretical amount).[2]

Modern Catalytic Methods: A Comparative Overview

The advent of palladium-catalyzed cross-coupling reactions marked a new era in 2-arylpyridine synthesis, offering milder conditions, higher yields, and broader functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of 2-arylpyridines due to the stability and low toxicity of the boronic acid reagents.

Reaction Scheme:

G 2-Halopyridine 2-Halopyridine 2-Arylpyridine 2-Arylpyridine 2-Halopyridine->2-Arylpyridine Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Arylpyridine Pd Catalyst Pd(0) Catalyst Pd Catalyst->2-Arylpyridine Base Base Base->2-Arylpyridine

General Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis.

General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid:

This protocol is a general representation of modern Suzuki-Miyaura coupling conditions.

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • In an oven-dried Schlenk flask, combine 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100°C and stir vigorously for 18 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Typical Yield: 75-85%.[3]

The Stille coupling utilizes organostannane reagents and is known for its tolerance to a wide range of functional groups.

Reaction Scheme:

G 2-Halopyridine 2-Halopyridine 2-Arylpyridine 2-Arylpyridine 2-Halopyridine->2-Arylpyridine Aryl Stannane Aryl Stannane (R₃SnAr) Aryl Stannane->2-Arylpyridine Pd Catalyst Pd(0) Catalyst Pd Catalyst->2-Arylpyridine

General Stille Coupling for 2-Arylpyridine Synthesis.

General Protocol for Stille Coupling of 2-Bromopyridine with Phenyltributylstannane:

This protocol is a general representation of modern Stille coupling conditions.

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Phenyltributylstannane (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous toluene or DMF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine and phenyltributylstannane in anhydrous toluene or DMF.

  • Degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Typical Yield: High yields are generally achieved.

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reaction times.

Reaction Scheme:

G 2-Halopyridine 2-Halopyridine 2-Arylpyridine 2-Arylpyridine 2-Halopyridine->2-Arylpyridine Aryl Zinc Halide Aryl Zinc Halide (ArZnX) Aryl Zinc Halide->2-Arylpyridine Pd or Ni Catalyst Pd(0) or Ni(0) Catalyst Pd or Ni Catalyst->2-Arylpyridine

General Negishi Coupling for 2-Arylpyridine Synthesis.

General Protocol for Negishi Coupling of 2-Bromopyridine with Phenylzinc Chloride:

This protocol is a general representation of modern Negishi coupling conditions.

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Phenylzinc chloride (1.2 mmol, typically prepared in situ)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous THF (10 mL)

Procedure:

  • Prepare the phenylzinc chloride reagent in situ by transmetalation of phenyllithium or phenylmagnesium bromide with zinc chloride in anhydrous THF.

  • To a separate flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF.

  • Add the freshly prepared phenylzinc chloride solution to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Typical Yield: 70-95%.[4]

The Modern Frontier: Direct C-H Arylation

The most recent and arguably most elegant approach to 2-arylpyridine synthesis is through direct C-H activation. This strategy avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. The use of pyridine N-oxides has been particularly successful in directing the arylation to the C2 position.

G Pyridine N-Oxide Pyridine N-Oxide 2-Arylpyridine 2-Arylpyridine Pyridine N-Oxide->2-Arylpyridine Arene Arene Arene->2-Arylpyridine Pd Catalyst Pd(II) Catalyst Pd Catalyst->2-Arylpyridine Oxidant Oxidant Oxidant->2-Arylpyridine

Direct C-H Arylation of Pyridine N-Oxide.

While a detailed experimental protocol for direct C-H arylation is beyond the scope of this historical guide, the general principle involves the palladium-catalyzed reaction of a pyridine derivative (often a pyridine N-oxide) with an arene in the presence of an oxidant. This field is rapidly evolving, with ongoing research focused on expanding the substrate scope, improving catalyst efficiency, and developing milder reaction conditions.

Conclusion

The synthesis of 2-arylpyridines has undergone a remarkable transformation over the past century. From the early explorations of organometallic chemistry to the revolutionary development of transition metal catalysis and the current focus on sustainable C-H activation, the journey reflects the ingenuity and progress of the field of organic synthesis. For researchers and professionals in drug development and materials science, a deep understanding of this historical evolution provides a valuable context for the continued innovation and application of these vital synthetic methodologies.

References

(4-Pyridin-2-YL-phenyl)-acetic Acid: A Versatile Scaffold for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyridin-2-YL-phenyl)-acetic acid is a heterocyclic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, comprising a phenylacetic acid moiety linked to a pyridine ring, provide a versatile scaffold for the design and synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive overview of the synthesis, key applications, and biological activities of compounds derived from this core structure, with a particular focus on their role as anti-inflammatory agents.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₁NO₂PubChem
Molecular Weight213.23 g/mol PubChem
IUPAC Name2-(4-(pyridin-2-yl)phenyl)acetic acidPubChem
CAS Number51061-67-7PubChem

Synthesis

The synthesis of this compound and its derivatives is most commonly achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the efficient formation of the C-C bond between the phenyl and pyridine rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of this compound derivatives.

Materials:

  • 4-Bromophenylacetic acid or its ester derivative

  • 2-Pyridinylboronic acid or its pinacol ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, THF, DMF, and water mixtures)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromophenylacetic acid (1.0 eq), 2-pyridinylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is toluene/ethanol or dioxane/water.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an ester was used, it can be hydrolyzed at this stage by adding an aqueous solution of a base like NaOH or LiOH and stirring. Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Purification: The crude product is then purified by an appropriate method, such as recrystallization or column chromatography on silica gel, to yield the desired this compound derivative.

Applications in Medicinal Chemistry: Targeting Cyclooxygenase (COX) Enzymes

A significant area of research for compounds derived from the this compound scaffold is the development of selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3] The COX enzymes (COX-1 and COX-2) are key players in the biosynthesis of prostaglandins, which are lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever.[4] While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: In Vitro COX-1 and COX-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative phenylacetic acid and pyridine-containing derivatives against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a more potent inhibitor. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), where a higher value indicates greater selectivity for COX-2.

CompoundScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) Pyrazole150.04375[5]
Compound 1 2,3-diaryl-1,3-thiazolidine-4-one>1000.06>1667[3]
Compound 2 Pyridazine1.140.186.33[5]
Compound 3 Pyrazole130.451.7972.9[4]
Compound 4 Pyrazole183.022.5172.9[4]
Compound 5 Dihydropyrazole>1000.05>2000[6]

Note: The compounds listed are structurally related to the core topic but are not direct derivatives of this compound. This data is presented to illustrate the potential of related scaffolds as COX-2 inhibitors.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

The following is a general protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Detection system (e.g., ELISA for PGE₂ quantification or a colorimetric/fluorometric probe)

  • 96-well plates

  • Incubator

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Include wells for a positive control (a known COX inhibitor like celecoxib), a negative control (vehicle only), and a blank (no enzyme).

  • Pre-incubation: Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes at 37°C), stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantification of Prostaglandin Production: Measure the amount of prostaglandin E₂ (PGE₂) produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit or another suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: The Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of this compound derivatives that act as COX-2 inhibitors are achieved by blocking the production of prostaglandins. The following diagram illustrates the central role of COX-2 in the prostaglandin biosynthesis pathway and the point of intervention for COX-2 inhibitors.

COX_Pathway cluster_membrane membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgg2 PGG₂ cox2->pgg2 peroxidase Peroxidase Activity (of COX-2) pgg2->peroxidase pgh2 PGH₂ peroxidase->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate inhibitor (4-Pyridin-2-YL-phenyl)- acetic acid derivatives inhibitor->cox2 Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

This compound represents a promising and versatile scaffold in medicinal chemistry. Its amenability to synthetic modification, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the generation of diverse chemical libraries. The demonstrated potential of derivatives of this scaffold to selectively inhibit the COX-2 enzyme highlights its importance in the ongoing search for safer and more effective anti-inflammatory and analgesic agents. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel therapeutic candidates for a range of inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers mild reaction conditions, high functional group tolerance, and generally high yields, making it a cornerstone in modern organic synthesis and drug discovery.[1][2] (4-Pyridin-2-YL-phenyl)-acetic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents.[3] This document provides detailed application notes and protocols for the synthesis of this compound using the Suzuki-Miyaura cross-coupling of 2-bromopyridine and (4-carboxymethylphenyl)boronic acid.

Reaction Scheme

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 2-bromopyridine with (4-carboxymethylphenyl)boronic acid.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the synthesis of this compound.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • (4-carboxymethylphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 158 mg), (4-carboxymethylphenyl)boronic acid (1.2 mmol, 216 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura synthesis of this compound.

ParameterValue/ConditionNotes
Reactants
2-Bromopyridine1.0 equivLimiting reagent.
(4-carboxymethylphenyl)boronic acid1.1 - 1.5 equivA slight excess is used to ensure complete consumption of the halide.
Catalyst System
Palladium SourcePd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ with PPh₃ is a common and effective choice.[4]
LigandPPh₃, SPhos, XPhosThe choice of ligand can significantly impact yield and reaction time.
Catalyst Loading1 - 5 mol%Higher loadings may be necessary for less reactive substrates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is crucial for the transmetalation step.[1]
Base Stoichiometry2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used.[5]
Solvent Ratio4:1 to 5:1 (Organic:Water)
Reaction Conditions
Temperature80 - 110 °CThe optimal temperature depends on the specific catalyst and substrates.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS for completion.
Outcome
Yield 70 - 90%Yields are highly dependent on reaction optimization.
Purity >95% after chromatography

Visualizations

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)2) PdII_ArX->Transmetal R-B(OR)2 Base PdII_ArR Ar-Pd(II)-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R Product This compound RedElim->Product ArX 2-Bromopyridine ArX->OxAdd RBOR2 (4-carboxymethylphenyl)boronic acid RBOR2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start setup Reaction Setup: - 2-Bromopyridine - Boronic Acid - Base - Catalyst start->setup reaction Suzuki-Miyaura Coupling (Heat under Inert Atmosphere) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization product Pure Product characterization->product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.
Poor quality of reagentsUse high-purity, anhydrous solvents and reagents.
Low Yield Suboptimal reaction conditionsOptimize temperature, reaction time, base, and solvent system.
Protodeboronation of the boronic acidUse a stronger base or a different solvent system. Minimize water content if using anhydrous conditions.[6]
Homocoupling of the boronic acidThis can be a side reaction.[6] Optimization of reaction conditions can minimize this.
Formation of Impurities Side reactionsAdjust stoichiometry of reactants. Optimize reaction temperature and time.
Decomposition of starting materials or productEnsure the reaction temperature is not too high.

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as 1,4-dioxane and ethyl acetate are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be conducted under an inert atmosphere to prevent the deactivation of the catalyst and potential side reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-arylpyridines, a crucial structural motif in pharmaceuticals and functional materials, utilizing palladium-catalyzed cross-coupling reactions. The following sections offer a comparative overview of common methods, detailed experimental procedures, and visual representations of the workflows.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. The construction of 2-arylpyridine scaffolds is of significant interest due to their prevalence in biologically active compounds. This document outlines three robust palladium-catalyzed methods for this transformation: the Suzuki-Miyaura coupling, direct C-H arylation, and the Negishi coupling. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Data Presentation: Comparison of Protocols

The following table summarizes the key quantitative data for the different palladium-catalyzed methods for the synthesis of 2-arylpyridines.

MethodCatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling Pd(dppf)Cl₂dppfNa₃PO₄Dioxane65-100Not Specified5-89[1][2][3]
Direct C-H Arylation of Pyridine N-Oxides Pd(OAc)₂P(tBu)₃-HBF₄K₂CO₃Not SpecifiedNot SpecifiedNot SpecifiedGood to Excellent[4]
Direct Ortho C-H Arylation Pd(OAc)₂NoneNot Applicable1,4-DioxaneNot SpecifiedNot SpecifiedModerate[5]
Negishi Coupling Pd(PPh₃)₄PPh₃Not ApplicableTHFReflux (~66)18-24High[6]

Experimental Protocols

Protocol for Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with Arylboronic Acids

This protocol is adapted from the work of Rueda-Espinosa, et al.[1][2][3]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor)

  • Arylboronic acid

  • Pd(dppf)Cl₂ (Palladium(II)bis(diphenylphosphino)ferrocene dichloride)

  • Sodium phosphate (Na₃PO₄)

  • Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add PyFluor (0.3 mmol, 1.0 equiv), the corresponding arylboronic acid (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add 1.0 mL of dioxane to the vial.

  • Cap the vial and place it in a preheated oil bath at the desired temperature (typically between 65 °C and 100 °C).

  • Stir the reaction mixture for the required time until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Protocol for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides

This protocol is based on the direct C-H arylation of pyridine N-oxides.[4]

Materials:

  • Pyridine N-oxide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₃-HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., DMF or Dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine pyridine N-oxide (1.0 equiv), the aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), P(tBu)₃-HBF₄ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add a reducing agent (e.g., PPh₃) to deoxygenate the 2-arylpyridine N-oxide product. Stir at room temperature for a few hours.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-arylpyridine.

Protocol for Negishi Coupling for the Synthesis of 2-Arylpyridines

This general protocol is adapted for the synthesis of 2-arylpyridines, for instance, in the synthesis of 2,'-Methyl-2,3'-bipyridine.[6]

Materials:

  • 2-Halopyridine (e.g., 2-bromopyridine)

  • Aryl zinc reagent (prepared in situ or from a commercial source)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure for in situ preparation of Aryl Zinc Reagent and Coupling:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., a substituted bromopyridine, 1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C.

  • To the resulting aryllithium species, add a solution of zinc chloride (ZnCl₂, 1.1 equiv) in THF at -78 °C and then allow the mixture to warm to room temperature.

  • In a separate Schlenk flask, add the 2-halopyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF.

  • Transfer the freshly prepared aryl zinc reagent to the flask containing the 2-halopyridine and catalyst via cannula.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir for 18-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reaction_Vessel Dry Reaction Vessel Reagents Add Reactants, Catalyst, Ligand, Base Reaction_Vessel->Reagents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagents->Inert_Atmosphere Solvent Add Anhydrous Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature Solvent->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench Reaction (if necessary) Cooling->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Isolated 2-Arylpyridine Purification->Product catalytic_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R'-M PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime M-X RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

References

Application Notes and Protocols for (4-Pyridin-2-YL-phenyl)-acetic acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyridin-2-YL-phenyl)-acetic acid is a versatile chemical compound with a structural motif that suggests potential applications in pharmaceutical research, particularly as an intermediate in the development of novel therapeutic agents.[1] Its phenylacetic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines a series of application notes and detailed experimental protocols to guide the investigation of this compound as a potential anti-inflammatory agent.

The proposed mechanism of action for investigation is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway responsible for the synthesis of prostaglandins.[2] The following protocols describe standard in vitro and in vivo assays to evaluate the anti-inflammatory potential of this compound.

Hypothetical Anti-Inflammatory Action

The primary hypothesis is that this compound acts as an inhibitor of COX-1 and COX-2 enzymes. These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting these enzymes, the compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

cluster_0 Cell Membrane cluster_1 Cytosol Inflammatory Stimuli Inflammatory Stimuli Phospholipids Phospholipids Inflammatory Stimuli->Phospholipids activates PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA generates COX COX-1 / COX-2 AA->COX substrate for PGs Prostaglandins (PGE2, etc.) COX->PGs synthesizes Inflammation Inflammation PGs->Inflammation mediates Compound This compound Compound->COX inhibits

Caption: Proposed mechanism of action for this compound.

In Vitro Anti-Inflammatory Assays

In vitro assays are crucial for the initial screening of novel compounds to determine their potential as anti-inflammatory agents.[3]

COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a known NSAID (e.g., indomethacin) as a positive control to the enzyme in the reaction buffer. Incubate for 15 minutes at 25°C.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.

  • Measurement: Measure the initial rate of oxygen consumption using an oxygen electrode.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages

This assay measures the ability of the test compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.[3]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.[4]

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 value.

Start Start Seed Macrophages Seed Macrophages Start->Seed Macrophages Pre-treat with Compound Pre-treat with Compound Seed Macrophages->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Measure PGE2 (ELISA) Measure PGE2 (ELISA) Collect Supernatant->Measure PGE2 (ELISA) Data Analysis (IC50) Data Analysis (IC50) Measure PGE2 (ELISA)->Data Analysis (IC50)

Caption: Workflow for the in vitro PGE2 inhibition assay.

Hypothetical In Vitro Data

AssayTest CompoundIC50 (µM)
COX-1 Inhibition This compound15.2
Indomethacin (Control)0.8
COX-2 Inhibition This compound5.8
Indomethacin (Control)0.5
PGE2 Production This compound8.1
(in RAW 264.7) Indomethacin (Control)0.6

In Vivo Anti-Inflammatory Model

In vivo models are essential for evaluating the efficacy of a compound in a whole-organism setting.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[5][6]

Protocol:

  • Animals: Use male Wistar rats (180-200 g).

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • This compound (e.g., 10, 30, 100 mg/kg)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the test compounds and controls orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point.

Start Start Acclimatize Rats Acclimatize Rats Start->Acclimatize Rats Group Animals Group Animals Acclimatize Rats->Group Animals Administer Compound/Vehicle Administer Compound/Vehicle Group Animals->Administer Compound/Vehicle Inject Carrageenan Inject Carrageenan Administer Compound/Vehicle->Inject Carrageenan Measure Paw Volume (0-4h) Measure Paw Volume (0-4h) Inject Carrageenan->Measure Paw Volume (0-4h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Measure Paw Volume (0-4h)->Data Analysis (% Inhibition)

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Hypothetical In Vivo Data

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
This compound 1025.4
3048.7
10065.2
Indomethacin 1070.1

Conclusion

The provided protocols and hypothetical data suggest a clear path for the preliminary investigation of this compound as a potential anti-inflammatory agent. The proposed workflow, from in vitro enzyme and cell-based assays to an in vivo model of acute inflammation, provides a robust framework for assessing its efficacy and mechanism of action. Positive results from these studies would warrant further investigation into its safety profile and potential for development as a novel anti-inflammatory drug.

References

(4-Pyridin-2-YL-phenyl)-acetic Acid in Agrochemical Research: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

(4-Pyridin-2-YL-phenyl)-acetic acid , a heterocyclic carboxylic acid, is recognized primarily as a versatile intermediate in the synthesis of various organic molecules. While its applications in the pharmaceutical industry are more extensively documented, it holds significant potential in the field of agrochemical research. This compound serves as a valuable scaffold for the development of novel pesticides, including herbicides, insecticides, and fungicides, by enhancing the efficacy of active ingredients.[1] Its unique chemical structure, featuring both a pyridine ring and a phenylacetic acid moiety, allows for diverse chemical modifications to create derivatives with specific biological activities.

Currently, the publicly available research on the direct application of this compound as an agrochemical is limited. The primary focus of existing literature is on its role as a building block in the synthesis of more complex agrochemical compounds. For instance, pyridine-based compounds are crucial in a variety of commercial pesticides. The pyridine ring is a key component in many successful agrochemicals, and derivatives of phenylacetic acid are also known to exhibit biological activity.

The following sections provide a generalized framework for how this compound could be utilized and evaluated in an agrochemical research context, based on established methodologies for similar compounds.

Potential Agrochemical Applications and Screening Protocols

The potential of this compound in agrochemical applications lies in its adaptability as a core structure for generating a library of derivatives with diverse biological activities. Researchers can explore its utility in three main areas: herbicidal, insecticidal, and fungicidal research.

Table 1: Potential Agrochemical Screening Funnel for this compound Derivatives
Screening Stage Herbicidal Activity Insecticidal Activity Fungicidal Activity
Primary Screen Broadleaf and grass weed species growth inhibition assay (e.g., Arabidopsis thaliana, Lolium rigidum)Contact and ingestion toxicity against common pests (e.g., Myzus persicae, Spodoptera frugiperda)In vitro growth inhibition of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)
Secondary Screen Dose-response studies on selected weed species to determine IC50 values. Pre- and post-emergence activity.Determination of LC50 and LD50 values. Assessment of systemic and translaminar activity.Determination of MIC and MFC values. In vivo testing on infected plant tissues.
Tertiary Screen Crop selectivity studies (e.g., maize, soybean, wheat). Mode of action studies.Spectrum of activity against a broader range of insect pests. Mode of action studies.Spectrum of activity against a broader range of plant pathogens. Mode of action studies.

Experimental Protocols

The following are generalized protocols for the primary screening of this compound and its derivatives for potential agrochemical activities.

Protocol 1: Primary Herbicidal Activity Assay (Whole Plant Assay)
  • Plant Preparation: Grow test plants (e.g., a representative broadleaf weed like Amaranthus retroflexus and a grass weed like Echinochloa crus-galli) in small pots containing a standard potting mix until they reach the 2-3 leaf stage.

  • Compound Preparation: Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., acetone or DMSO). Prepare serial dilutions to achieve the desired test concentrations (e.g., 10, 100, 1000 ppm). Include a surfactant in the final spray solution to ensure even coverage.

  • Application: Apply the test solutions to the foliage of the plants using a laboratory sprayer, ensuring complete and uniform coverage. Include a solvent-only control and a positive control (a commercial herbicide).

  • Incubation: Place the treated plants in a growth chamber with controlled temperature, humidity, and light conditions.

  • Assessment: After a set period (e.g., 7-14 days), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, and growth inhibition, compared to the control plants. Record the percentage of injury or growth reduction.

Protocol 2: Primary Insecticidal Activity Assay (Leaf-Dip Bioassay)
  • Insect Rearing: Maintain a healthy culture of a model insect pest, such as the green peach aphid (Myzus persicae), on a suitable host plant (e.g., bell pepper or radish).

  • Compound Preparation: Prepare a series of concentrations of the test compound in a suitable solvent containing a wetting agent.

  • Leaf Treatment: Excise leaves from the host plant and dip them into the test solutions for a specified time (e.g., 10 seconds). Allow the leaves to air dry. A solvent-only treated leaf serves as the control.

  • Insect Infestation: Place the treated leaves in a petri dish lined with moist filter paper. Transfer a known number of adult aphids (e.g., 10-20) onto each leaf.

  • Incubation: Keep the petri dishes in a controlled environment.

  • Assessment: After 24-48 hours, count the number of dead insects and calculate the percentage mortality for each concentration.

Protocol 3: Primary Fungicidal Activity Assay (In Vitro Mycelial Growth Inhibition)
  • Fungal Culture: Grow a culture of a target plant pathogenic fungus, such as Botrytis cinerea, on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Compound Preparation: Prepare stock solutions of the test compound in a solvent.

  • Medium Amendment: Incorporate the test compound into molten PDA at various final concentrations just before pouring the plates. Pour the amended agar into petri dishes and allow them to solidify. A solvent-only amended plate serves as a control.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature for the specific fungus.

  • Assessment: After a few days, when the fungal growth in the control plate has reached a significant size, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of mycelial growth inhibition relative to the control.

Logical Workflow for Agrochemical Discovery

The process of discovering a new agrochemical from a starting compound like this compound follows a logical progression from synthesis to biological evaluation.

Agrochemical_Discovery_Workflow cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Optimization & Development A Start: this compound B Chemical Modification (Esterification, Amidation, etc.) A->B C Library of Derivatives B->C D Primary Screening (Herbicidal, Insecticidal, Fungicidal) C->D E Secondary Screening (Dose-Response, Spectrum) D->E F Lead Compound Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Mode of Action Studies G->H I Field Trials & Formulation H->I

Caption: A logical workflow for the discovery of novel agrochemicals starting from this compound.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not known, based on its structural components, one could hypothesize potential targets. For instance, as a phenylacetic acid derivative, it might interfere with auxin signaling pathways in plants, which are critical for growth and development.

Auxin_Signaling_Pathway cluster_0 Hypothetical Herbicidal Action Compound This compound Derivative Receptor Auxin Receptor (e.g., TIR1/AFB) Compound->Receptor Binds to Degradation Degradation of Aux/IAA Repressors Receptor->Degradation Promotes Gene_Expression Expression of Auxin-Responsive Genes Degradation->Gene_Expression Leads to Growth Uncontrolled Growth & Plant Death Gene_Expression->Growth Results in

Caption: A hypothetical signaling pathway for the herbicidal action of a this compound derivative targeting the auxin pathway.

References

Application Notes and Protocols for the Synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Pyridin-2-YL-phenyl)-acetic acid is a versatile bifunctional molecule that serves as a crucial intermediate and building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring linked to a phenylacetic acid moiety, makes it a valuable scaffold for developing novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drug development.[1] These application notes provide detailed protocols for the synthesis of the core this compound structure and its subsequent derivatization into esters and amides.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The primary approach to synthesizing the this compound backbone involves a palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings. The two most common and effective methods are the Suzuki-Miyaura coupling and the Heck reaction.

Experimental Workflow for Synthesis and Derivatization

G cluster_0 Core Synthesis cluster_1 Derivatization Start1 2-Halopyridine Core_Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start1->Core_Reaction Start2 (4-Formylphenyl)boronic Acid or Ethyl (4-bromophenyl)acetate Start2->Core_Reaction Intermediate Core Intermediate (e.g., Aldehyde or Ester) Core_Reaction->Intermediate Hydrolysis Hydrolysis / Oxidation Intermediate->Hydrolysis Core_Acid This compound Hydrolysis->Core_Acid Amide_Coupling Amide Coupling Core_Acid->Amide_Coupling Esterification Esterification Core_Acid->Esterification Amine Amine (R-NH2) Amine->Amide_Coupling Alcohol Alcohol (R-OH) Alcohol->Esterification Amide_Product Amide Derivative Amide_Coupling->Amide_Product Ester_Product Ester Derivative Esterification->Ester_Product

Caption: General workflow for the synthesis of the this compound core and its subsequent derivatization.

Protocol 1: Synthesis of the Core Structure via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly efficient method for constructing the biaryl linkage.[3][4][5] This protocol describes the coupling of a 2-halopyridine with a phenylboronic acid derivative, followed by modification of the functional group to yield the final carboxylic acid.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_1 Ar¹-Pd(II)L₂(X) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 Ar¹-Pd(II)L₂(Ar²) Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) Ar1X Aryl Halide (Ar¹-X) (e.g., 2-Bromopyridine) Ar1X->Oxidative_Addition Ar2B Organoboron (Ar²-B(OR)₂) (e.g., Phenylboronic acid) Ar2B->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This two-step procedure involves an initial Suzuki coupling to form an ester intermediate, followed by hydrolysis to the desired carboxylic acid.

Step A: Synthesis of Ethyl (4-Pyridin-2-yl-phenyl)acetate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl (4-bromophenyl)acetate (1.0 eq), 2-(tributylstannyl)pyridine or 2-pyridylboronic acid derivative (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a ligand like SPhos or XPhos (0.04 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), followed by a base, typically K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Reaction: Heat the mixture to 85-100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Step B: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified ethyl (4-pyridin-2-yl-phenyl)acetate from Step A in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 2-6 hours.

  • Acidification: Monitor the reaction by TLC. Once the starting material is consumed, carefully acidify the mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final carboxylic acid product.

ParameterConditionTypical Yield (%)Reference
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄70-95%[3][6][7]
Ligand SPhos, XPhos, PPh₃[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene, DMF[8]
Temperature 80-110°C[7]

Protocol 2: Derivatization via Amide Bond Formation

The carboxylic acid group of this compound can be readily converted into a wide range of amides using standard peptide coupling reagents.[9][10]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[9]

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Coupling ReagentBaseSolventTemperatureTypical Yield (%)
HATUDIPEA, Et₃NDMF, DCMRoom Temp85-98%
EDC/HOBtDIPEA, DMAPDCM, THFRoom Temp75-95%
DCC/HOBtNoneDCM0°C to Room Temp70-90%
T3PPyridineEthyl AcetateRoom Temp80-96%

Protocol 3: Derivatization via Esterification

Ester derivatives can be synthesized through several methods, with Fischer esterification being the most common for simple alcohols.

Experimental Protocol (Fischer Esterification)
  • Reaction Setup: Combine this compound (1.0 eq) and the desired alcohol (can be used as the solvent or in 5-10 eq excess).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[11]

  • Reaction: Heat the mixture to reflux for 4-16 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is neutral or slightly basic. Then, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the pure ester.[12][13]

CatalystAlcoholTemperatureConditionsTypical Yield (%)
H₂SO₄ (catalytic)Methanol, EthanolRefluxExcess alcohol as solvent70-90%
p-TsOHPropanol, ButanolRefluxDean-Stark trap65-85%
SOCl₂Methanol, Ethanol0°C to RefluxTwo-step (acid chloride formation)85-95%
Al³⁺-Montmorillonitep-Cresol120°CHeterogeneous catalyst75-92%

References

Application Note: High-Performance Liquid Chromatography Analysis of (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Pyridin-2-YL-phenyl)-acetic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for purity assessment and quantification. This document provides a comprehensive experimental protocol, data presentation, and visual workflows to aid in the implementation of this analytical method in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound with significant applications in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, combining a pyridine ring and a phenylacetic acid moiety, makes it a valuable building block in organic synthesis.[1] Accurate and precise analytical methods are crucial for monitoring reaction progress, determining purity, and performing quantitative analysis during drug discovery, development, and quality control.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution and sensitivity.[2] This application note presents a detailed protocol for the HPLC analysis of this compound, addressing potential challenges such as the hydrophilic nature of pyridine derivatives.[2][3]

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using a standard HPLC system.

Materials and Reagents
  • This compound reference standard (≥95% purity)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)[4][5]

  • Formic acid (or other suitable acidic modifier)[6]

  • Methanol (HPLC grade, for sample preparation)[4]

  • 0.45 µm syringe filters[4][5]

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.[7][8]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve the standard in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4][5]

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. These values are illustrative and may vary depending on the specific instrumentation and experimental setup.

ParameterExpected Value
Retention Time (RT) ~ 7.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute filter Filter Solution dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship for Method Development

This diagram outlines the key considerations and logical flow for developing a suitable HPLC method for pyridine derivatives.

method_development analyte Analyte Properties (Polarity, pKa) column Column Selection (C18, Mixed-Mode) analyte->column mobile_phase Mobile Phase Optimization (Organic Solvent, pH, Additives) analyte->mobile_phase column->mobile_phase detection Detector Settings (Wavelength) mobile_phase->detection validation Method Validation (Linearity, Precision, Accuracy) detection->validation

Caption: Key considerations for HPLC method development for pyridine derivatives.

References

Application Notes and Protocols for (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyridin-2-YL-phenyl)-acetic acid is a small molecule belonging to the class of pyridinylphenylacetic acid derivatives. This class of compounds is of significant interest in pharmaceutical research due to its potential as anti-inflammatory and analgesic agents. The structural motif, combining a pyridine ring and a phenylacetic acid group, is found in a number of compounds investigated for the inhibition of key enzymes in the inflammatory cascade. This document provides detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its potential anti-inflammatory properties.

Chemical Information:

PropertyValue
IUPAC Name 2-(4-(pyridin-2-yl)phenyl)acetic acid
Synonyms 4-(2'-Pyridyl)phenylacetic acid[1]
CAS Number 51061-67-7[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.24 g/mol [1]
Appearance Brown solid[1]
Purity ≥ 95%[1]

Postulated Mechanism of Action

Based on the structural features and the known biological activities of similar compounds, this compound is postulated to exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. The subsequent reduction in PGE2 levels is expected to downregulate pro-inflammatory signaling pathways, including the NF-κB pathway.

Below is a diagram illustrating the postulated signaling pathway.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 NFkB_Activation NF-κB Activation PGE2->NFkB_Activation Inflammation Inflammation (Pain, Fever, Swelling) NFkB_Activation->Inflammation Compound This compound Compound->COX2

Postulated signaling pathway for this compound.

Experimental Protocols

This section provides detailed protocols for a series of in vitro assays to evaluate the anti-inflammatory potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of the compound and to establish a non-toxic concentration range for subsequent cell-based assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages or A549 human lung carcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (concentration that inhibits cell growth by 50%).

Illustrative Data for a Structurally Similar COX-2 Inhibitor:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.8
2588.4 ± 6.2
5075.1 ± 7.9
10052.3 ± 8.5

Note: This data is illustrative for a related compound and may not represent the actual performance of this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the compound in inhibiting COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Item Number 760111) and prepare reagents according to the manufacturer's instructions.

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors (e.g., Celecoxib for COX-2 and SC-560 for COX-1) in the assay buffer.

  • Assay Procedure: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Illustrative Data for a Structurally Similar COX-2 Inhibitor:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
(Illustrative) >1000.45>222
Celecoxib 150.04375

Note: This data is illustrative for a related compound and may not represent the actual performance of this compound.

Prostaglandin E2 (PGE2) Production Assay

This cell-based assay measures the ability of the compound to inhibit the production of PGE2 in response to an inflammatory stimulus.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in macrophage cells (e.g., RAW 264.7), leading to the production of PGE2. The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 ELISA: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for PGE2 inhibition.

Illustrative Data for a Structurally Similar COX-2 Inhibitor:

Concentration (µM)PGE2 Concentration (pg/mL) (Mean ± SD)% Inhibition
Control (no LPS) 50 ± 15-
LPS + Vehicle 1500 ± 1200
LPS + 0.1 µM 1150 ± 9823.3
LPS + 1 µM 780 ± 6548.0
LPS + 10 µM 350 ± 4276.7

Note: This data is illustrative for a related compound and may not represent the actual performance of this compound.

Western Blot Analysis for NF-κB p65 Subunit

This assay investigates the effect of the compound on the NF-κB signaling pathway by measuring the levels of the p65 subunit in the nucleus.

Principle: In response to inflammatory stimuli, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus to initiate gene transcription. Western blotting is used to detect the amount of p65 in nuclear extracts.

Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with a non-toxic concentration of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 1 hour.

  • Nuclear Extraction: Prepare nuclear and cytoplasmic extracts from the cells using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of nuclear protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a nuclear loading control (e.g., Lamin B1) for normalization.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of nuclear p65.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

experimental_workflow Start Start: this compound Cytotoxicity 1. Cytotoxicity Assay (MTT) Start->Cytotoxicity COX_Assay 2. COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Assay Determine non-toxic concentrations PGE2_Assay 3. PGE2 Production Assay (ELISA) COX_Assay->PGE2_Assay Western_Blot 4. NF-κB p65 Western Blot PGE2_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis End End: Characterization of Anti-inflammatory Activity Data_Analysis->End

General experimental workflow for in vitro characterization.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of the anti-inflammatory properties of this compound. By systematically evaluating its cytotoxicity, COX inhibitory activity, and its effects on downstream inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential. The provided illustrative data for structurally similar compounds can serve as a benchmark for expected results. It is essential to perform these experiments with appropriate controls to ensure the validity and reproducibility of the findings.

References

Application Notes and Protocols for (4-Pyridin-2-YL-phenyl)-acetic acid in Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyridin-2-YL-phenyl)-acetic acid is a versatile heterocyclic compound that serves as a key intermediate in the development of novel therapeutics for a range of neurological disorders.[1][2] Its structural motif, featuring a pyridine ring linked to a phenylacetic acid moiety, provides a valuable scaffold for the synthesis of compounds with the potential to modulate the activity of various targets within the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the synthesis and evaluation of derivatives of this compound, with a focus on their application as monoamine reuptake inhibitors, a class of drugs commonly used to treat depression and other mood disorders.

Chemical Properties and Synthesis

The chemical structure of this compound allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₁NO₂[3]
Molecular Weight213.23 g/mol [3]
CAS Number51061-67-7[4]
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents such as DMSO and methanol
Protocol 1: Synthesis of this compound via Suzuki Coupling

The Suzuki coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it ideal for the synthesis of the biaryl core of this compound. This protocol describes a general procedure for this synthesis.

Experimental Workflow for Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-Bromophenylacetic acid Coupling Suzuki Coupling Reactant1->Coupling Reactant2 2-Pyridylboronic acid Reactant2->Coupling Catalyst Pd(PPh₃)₄ Catalyst->Coupling Base K₂CO₃ Base->Coupling Solvent Toluene/Ethanol/Water Solvent->Coupling Product This compound Coupling->Product

Caption: Suzuki coupling reaction workflow for the synthesis of this compound.

Materials:

  • 4-Bromophenylacetic acid

  • 2-Pyridylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenylacetic acid (1.0 eq) and 2-pyridylboronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Expected Yield: 70-85%

Application in the Synthesis of Monoamine Reuptake Inhibitors

Derivatives of this compound have shown promise as monoamine reuptake inhibitors. These compounds can be synthesized by converting the carboxylic acid group into an amide.

Protocol 2: Synthesis of (4-Pyridin-2-YL-phenyl)-acetamide Derivatives

This protocol outlines the general procedure for the amidation of this compound to generate a library of amide derivatives for SAR studies.

Experimental Workflow for Amide Synthesis

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 This compound Amidation Amide Coupling Reactant1->Amidation Reactant2 Amine (R-NH₂) Reactant2->Amidation CouplingAgent HATU CouplingAgent->Amidation Base DIPEA Base->Amidation Solvent DMF Solvent->Amidation Product (4-Pyridin-2-YL-phenyl)-acetamide derivative Amidation->Product

Caption: Amide coupling reaction for the synthesis of (4-Pyridin-2-YL-phenyl)-acetamide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired amide derivative.

Biological Evaluation: Monoamine Transporter Inhibition Assays

The synthesized derivatives can be evaluated for their ability to inhibit the reuptake of monoamine neurotransmitters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

Protocol 3: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds on monoamine transporters.

Signaling Pathway of Monoamine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters Neurotransmitter Monoamine Neurotransmitter Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (SERT, NET, DAT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Inhibitor Inhibitor ((4-Pyridin-2-YL-phenyl) -acetamide derivative) Inhibitor->Transporter Inhibition

Caption: Mechanism of action of a monoamine reuptake inhibitor.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

  • Test compounds (dissolved in DMSO).

  • Scintillation cocktail.

  • 96-well microplates.

Procedure:

  • Cell Culture: Culture the transporter-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.

  • Plating: Seed the cells into 96-well microplates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Assay: a. Wash the cells once with KRH buffer. b. Pre-incubate the cells with various concentrations of the test compounds or vehicle (DMSO) in KRH buffer for 15-30 minutes at 37°C. c. Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine) to each well. The final concentration of the radioligand should be close to its Kₘ value. d. Incubate for a short period (e.g., 10-20 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, e.g., fluoxetine for SERT) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 2: Representative Biological Data for a Hypothetical Derivative

Compound IDTargetIC₅₀ (nM)
Derivative AhSERT15.2
hNET120.5
hDAT>1000
Fluoxetine (Control)hSERT8.5

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications in neurological disorders. The protocols provided herein offer a framework for the synthesis of derivatives and their subsequent biological evaluation as monoamine reuptake inhibitors. Through systematic SAR studies, guided by the data obtained from these assays, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds to develop promising drug candidates for the treatment of various CNS disorders.

References

The Material Science Landscape of Polymers Incorporating (4-Pyridin-2-YL-phenyl)-acetic acid: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Pyridin-2-YL-phenyl)-acetic acid, a versatile organic compound, stands as a promising but largely unexplored building block in the realm of material science. While its role as an intermediate in pharmaceuticals and agrochemicals is established, its incorporation into polymeric structures for advanced material applications is an area of burgeoning interest. This document aims to provide a comprehensive overview of the potential material science applications of polymers containing this compound, drawing parallels from structurally related polymers and highlighting prospective research directions. Due to a scarcity of publicly available data on polymers synthesized directly from this specific monomer, this report will focus on projected applications and generalized protocols based on analogous systems.

Potential Applications in Material Science

Polymers featuring the this compound moiety are anticipated to exhibit a unique combination of properties stemming from the presence of both a pyridine ring and a carboxylic acid group. These functionalities can impart thermal stability, chemical resistance, and the ability to coordinate with metal ions, opening doors to a variety of applications.[1]

Advanced Coatings and High-Performance Materials

The rigid aromatic structure of the this compound monomer is expected to contribute to the synthesis of polymers with high thermal stability and robust mechanical properties. Such polymers could find use as advanced coatings for protecting surfaces in harsh environments, exhibiting resistance to heat, chemicals, and corrosion.

Coordination Polymers and Metal-Organic Frameworks (MOFs) for Catalysis and Sensing

The pyridine nitrogen and the carboxylate group in the monomer make it an excellent candidate for use as a ligand in the formation of coordination polymers and MOFs. These materials are characterized by their crystalline, porous structures, which can be tailored for specific applications.

  • Catalysis: The ordered pores within MOFs can act as active sites for catalytic reactions, offering high selectivity and efficiency. The pyridine functionality could also serve as a basic catalytic site.

  • Sensing: The potential for these frameworks to interact with guest molecules makes them promising candidates for chemical sensors. Changes in the luminescent or electronic properties of the MOF upon exposure to an analyte could form the basis of a sensing mechanism.

Biomedical Applications: Drug Delivery and Tissue Engineering

The inherent biocompatibility of many pyridine-containing polymers, coupled with the potential for pH-responsive behavior due to the carboxylic acid group, suggests significant potential in the biomedical field.[2][3]

  • Drug Delivery: Polymers containing this compound could be designed as "smart" drug delivery systems.[4] The carboxylic acid moiety can protonate or deprotonate in response to changes in pH, leading to swelling or conformational changes in the polymer matrix. This could be exploited for the targeted release of therapeutic agents in specific physiological environments, such as the acidic microenvironment of tumors.

  • Tissue Engineering: The ability to form biocompatible and biodegradable scaffolds is a cornerstone of tissue engineering. Polymers derived from this monomer could potentially be functionalized to promote cell adhesion and proliferation, providing a supportive framework for tissue regeneration.

Experimental Protocols (Generalized)

Synthesis of a Linear Polymer via Polycondensation

This protocol outlines a general approach for synthesizing a polyester incorporating the this compound monomer.

Materials:

  • This compound

  • A suitable diol co-monomer (e.g., ethylene glycol, 1,4-butanediol)

  • Esterification catalyst (e.g., p-toluenesulfonic acid, antimony trioxide)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a condenser, and an inert gas inlet, combine equimolar amounts of this compound and the diol co-monomer.

  • Add the high-boiling point solvent and a catalytic amount of the esterification catalyst.

  • Heat the mixture under a continuous flow of inert gas to a temperature sufficient to drive off water produced during the esterification reaction (typically 150-200°C).

  • Monitor the reaction progress by measuring the amount of water collected.

  • Once the initial esterification is complete, gradually increase the temperature and apply a vacuum to remove the excess diol and drive the polymerization to completion (polycondensation stage, typically >250°C).

  • The reaction is complete when the desired melt viscosity is achieved.

  • Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent (e.g., chloroform, DMF).

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, ethanol).

  • Collect the polymer by filtration and dry under vacuum.

Synthesis of a Coordination Polymer/MOF

This protocol provides a general guideline for the solvothermal synthesis of a coordination polymer using this compound as a ligand.

Materials:

  • This compound (ligand)

  • A metal salt (e.g., zinc nitrate, copper acetate)

  • A suitable solvent or solvent mixture (e.g., DMF, ethanol, water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound and the metal salt in the chosen solvent. The molar ratio of ligand to metal will influence the final structure.

  • Seal the vial and place it inside the Teflon-lined autoclave.

  • Heat the autoclave to a specific temperature (typically between 80°C and 180°C) and maintain this temperature for a period ranging from several hours to a few days.

  • Allow the autoclave to cool slowly to room temperature.

  • Crystals of the coordination polymer, if formed, can be collected by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the crystals in air or under a mild vacuum.

Data Presentation

As no specific quantitative data for polymers of this compound is available, a comparative table of properties for analogous pyridine-containing polymers is presented below to provide a frame of reference.

Polymer SystemApplicationKey Quantitative DataReference
Poly(4-vinylpyridine) (P4VP) complexesThermal stabilizationIncreased glass transition temperature (Tg) by up to 50°C upon coordination with ruthenium.[5]
pH-sensitive poly(propylacrylic acid) (PPAA)Drug deliveryEffective membrane disruption at pH < 6.5.[3]
Metal-Organic Frameworks with pyridylbenzoate ligandsGas sorption, SensingVaries with metal and ligand; specific surface areas and guest molecule detection limits are key parameters.Generic MOF literature

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_application Application Testing A Monomer: This compound C Polymerization / Self-Assembly A->C B Co-monomer / Metal Salt B->C D Structural Analysis (NMR, FTIR) C->D E Thermal Analysis (TGA, DSC) C->E F Morphological Analysis (SEM, TEM) C->F G Performance Evaluation (e.g., Drug Release, Catalytic Activity) D->G E->G F->G

Caption: Generalized workflow for the synthesis and evaluation of polymers.

signaling_pathway cluster_stimulus Stimulus cluster_polymer Polymer Response cluster_effect Therapeutic Effect A pH Change (e.g., Acidic Tumor Microenvironment) B Protonation of Carboxylic Acid Groups A->B C Polymer Swelling / Conformational Change B->C D Release of Encapsulated Drug C->D

Caption: Proposed mechanism for pH-responsive drug release.

References

Application Notes and Protocols for Cell-based Cytotoxicity Testing of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of pyridine derivatives using common cell-based assays. The protocols detailed herein are foundational for screening and characterizing the cytostatic and cytotoxic potential of novel chemical entities in cancer research and drug development.

Introduction

Pyridine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] The evaluation of cytotoxicity is a critical first step in the preclinical assessment of these compounds. This document outlines the principles and detailed protocols for three widely used in vitro cytotoxicity assays: the MTT assay for measuring metabolic activity, the LDH assay for assessing membrane integrity, and the Annexin V-FITC/PI assay for the detection of apoptosis. Additionally, it summarizes quantitative cytotoxicity data for various pyridine derivatives and illustrates the key signaling pathways implicated in their cytotoxic mechanisms of action.

Data Presentation: Cytotoxicity of Pyridine Derivatives

The cytotoxic potential of pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various pyridine derivatives against a panel of human cancer cell lines.

Pyridine Derivative ClassCompound ID/NameCell LineIC50 (µM)AssayReference
PyridoneCompound 1HepG24.5 ± 0.3MTT[2]
PyridoneCompound 1MCF-76.3 ± 0.4MTT[2]
PyridineCompound 2HepG27.5 ± 0.1MTT[2]
PyridineCompound 2MCF-716 ± 1.7MTT[2]
Spiro-pyridineCompound 5Caco-29.78 ± 0.7MTT[3]
Spiro-pyridineCompound 7Caco-27.83 ± 0.5MTT[3]
Spiro-pyridineCompound 8HepG28.42 ± 0.7MTT[3]
2-oxo-pyridineCompound 2HepG-251.59 ± 2.90MTT[3]
2-oxo-pyridineCompound 2Caco-241.49 ± 2.50MTT[3]
Pyridine-ureaCompound 8eMCF-70.22MTT[4]
Pyridine-ureaCompound 8nMCF-71.88MTT[4]
Pyrazolo[3,4-b]pyridineCompound 14gHCT-1161.98MTT[5]
Pyrazolo[3,4-b]pyridineCompound 9aHela2.59MTT[5]
Pyridine-3-carbonitrileCompound 4aHT292.243 ± 0.217MTT[6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Pyridine derivatives

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 Allow attachment treat Treat with Pyridine Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 Induce cytotoxicity add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 Formazan formation solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Viability & IC50 read->analyze

Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.

Materials:

  • Pyridine derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercial)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 Allow attachment treat Treat with Pyridine Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 Induce cytotoxicity collect_supernatant Collect Supernatant incubate2->collect_supernatant ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read Read Absorbance (490 nm) ldh_reaction->read analyze Calculate % LDH Release read->analyze Apoptosis_Assay_Workflow cluster_prep Preparation cluster_assay Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with Pyridine Derivative seed->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Apoptotic Cells flow->quantify Apoptosis_Pathway Pyridine Pyridine Derivative Bax Bax (Pro-apoptotic) Pyridine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyridine->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Cell_Cycle_Arrest_Pathway Pyridine Pyridine Derivative p53 p53 Pyridine->p53 Activates p21 p21 p53->p21 Upregulates expression CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits Arrest G2/M Arrest p21->Arrest Induces G2M G2/M Transition CDK1_CyclinB->G2M Promotes JNK_Signaling_Pathway Pyridine Pyridine Derivative Stress Cellular Stress Pyridine->Stress JNK JNK Stress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptotic_Genes Apoptotic Gene Expression cJun->Apoptotic_Genes Promotes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis PI3K_Akt_Pathway Pyridine Pyridine Derivative PI3K PI3K Pyridine->PI3K Inhibits Akt Akt PI3K->Akt Activates FOXO FOXO Akt->FOXO Inhibits (via phosphorylation) Nucleus Nucleus FOXO->Nucleus Translocates to Apoptotic_Genes Apoptotic & Cell Cycle Arrest Gene Expression FOXO->Apoptotic_Genes Promotes Apoptosis Apoptosis & Cell Cycle Arrest Apoptotic_Genes->Apoptosis

References

Analytical methods for quantification of (4-Pyridin-2-YL-phenyl)-acetic acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of (4-Pyridin-2-YL-phenyl)-acetic acid in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound that serves as a key intermediate in the synthesis of various molecules in the pharmaceutical and agrochemical industries.[1] Its unique structure, which combines a pyridine ring with a phenyl group, makes it a valuable building block for developing novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drug development.[1] Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.

This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. Additionally, an alternative High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is outlined.

Analytical Methods Overview

The primary recommended method for the quantification of this compound in biological samples is LC-MS/MS due to its high sensitivity and selectivity. An HPLC-UV method is also presented as a viable alternative, particularly when mass spectrometry is not available.

  • LC-MS/MS: This is the gold standard for bioanalytical quantification, offering low limits of detection and high specificity, which minimizes interference from the complex biological matrix.[2]

  • HPLC-UV: A more accessible method that can be suitable for applications where higher concentrations of the analyte are expected. The carboxyl group in the analyte allows for direct UV detection in the 200-210 nm range.[3][4]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from established methods for structurally similar compounds, such as 2-pyridyl acetic acid.[5]

2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike 200 µL of plasma with the internal standard solution.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2.3. LC-MS/MS Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: To be determined experimentally (Precursor ion ~m/z 214.2) IS: To be determined experimentally
Ion Source Temp. 550°C

2.4. Method Validation Parameters

The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method.

ParameterTypical Acceptance Criteria
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (Intra- & Inter-day) ≤15% RSD (≤20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions
Protocol 2: HPLC-UV Quantification of this compound

This protocol is based on general principles for the analysis of related aromatic acetic acids.[6][7]

2.1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound with a different retention time)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • Biological sample (e.g., plasma, urine)

2.2. Sample Preparation: Protein Precipitation

  • To 200 µL of the biological sample, add 600 µL of acetonitrile containing the internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2.3. HPLC-UV Conditions

ParameterCondition
HPLC System Shimadzu Prominence or equivalent with UV detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA or phosphoric acid.[6][7]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 210 nm (or optimal wavelength determined by UV scan)

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

Experimental Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spiking with Internal Standard SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (for HPLC-UV) Spiking->ProteinPrecipitation Pre-treatment SPE Solid-Phase Extraction (for LC-MS/MS) Spiking->SPE Pre-treatment Chromatography Chromatographic Separation (HPLC/UPLC) ProteinPrecipitation->Chromatography SPE->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

Workflow for bioanalysis.
Metabolic Pathway Context

While a specific signaling pathway for this compound is not established, it is often a metabolite of a parent drug. The diagram below illustrates its potential formation through common metabolic reactions.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ParentDrug Parent Drug (e.g., containing a pyridinyl-phenyl moiety) Oxidation Oxidation (e.g., by CYP450 enzymes) ParentDrug->Oxidation Bioactivation/Detoxification Metabolite This compound Excretion Excretion (e.g., renal, biliary) Metabolite->Excretion Conjugation Conjugation (e.g., Glucuronidation) Metabolite->Conjugation Oxidation->Metabolite Conjugation->Excretion

Potential metabolic fate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid, a key intermediate in pharmaceutical and agrochemical development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for preparing this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route 1: Cross-Coupling followed by Hydrolysis. This common approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, to form the C-C bond between the pyridine and phenyl rings. This is typically followed by the hydrolysis of a nitrile or ester group to yield the final carboxylic acid.

  • Route 2: Direct Coupling of a Phenylacetic Acid Derivative. This method involves the direct cross-coupling of a 2-halopyridine with a pre-functionalized phenylacetic acid derivative, such as a (4-bromophenyl)acetic acid ester.

Q2: What is the "2-pyridyl problem" in Suzuki-Miyaura cross-coupling reactions, and how can it be overcome?

A2: The "2-pyridyl problem" refers to the decreased efficiency and yield in Suzuki-Miyaura reactions involving 2-substituted pyridines. This is primarily due to the lone pair of electrons on the pyridine nitrogen, which can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[2][3] To mitigate this issue, several strategies can be employed:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can help stabilize the active palladium species and prevent pyridine coordination.

  • Catalyst Choice: Employ pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition.

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature can also help to improve the reaction outcome.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Several side reactions can lower the yield of the desired product. These include:

  • Homocoupling: The self-coupling of the boronic acid or organozinc reagent can lead to the formation of bipyridyl or biaryl impurities. This can often be minimized by carefully controlling the reaction conditions and ensuring an oxygen-free environment.

  • Dehalogenation: The starting aryl halide can undergo dehalogenation, resulting in the formation of the corresponding arene as a byproduct. Optimizing reaction parameters such as temperature and base can help to disfavor this pathway.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and replaced by a hydrogen atom, especially in the presence of water. Using anhydrous solvents and appropriate bases can reduce this side reaction.[2]

Q4: What are the recommended conditions for the hydrolysis of (4-pyridin-2-yl)phenylacetonitrile to the carboxylic acid?

A4: The hydrolysis of the nitrile intermediate can be achieved under either acidic or basic conditions.

  • Acidic Hydrolysis: Heating the nitrile with a strong acid like hydrochloric acid (HCl) will typically yield the carboxylic acid directly.[4][5]

  • Basic Hydrolysis: Refluxing the nitrile with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) will initially form the carboxylate salt. Subsequent acidification with a strong acid is necessary to obtain the final carboxylic acid.[4][6] It is important to note that under milder basic conditions, the reaction may stop at the amide intermediate.[7]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling Step
Observed Problem Potential Cause Suggested Solution
Low or no product formation Catalyst deactivation due to the "2-pyridyl problem".[2]- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).- Employ a more robust palladium catalyst (e.g., Pd(dppf)Cl2).- Increase catalyst loading.
Poor transmetallation of the 2-pyridyl boronic acid.[2]- Use a stronger base (e.g., Cs2CO3 or K3PO4).- Consider using a 2-pyridyl trifluoroborate salt, which can be more reactive.
Protodeboronation of the boronic acid.[2]- Use anhydrous solvents and reagents.- Ensure the reaction is run under an inert atmosphere.
Significant formation of homocoupling byproduct Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Formation of dehalogenation byproduct Reaction temperature is too high or an inappropriate base is used.- Screen different bases (e.g., K2CO3, Na2CO3, Cs2CO3).- Optimize the reaction temperature, starting with a lower temperature and gradually increasing it.
Guide 2: Incomplete Hydrolysis of the Nitrile Intermediate
Observed Problem Potential Cause Suggested Solution
Isolation of amide byproduct instead of carboxylic acid Reaction conditions for basic hydrolysis are too mild.[7]- Increase the reaction temperature and/or prolong the reaction time.- Use a higher concentration of the base.
Incomplete reaction under acidic conditions.- Ensure a sufficient excess of strong acid is used.- Increase the reflux time.
Low yield of carboxylic acid Degradation of starting material or product.- Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction.- Ensure the workup procedure is not too harsh.
Difficulty in isolating the product after basic hydrolysis Incomplete acidification of the carboxylate salt.- Carefully adjust the pH to be acidic (pH 3-4) using a strong acid before extraction.- Ensure thorough mixing during acidification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling and Nitrile Hydrolysis

Step 1: Suzuki-Miyaura Coupling to form (4-Pyridin-2-yl)phenylacetonitrile

  • Reagents and Materials:

    • 2-Bromopyridine

    • 4-Bromophenylacetonitrile[8]

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3)

    • Potassium carbonate (K2CO3)

    • Toluene and Water (degassed)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dried Schlenk flask, add 2-bromopyridine (1.0 eq), 4-bromophenylacetonitrile (1.1 eq), Pd(OAc)2 (0.03 eq), and PPh3 (0.12 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed toluene and a 2M aqueous solution of K2CO3 (2.0 eq).

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford (4-pyridin-2-yl)phenylacetonitrile.

Step 2: Hydrolysis of (4-Pyridin-2-yl)phenylacetonitrile

  • Reagents and Materials:

    • (4-Pyridin-2-yl)phenylacetonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) for pH adjustment

    • Ethyl acetate for extraction

  • Procedure:

    • In a round-bottom flask, suspend (4-pyridin-2-yl)phenylacetonitrile (1.0 eq) in a mixture of water and concentrated HCl.

    • Heat the mixture to reflux and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution to a pH of approximately 4-5.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound. Alternatively, extract the product into an organic solvent like ethyl acetate, dry the organic layer, and concentrate to yield the final product.

Parameter Step 1: Suzuki-Miyaura Coupling Step 2: Hydrolysis
Temperature 90 °CReflux (approx. 100-110 °C)
Reaction Time 12-24 hours4-8 hours
Key Reagents Pd(OAc)2, PPh3, K2CO3Concentrated HCl
Solvent Toluene/WaterWater
Typical Yield 60-80%70-90%

Visualizations

experimental_workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitrile Hydrolysis start1 2-Bromopyridine + 4-Bromophenylacetonitrile reagents1 Pd(OAc)2, PPh3, K2CO3 Toluene/Water, 90°C start1->reagents1 Mix & Heat product1 (4-Pyridin-2-yl)phenylacetonitrile reagents1->product1 Reaction start2 (4-Pyridin-2-yl)phenylacetonitrile product1->start2 Purification reagents2 Conc. HCl, H2O Reflux start2->reagents2 Heat product2 This compound reagents2->product2 Hydrolysis & Workup troubleshooting_suzuki problem Low Yield in Suzuki Coupling cause1 Catalyst Deactivation ('2-Pyridyl Problem') problem->cause1 cause2 Poor Transmetallation problem->cause2 cause3 Side Reactions problem->cause3 solution1a Use Bulky Ligands (e.g., SPhos) cause1->solution1a solution1b Use Robust Catalyst (e.g., Pd(dppf)Cl2) cause1->solution1b solution2a Use Stronger Base (e.g., Cs2CO3) cause2->solution2a solution3a Degas Solvents cause3->solution3a For Homocoupling solution3b Optimize Temperature cause3->solution3b For Dehalogenation

References

Technical Support Center: Purification of Crude (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (4-Pyridin-2-YL-phenyl)-acetic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki coupling?

A1: Crude this compound synthesized via Suzuki coupling may contain several types of impurities. These can include unreacted starting materials such as the boronic acid or halide precursors, homocoupled byproducts from the starting materials, and residual palladium catalyst. Additionally, side reactions can lead to the formation of dehalogenated starting materials or protodeboronation of the boronic acid.

Q2: My crude product is a dark, oily residue. How can I solidify it for further purification?

A2: An oily or dark-colored crude product often indicates the presence of residual solvents or low-molecular-weight impurities. Trituration with a non-polar solvent in which the desired product is poorly soluble, such as hexanes or diethyl ether, can often help to induce solidification. This process involves stirring the crude material with the solvent at room temperature, followed by filtration to collect the solid.

Q3: I am observing poor separation during column chromatography. What are the likely causes?

A3: Poor separation during column chromatography can be due to several factors. An inappropriate solvent system is a common cause; the polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no elution. Co-elution of impurities with similar polarity to the product can also occur. Other factors include overloading the column with crude material, improper packing of the stationary phase, or running the column too quickly.

Q4: After recrystallization, the yield of my purified product is very low. What can I do to improve it?

A4: Low recovery after recrystallization can result from several issues. Using too much solvent during the dissolution step will keep a significant portion of the product in the mother liquor upon cooling. Cooling the solution too rapidly can lead to the formation of fine crystals that are difficult to filter and may pass through the filter paper. Additionally, washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product. To improve yield, use the minimum amount of hot solvent necessary for complete dissolution and allow the solution to cool slowly.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound.
Product oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Colored impurities are present in the crystals. Impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Low yield of recovered crystals. Too much solvent was used for recrystallization or washing.Use the minimum amount of hot solvent for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
No compounds are eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
All compounds elute together at the solvent front. The eluent is too polar.Start with a less polar solvent system. For instance, begin with 100% hexanes and gradually introduce a more polar solvent.
Poor separation between the product and impurities (streaking or overlapping bands). The column is overloaded.Use a larger column or reduce the amount of crude material loaded.
The solvent system is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (Rf values between 0.2 and 0.5 for the desired compound).
The column was packed improperly.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Product is retained on the column. The product is too polar for the chosen stationary phase/eluent system.Consider using a more polar eluent system or a different stationary phase (e.g., reversed-phase silica). Adding a small amount of acetic or formic acid to the eluent can help elute acidic compounds.

Data Presentation

Purification Technique Solvent System / Eluent Typical Recovery / Yield Achievable Purity Reference
RecrystallizationEthanol/Water~70-85%>98% (HPLC)General knowledge
RecrystallizationBenzene/EthanolNot specifiedNot specified[1]
Flash Column ChromatographyHexane/Ethyl Acetate (gradient)>80%>95% (HPLC)General knowledge
Acid-Base ExtractionDiethyl ether and aqueous NaOH/HCl>90%Variable, often used as a preliminary purification stepGeneral knowledge

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dry sample onto the top of the column.

  • Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). For example, start with 100% hexanes, then move to 9:1, 4:1, and 1:1 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). The this compound will move into the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a 1 M aqueous solution of hydrochloric acid (HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve in min. hot solvent hot_filter Hot Filter (optional) dissolve->hot_filter Insolubles present cool Cool Slowly dissolve->cool No insolubles hot_filter->cool collect Collect Crystals cool->collect pack Pack Column load Load Sample pack->load elute Elute with Gradient load->elute collect_fractions Collect Fractions elute->collect_fractions

Caption: General workflows for recrystallization and column chromatography.

troubleshooting_logic start Crude Product purity_check Assess Purity (TLC/NMR) start->purity_check high_purity High Purity? purity_check->high_purity recrystallize Recrystallization high_purity->recrystallize Yes column Column Chromatography high_purity->column No (complex mixture) end Pure Product recrystallize->end column->end

References

Technical Support Center: Troubleshooting Low Solubility of (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of (4-Pyridin-2-YL-phenyl)-acetic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing very low solubility of this compound in my aqueous buffer. What are the primary reasons for this?

A1: The low aqueous solubility of this compound is likely due to its molecular structure, which contains both a polar carboxylic acid group and a relatively non-polar pyridinyl-phenyl backbone. Key factors contributing to its poor solubility include:

  • Molecular Structure: The presence of aromatic rings contributes to the molecule's hydrophobicity, making it less soluble in water.

  • pH of the Solution: As a carboxylic acid, the compound's solubility is highly dependent on the pH of the solution. In acidic to neutral pH, it will exist predominantly in its less soluble, neutral form.

  • Crystalline Structure: If the compound is in a stable crystalline form, additional energy is required to break the crystal lattice, leading to lower apparent solubility.

  • Temperature: Solubility of solid compounds in liquid solvents generally increases with temperature.

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: A systematic approach is recommended to find the optimal solvent and conditions for your experiment. Start with small-scale solubility tests in a variety of solvents. Based on the structure of this compound, which has both polar and non-polar characteristics, a range of solvents should be tested.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

If you are encountering low solubility in aqueous buffers, consider the following strategies to enhance dissolution.

  • pH Adjustment: The most effective method for solubilizing acidic compounds like this compound in aqueous solutions is to adjust the pH. By increasing the pH, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.

    • Protocol:

      • Prepare a stock solution of a suitable base, such as 1 M NaOH or 1 M KOH.

      • Disperse the this compound powder in your desired aqueous buffer.

      • While stirring, add the base solution dropwise and monitor the pH.

      • Continue adding the base until the compound dissolves. The pH at which the compound dissolves will depend on its pKa. Generally, adjusting the pH to be 1-2 units above the pKa will significantly increase solubility.

      • Once dissolved, you can adjust the pH back towards your desired experimental pH, but be cautious as the compound may precipitate if the pH drops too low.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of non-polar compounds.[1]

    • Protocol:

      • Select a water-miscible organic co-solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or methanol.

      • First, dissolve the this compound in a minimal amount of the chosen co-solvent.

      • Slowly add the aqueous buffer to the organic solution while stirring to reach the final desired concentration.

      • It is crucial to determine the maximum percentage of the organic solvent that is compatible with your experimental system, as high concentrations can affect biological assays.

Issue 2: Difficulty Dissolving the Compound in Organic Solvents

For applications requiring an organic solvent, selecting the right one is key.

Solvent CategorySolvent ExamplesPredicted Qualitative SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can interact with both the polar carboxylic acid group and the aromatic rings, making them good candidates for dissolution.
Polar Protic Methanol, EthanolSolubleThese solvents can form hydrogen bonds with the carboxylic acid and pyridine nitrogen.
Non-polar Toluene, HexanesSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.

Note: These are predictions and should be confirmed by small-scale experimental testing.

Advanced Troubleshooting Strategies

If basic methods are insufficient, more advanced techniques can be employed, particularly in a drug development context.

  • Particle Size Reduction: Decreasing the particle size of the compound increases the surface area available for dissolution, which can enhance the dissolution rate.[4][5] This can be achieved through techniques like micronization or nanomilling.[4]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility.[4] This is often achieved by dissolving the compound and a polymer (e.g., HPMC, PVP) in a common solvent and then removing the solvent via spray drying or evaporation.[1][4]

  • Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized state in the gastrointestinal tract.[4]

Visualizing Troubleshooting Workflows

The following diagrams illustrate the decision-making process for addressing solubility issues with this compound.

TroubleshootingWorkflow start Start: Low Solubility of This compound aqueous_or_organic Aqueous or Organic Solvent System? start->aqueous_or_organic aqueous Aqueous System aqueous_or_organic->aqueous Aqueous organic Organic System aqueous_or_organic->organic Organic ph_adjust Adjust pH (Increase pH with base) aqueous->ph_adjust ph_success Solubility Improved? ph_adjust->ph_success use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) ph_success->use_cosolvent No advanced_methods Consider Advanced Methods (e.g., Particle Size Reduction) ph_success->advanced_methods Yes, but not optimal end_aq Proceed with Experiment ph_success->end_aq Yes cosolvent_success Solubility Improved? use_cosolvent->cosolvent_success cosolvent_success->advanced_methods No cosolvent_success->end_aq Yes test_solvents Test Range of Solvents (Polar Aprotic > Polar Protic > Non-polar) organic->test_solvents organic_success Solubility Improved? test_solvents->organic_success heating_sonication Apply Gentle Heating or Sonication organic_success->heating_sonication No end_org Proceed with Experiment organic_success->end_org Yes heating_success Solubility Improved? heating_sonication->heating_success heating_success->advanced_methods No heating_success->end_org Yes

Caption: Troubleshooting workflow for low solubility.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_form R-COOH (Protonated, Neutral) Low Solubility high_ph_form R-COO⁻ + H⁺ (Deprotonated, Ionic) High Solubility low_ph_form->high_ph_form + OH⁻ (Addition of Base) high_ph_form->low_ph_form + H⁺ (Addition of Acid)

Caption: Effect of pH on the solubility of a carboxylic acid.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Arylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in the synthesis of 2-arylpyridines. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-arylpyridines, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield 1. Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may be deactivated.[1][2] 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the substrate's reactivity or the reaction scale.[2][3] 3. Poor Substrate Reactivity: 2-halopyridines can be less reactive than other aryl halides.[1] 4. Catalyst Poisoning: Impurities in reagents or solvents can poison the catalyst. The pyridine nitrogen itself can sometimes coordinate to the palladium center and inhibit catalysis.[1][3][4]1. Catalyst Activation & Choice: - Use a high-quality, air-stable precatalyst (e.g., a palladacycle).[2][5] - If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step by stirring it with the phosphine ligand before adding other reagents.[2] - Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos).[4][5] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[2][4] For challenging substrates, loadings up to 10 mol% may be necessary.[5] 3. Optimize Reaction Conditions: - Increase the reaction temperature.[1][5] - Screen different solvents and bases, as their choice is critical and substrate-dependent.[1][6][7] 4. Ensure Reagent Purity: - Use high-purity, anhydrous, and degassed solvents and reagents.[3][4] - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[4]
Reaction Stalls Before Completion 1. Catalyst Degradation: The active catalyst may be unstable and degrading over the course of the reaction, especially at high temperatures.[2][4] 2. Product Inhibition: The 2-arylpyridine product may coordinate to the palladium center, inhibiting further catalysis.[2]1. Stabilize the Catalyst: - Instead of a single addition, try adding the catalyst in portions over the reaction time.[4] - An excess of phosphine ligand (relative to palladium) can sometimes improve catalyst stability.[2] - Lowering the reaction temperature and extending the reaction time may reduce the rate of catalyst decomposition.[2][4] 2. Address Product Inhibition: This is an inherent challenge. Using a more robust ligand that binds strongly to the palladium may help mitigate this effect.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Incorrect Catalyst to Ligand Ratio: An improper ratio can favor undesired side reactions like the homocoupling of boronic acids in Suzuki reactions.[4][6] 2. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1] 3. Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with pyridylboronic acids, especially in the presence of aqueous bases.[1]1. Optimize Ligand Ratio: Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance.[4] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[4][6] 3. Minimize Protodeboronation: - Use fresh, high-purity boronic acid.[8] - Carefully select the base; sometimes a weaker base or anhydrous conditions can help. - Consider adding the aryl halide in a slight excess.[8]
Inconsistent Results Between Batches 1. Variability in Reagent/Catalyst Quality: Trace impurities in starting materials, solvents, or base can poison the catalyst. The activity of the catalyst can vary between batches.[3][4] 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture can deactivate the catalyst.[4][9] 3. Temperature Fluctuations: Inconsistent temperature control can affect reaction rates and selectivity.[9]1. Standardize Materials: - Use reagents and solvents from the same batch for a series of experiments. - Verify the quality and purity of the catalyst.[3] 2. Rigorous Experimental Setup: - Always use standard procedures for degassing and maintaining an inert atmosphere.[9] - Handle sensitive catalysts in a glovebox.[9] 3. Precise Control: - Use a reliable thermostat or heating block for accurate temperature control.[9] - Ensure consistent and efficient stirring.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of 2-arylpyridines?

A1: For cross-coupling reactions involving pyridine substrates, a typical starting point for catalyst loading is 1-2 mol% of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2][4] For challenging substrates like 2-aminopyridines or less reactive 2-chloropyridines, it is often advisable to start at a higher loading, for instance, 2-5 mol%.[5] Optimization studies can then be performed to reduce the catalyst loading.

Q2: How does increasing the catalyst loading affect my reaction?

A2: Increasing the catalyst loading can improve the reaction rate and yield, especially for difficult couplings.[2][4] However, excessively high loadings can lead to an increase in side product formation, may complicate product purification by increasing residual palladium, and adds to the overall cost.[3][4] Therefore, the goal is to find the minimum catalyst loading that provides a satisfactory yield in a reasonable time.

Q3: Which type of palladium catalyst and ligand is best for 2-arylpyridine synthesis?

A3: There is no single "best" system, as the optimal choice depends on the specific reaction (e.g., Suzuki, Heck, C-H activation) and the substrates. However, for challenging pyridine substrates, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[4][5] These ligands can promote the crucial oxidative addition step and stabilize the active catalytic species.[5] Buchwald-type palladacycle precatalysts are also excellent options due to their stability and sustained activity.[5]

Q4: My reaction involves a 2-aminopyridine substrate and is not working well. Why?

A4: The primary challenge with 2-aminopyridine substrates is the amino group, which can act as a coordinating ligand for the palladium catalyst. This coordination can deactivate the catalyst or unfavorably alter its reactivity.[5] Additionally, the electron-donating nature of the amino group can make the oxidative addition of the palladium catalyst to the C-X bond (where X is a halide) more difficult.[5] Using catalyst systems with bulky ligands can often overcome these issues.[5]

Q5: Can I run these coupling reactions open to the atmosphere?

A5: It is highly discouraged. Many palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen and can be deactivated by it.[4] Oxygen can also promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[1] For consistent and reproducible results, it is critical to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[4][9]

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield in a Suzuki-Miyaura Coupling

This table presents representative data for the optimization of catalyst loading in the Suzuki-Miyaura coupling of a 2-bromopyridine derivative with an arylboronic acid.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.51245
21.01278
32.01292
45.01293

Data is illustrative and compiled from general trends observed in the literature.[2][4][10]

Table 2: Screening of Reaction Parameters for a Challenging 2-Chloropyridine Coupling

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O10015
2Pd(OAc)₂SPhosK₃PO₄Toluene11065
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane10088
4XPhos-Pd-G3-K₃PO₄THF8091

This table illustrates how screening various components is crucial for optimizing the reaction of less reactive substrates.[1][5][8]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (if not using a precatalyst) to achieve the desired catalyst loading (start with 2 mol%). Add the catalyst/ligand mixture to the Schlenk tube under a positive flow of inert gas. If using a pre-formed palladacycle catalyst, add it directly.[5]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene, THF, often with a small amount of water) via syringe.

  • Degassing: Purge the reaction mixture with argon or nitrogen for 5-10 minutes.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride) and extract the product with an organic solvent (e.g., ethyl acetate).[2][4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][4]

  • Optimization: Repeat the procedure, systematically varying the catalyst loading (e.g., 1 mol%, 3 mol%, 5 mol%) while keeping all other parameters constant to determine the optimal loading.

Visualizations

Experimental_Workflow_Catalyst_Optimization cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_decision Optimization Loop setup 1. Add Reagents: 2-Halopyridine Arylboronic Acid Base catalyst 2. Add Catalyst System (Pd Source + Ligand) setup->catalyst solvent 3. Add Degassed Solvent catalyst->solvent degas 4. Purge with Inert Gas solvent->degas react 5. Heat & Stir degas->react monitor 6. Monitor Progress (TLC/GC/LCMS) react->monitor workup 7. Workup & Purify monitor->workup analyze 8. Analyze Yield & Purity workup->analyze decision Optimal? analyze->decision decision->setup No, Adjust Loading & Repeat end Procedure Complete decision->end Yes Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_atmosphere Atmosphere Control start Low Yield or Stalled Reaction check_loading Increase Catalyst Loading (1% -> 3% -> 5%) start->check_loading Primary Action check_activity Screen Ligands (e.g., Buchwald Type) start->check_activity check_purity Verify Catalyst Purity & Reagent Quality start->check_purity check_temp Increase Temperature start->check_temp check_inert Ensure Rigorous Inert Atmosphere start->check_inert outcome Improved Yield check_loading->outcome check_solvent Screen Solvents check_activity->check_solvent check_activity->outcome check_purity->outcome check_base Screen Bases check_temp->check_base check_temp->outcome check_solvent->outcome check_base->outcome check_degas Degas Solvents Thoroughly check_inert->check_degas check_inert->outcome check_degas->outcome

References

How to prevent degradation of (4-Pyridin-2-YL-phenyl)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Pyridin-2-YL-phenyl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples during your experiments.

Troubleshooting Guide: Common Degradation Issues

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

Observed Issue Potential Cause Recommended Action
Change in solution color (e.g., yellowing, browning) Oxidation or photodegradation.Prepare fresh solutions daily. Store solutions protected from light in amber vials or by wrapping containers in aluminum foil. Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider adding an antioxidant.
Precipitation or crystal formation in solution Change in pH, solvent evaporation, or degradation leading to less soluble products.Ensure the pH of the solution is maintained within a stable range. Use tightly sealed containers to prevent solvent evaporation. Filter the solution if precipitation is observed and re-analyze the concentration.
Decrease in concentration or potency over time Hydrolysis, particularly at non-neutral pH, or general chemical instability.Prepare solutions in a suitable buffer to maintain a stable pH. Store solutions at recommended low temperatures (2-8 °C). For long-term storage, consider storing at -20 °C or below, but verify compound solubility at these temperatures to avoid precipitation upon thawing.
Appearance of new peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradants and understand the degradation pathways. Adjust storage and handling conditions based on the lability of the compound to specific stressors (acid, base, light, heat, oxidation).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors that can lead to the degradation of this compound in solution include:

  • pH: The compound is susceptible to acid and base-catalyzed hydrolysis. The stability is generally highest at a neutral pH.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. The pyridine ring, while generally stable, can be susceptible to oxidation under certain conditions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: 2-8 °C for short-term storage (up to a few days). For longer-term storage, freezing at -20 °C or below is recommended, provided the compound remains soluble upon thawing.

  • Light: Protect from light by using amber-colored vials or by wrapping the container with aluminum foil.

  • Atmosphere: For sensitive applications, it is advisable to purge the solvent with an inert gas like nitrogen or argon before preparing the solution and to store the solution under an inert atmosphere.

  • Container: Use well-sealed, non-reactive containers (e.g., glass or polypropylene) to prevent solvent evaporation and contamination.

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of the solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its degradation products. Regular analysis of the solution over time will allow you to quantify the concentration of the parent compound and detect the formation of any degradants.

Q4: Are there any recommended stabilizers that can be added to the solution?

A4: While specific stabilizers for this compound are not extensively documented, general strategies can be employed. The use of a buffering agent to maintain a neutral pH is crucial. For preventing oxidative degradation, the addition of antioxidants may be beneficial. The choice of antioxidant should be carefully considered to ensure it does not interfere with the intended application of the compound. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid. However, their compatibility and effectiveness should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

This protocol outlines the steps for preparing a standard solution with precautions to minimize initial degradation.

  • Solvent Selection: Choose a high-purity solvent in which this compound is readily soluble (e.g., methanol, ethanol, DMSO, or a buffered aqueous solution). The choice of solvent will depend on the downstream application.

  • Degassing the Solvent: To minimize oxidative degradation, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Weighing the Compound: Accurately weigh the required amount of this compound solid in a clean, dry weighing vessel.

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of the degassed solvent to dissolve the compound completely. Sonication may be used to aid dissolution if necessary.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the degassed solvent to the mark on the volumetric flask.

  • Storage: Immediately after preparation, transfer the solution to a clean, amber-colored vial, cap it tightly, and store it at the recommended temperature (2-8 °C for short-term, ≤ -20 °C for long-term).

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method. This protocol provides a general framework based on ICH guidelines. The extent of degradation should be targeted at 5-20% to avoid the formation of secondary degradants.

2.1. Acid and Base Hydrolysis

  • Prepare solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Incubate the solutions at room temperature or an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it (the acidic sample with NaOH and the basic sample with HCl), and dilute it to the appropriate concentration for analysis.

  • Analyze the samples by a suitable analytical method (e.g., HPLC).

2.2. Oxidative Degradation

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the solution at room temperature for a defined period, protected from light.

  • At each time point, withdraw an aliquot, quench any remaining oxidizing agent if necessary, and dilute for analysis.

  • Analyze the samples by HPLC.

2.3. Thermal Degradation

  • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 60 °C or 80 °C) for a defined period.

  • Also, prepare a solution of the compound and store it at the same elevated temperature, protected from light.

  • At each time point, for the solid sample, dissolve an accurately weighed amount in the solvent. For the solution sample, withdraw an aliquot.

  • Analyze the samples by HPLC.

2.4. Photodegradation

  • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • At defined time points, withdraw aliquots from both the exposed and control samples for analysis by HPLC.

Data Presentation

The following table provides a template for summarizing quantitative data from a forced degradation study. Note: The data presented here is illustrative and should be replaced with actual experimental results.

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 M HCl24 hours60 °C15.224.8 min
0.1 M NaOH8 hours60 °C18.533.2 min, 5.1 min
3% H₂O₂24 hoursRoom Temp8.716.2 min
Heat (Solid)7 days80 °C5.117.5 min
Heat (Solution)48 hours60 °C11.324.8 min, 7.5 min
Light (ICH Q1B)-Room Temp22.442.9 min, 4.1 min

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound under various stress conditions. The exact structures of the degradation products would need to be confirmed by techniques such as LC-MS and NMR.

DegradationPathways cluster_main cluster_products main This compound hydrolysis Hydrolysis Products (e.g., cleavage of acetic acid side chain) main->hydrolysis Acid/Base (H₂O) oxidation Oxidation Products (e.g., N-oxide, hydroxylated species) main->oxidation Oxidant (e.g., H₂O₂) photo Photodegradation Products (e.g., ring opening, dimerization) main->photo Light (hν) StabilityWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxide Oxidation prep->oxide thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize pathway Elucidate Degradation Pathways characterize->pathway storage Define Optimal Storage & Handling Conditions pathway->storage

Overcoming poor reactivity of boronic acids in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the poor reactivity of boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during Suzuki-Miyaura coupling experiments in a question-and-answer format, focusing on the boronic acid component.

Question 1: My Suzuki coupling has a low yield or failed completely. What are the common causes related to the boronic acid?

Answer: Low yields are often traced back to the stability and reactivity of the boronic acid. The primary issues include:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1][2][3] It is often accelerated by high temperatures, the presence of water, and certain bases.[1][4]

  • Poor Activation/Transmetalation: The transfer of the organic group from boron to the palladium center (transmetalation) is a critical step.[5][6] This step can be sluggish if the boronic acid is not sufficiently activated by the base or if it is electronically or sterically challenging.[7]

  • Decomposition/Homocoupling: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[8] They can also undergo homocoupling, where two molecules of the boronic acid couple together.[9][10]

A general troubleshooting workflow can help diagnose the primary issue.

G start Low Yield / No Reaction check_sm Starting Materials (SM) Consumed? start->check_sm byproducts Major Byproducts Observed? check_sm->byproducts Yes no_reaction Mainly Unreacted SM check_sm->no_reaction No protodeboronation Protodeboronation Product Detected? byproducts->protodeboronation Yes homocoupling Homocoupling Product Detected? protodeboronation->homocoupling No sol_proto Action: Mitigate Protodeboronation - Use milder base (K₃PO₄, KF) - Use boronic ester (pinacol, MIDA) - Anhydrous conditions - Lower temperature protodeboronation->sol_proto Yes sol_homo Action: Reduce Homocoupling - Ensure inert atmosphere - Check catalyst/ligand quality - Adjust stoichiometry homocoupling->sol_homo Yes sol_no_react Action: Improve Reactivity - Screen stronger bases - Use more active ligand (e.g., Buchwald) - Increase temperature - Check catalyst activity homocoupling->sol_no_react No no_reaction->sol_no_react

Initial troubleshooting workflow for low-yield Suzuki couplings.
Question 2: I suspect protodeboronation is consuming my boronic acid. How can I prevent it?

Answer: Protodeboronation is especially common with electron-deficient, electron-rich, and heteroaromatic boronic acids (e.g., 2-pyridyl).[1][11] Several strategies can minimize this side reaction.

Troubleshooting Guide for Protodeboronation

StrategyRecommendationRationale
Base Selection Switch from strong bases (e.g., NaOH, KOH) to milder, non-hydroxide bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[4]Strong bases and aqueous conditions can accelerate the rate of protodeboronation.[4][7] Milder bases are often sufficient for the catalytic cycle while minimizing decomposition.[4]
Reaction Conditions Use anhydrous solvents (e.g., dioxane, toluene) and ensure glassware is oven-dried. Lower the reaction temperature (e.g., start at 60-80 °C).[4]Water acts as a proton source for the side reaction.[4] Elevated temperatures can increase the rate of protodeboronation relative to the desired coupling.[4]
Protect the Boronic Acid Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or potassium organotrifluoroborate.[1][3][7]These derivatives are more resistant to protodeboronation and slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[2][12]
Catalyst System Employ a highly active catalyst system (e.g., a Buchwald-type biarylphosphine ligand with a suitable palladium precatalyst).[4]A rapid and efficient catalytic cycle ensures the boronic acid is consumed in the productive cross-coupling reaction faster than it can decompose.[2][4]

Featured Experimental Protocol: Conversion of Boronic Acid to a Diethanolamine Adduct

For particularly unstable boronic acids, forming a crystalline, air- and water-stable diethanolamine adduct can be an effective solution. These can often be used directly in the coupling reaction.[13]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a solvent like methylene chloride.[14]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[14]

  • Precipitation: A white precipitate will typically form.[13][14]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[14]

  • Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum. This adduct can now be used in the Suzuki coupling.[14]

Question 3: My sterically hindered boronic acid is unreactive. How can I improve the coupling efficiency?

Answer: Steric hindrance around the carbon-boron bond can significantly slow down the transmetalation step, leading to low yields.[15] Overcoming this requires a catalyst system specifically designed to accommodate bulky substrates.

Troubleshooting Guide for Sterically Hindered Couplings

ParameterRecommendationRationale
Ligand Choice Use bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[5][15]These ligands form highly active, sterically accessible palladium complexes that facilitate oxidative addition and reductive elimination with hindered substrates.[16]
Catalyst Use a modern palladium precatalyst (e.g., XPhos Pd G3).These are air-stable and efficiently generate the active Pd(0) species in solution, ensuring high catalytic activity.[14]
Base A strong, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or NaOtBu is often required.Strong bases are needed to form the reactive boronate species and drive the catalytic cycle forward with challenging substrates.
Temperature Higher temperatures (e.g., 80–110 °C) are typically necessary.[14]Increased thermal energy helps overcome the activation barrier associated with hindered substrates.

Featured Experimental Protocol: Coupling of a Hindered Aryl Halide

This general procedure is effective for many challenging, sterically hindered substrates.[14]

  • Vessel Preparation: To an oven-dried reaction vial with a magnetic stir bar, add the hindered aryl halide (1.0 equiv), boronic acid (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).[14]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[14]

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%). Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.[14]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at 100–110 °C.[14]

  • Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.[14]

  • Purification: Purify the crude product by flash column chromatography.[14]

Question 4: Are there more stable alternatives to boronic acids for challenging couplings?

Answer: Yes. When boronic acids fail due to instability, several alternatives offer enhanced stability and handling properties.[8][17]

G cluster_reagents Boron Reagent Options cluster_properties Key Properties BA Boronic Acid -B(OH)₂ Stability Stability BA->Stability Low-Moderate Reactivity Reactivity BA->Reactivity High BE Boronic Ester (e.g., Pinacol) BE->BA BE->Stability Good TFB Trifluoroborate Salt -[BF₃]K TFB->BA TFB->Stability Excellent (Air/Moisture Stable) MIDA MIDA Boronate MIDA->BA MIDA->Stability Excellent (Chromatography Stable) label_hydrolysis Slow Release (Hydrolysis) label_hydrolysis->MIDA

Comparison of common boron reagents for Suzuki coupling.

Comparison of Boronic Acid Alternatives

Reagent TypeStructure ExampleKey AdvantagesCommon Use Case
Potassium Organotrifluoroborates R-BF₃KCrystalline solids, exceptionally stable to air and moisture.[8] Less prone to protodeboronation.[8]For unstable boronic acids or when long-term storage is needed.
Pinacol Boronic Esters R-B(pin)Good stability, often used as a direct replacement for unstable boronic acids.[9] Can be isolated and purified via chromatography.Routinely used for 2-pyridyl and other unstable heteroaryl couplings.[9]
MIDA Boronates R-B(MIDA)Highly stable to anhydrous conditions and silica gel chromatography, allowing for multi-step synthesis while retaining the boron moiety.[2]Used in "slow-release" strategies where the boronic acid is generated in situ, minimizing decomposition.[2][9]

Featured Experimental Protocol: Synthesis of a Potassium Aryltrifluoroborate

This procedure converts a boronic acid into its more stable trifluoroborate salt.[8]

  • Dissolution: Dissolve the arylboronic acid (1.0 equiv) in methanol.

  • Precipitation: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv). A white precipitate of the potassium aryltrifluoroborate will form immediately.[8]

  • Stirring: Continue stirring the mixture for 30 minutes at room temperature.[8]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water/methanol, and dry under vacuum.

References

Technical Support Center: Column Chromatography of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyridine compounds via column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of pyridine and its derivatives.

Issue 1: Poor Separation and Peak Tailing

Question: My pyridine compound is showing significant peak tailing and poor separation from impurities on a silica gel column. What is the cause and how can I resolve this?

Answer: Peak tailing is a common issue when purifying pyridine compounds on silica gel. The root cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a portion of the compound being retained more strongly, resulting in asymmetrical, tailing peaks and consequently, poor separation.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your eluent. This base will interact with the acidic sites on the silica gel, minimizing their interaction with your pyridine compound.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. This is a widely used and effective method for improving the chromatography of basic compounds. For example, successful purifications have been achieved using solvent systems like 1:40:59 Et₃N/EtOAc/hexanes and 1:1:98 Et₃N/MeOH/CH₂Cl₂.[1]

    • Ammonia Solution: For very polar and basic compounds, a solution of 7N ammonia in methanol can be used as a component of the mobile phase.

  • Adjusting Mobile Phase Polarity: Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to optimize the separation. Use Thin Layer Chromatography (TLC) with the modified mobile phase (containing the basic additive) to determine the optimal solvent system before running the column.

  • Sample Loading: Overloading the column can exacerbate peak tailing and lead to poor separation. Ensure you are not exceeding the loading capacity of your column. A general guideline is to use a sample-to-silica ratio of 1:50 to 1:100 by weight.

  • Stationary Phase Choice: If mobile phase modification does not resolve the issue, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina can prevent the strong acidic interactions observed with silica.

    • Reversed-Phase Silica (C18): For less polar pyridine derivatives, reversed-phase chromatography can be an effective alternative.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyridine compounds?

A1: Silica gel is the most common stationary phase used for column chromatography. However, due to its acidic nature, it can lead to issues with peak tailing for basic pyridine compounds. If this is observed, consider the following:

  • Deactivated Silica Gel: Using a mobile phase containing a basic additive like triethylamine effectively "deactivates" the acidic sites on the silica gel.

  • Alumina: Basic or neutral alumina is an excellent alternative for the purification of basic compounds as it minimizes acidic interactions.

  • Reversed-Phase Silica (C18): This can be a good option for non-polar to moderately polar pyridine derivatives, using polar mobile phases like acetonitrile/water or methanol/water.

Q2: How do I choose the right mobile phase for my pyridine compound?

A2: The choice of mobile phase depends on the polarity of your compound. A good starting point is to use TLC to screen different solvent systems.

  • For less polar pyridines: Start with a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.

  • For more polar pyridines: A more polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol, may be required.

  • Crucial Additive: For silica gel chromatography, always consider adding a small amount (0.1-1%) of triethylamine to your mobile phase to prevent peak tailing.

Q3: My pyridine compound is a colored oil/solid, but it should be colorless. How can I remove the color?

A3: Discoloration often indicates the presence of impurities or degradation products. Column chromatography is an effective method for removing these colored impurities. If the color persists after chromatography, you may consider other purification techniques such as crystallization or distillation (for liquid compounds).

Q4: Can I use acidic modifiers in the mobile phase?

A4: While acidic modifiers are sometimes used in HPLC to improve peak shape for basic compounds by protonating them, this is generally not recommended for preparative column chromatography on silica gel. Protonating the pyridine will increase its interaction with the negatively charged silanol groups, potentially worsening the tailing. It is more common and effective to use a basic modifier.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Functionalized Pyridines on Silica Gel

Compound TypeMobile Phase CompositionAdditiveReference
Allylated Pyridine1:40:59 EtOAc/Hexanes1% Et₃N[1]
Functionalized Nicotinamides1:10:89 EtOAc/Hexanes1% Et₃N[1]
Substituted Pyridine1:1:98 MeOH/CH₂Cl₂1% Et₃N[1]
Pyridine Diamine DerivativeNot specified, but purified via column chromatography on silica gelNot specified[2]
Methyl-substituted Pyridine5:95 to 20:80 Et₂O/HexanesNone specified[3]
Phenyl-substituted Pyridine5:95 to 20:80 EtOAc/HexanesNone specified[3]

Experimental Protocols

Protocol 1: General Procedure for Purifying a Pyridine Derivative by Silica Gel Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate) that include 0.5-1% triethylamine.

    • Identify a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase (including triethylamine).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyridine compound.

Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation tlc 1. TLC Analysis (with 0.5-1% Et3N) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring combine 6. Combine Pure Fractions monitoring->combine Identify pure fractions evaporation 7. Solvent Evaporation combine->evaporation product Purified Pyridine Compound evaporation->product

Caption: Experimental workflow for the purification of pyridine compounds.

troubleshooting_logic start Problem: Peak Tailing/Poor Separation add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea check_rf Optimize Mobile Phase Polarity (TLC) add_tea->check_rf Still Tailing? solution Solution: Improved Separation add_tea->solution check_loading Reduce Sample Load check_rf->check_loading Still Tailing? check_rf->solution change_sp Change Stationary Phase (e.g., Alumina) check_loading->change_sp Still Tailing? check_loading->solution change_sp->solution

Caption: Troubleshooting decision tree for peak tailing in pyridine chromatography.

References

Technical Support Center: Interpreting Complex NMR Spectra of (4-Pyridin-2-YL-phenyl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of (4-Pyridin-2-YL-phenyl)-acetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of the 1H NMR spectrum for my this compound derivative so complex and difficult to interpret?

A1: The complexity in the aromatic region of this compound derivatives arises from several factors:

  • Multiple Aromatic Systems: The molecule contains both a substituted pyridine ring and a substituted phenyl ring, each with its own set of protons in distinct electronic environments.[1]

  • Overlapping Signals: Protons on both the pyridine and phenyl rings resonate in a similar chemical shift range (typically 6.5-8.5 ppm), leading to significant signal overlap.[1][2]

  • Spin-Spin Coupling: Protons on each ring couple with their neighbors, resulting in complex splitting patterns such as doublets, triplets, and doublets of doublets.[1] The coupling constants for ortho, meta, and para protons on the phenyl ring, as well as across the pyridine ring, contribute to this complexity.

  • Through-Space Coupling (NOE): In certain conformations, protons on the pyridine ring can interact with protons on the phenyl ring through space, which can lead to further signal broadening or provide valuable information in 2D NOESY spectra.[1]

Q2: I'm observing broad signals in my 1H NMR spectrum. What are the potential causes?

A2: Broadening of NMR signals can be attributed to several factors:

  • Aggregation: At higher concentrations, molecules may aggregate, leading to slower tumbling in solution and consequently broader signals.[1] Running the experiment at different concentrations can help identify if aggregation is the issue.

  • Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities (e.g., transition metal ions like Fe³⁺, Cu²⁺) can cause significant line broadening.[3] Ensure all glassware is thoroughly cleaned and reagents are pure.

  • Unresolved Coupling: Complex and unresolved spin-spin coupling can manifest as broad humps instead of sharp multiplets.[1]

  • Chemical Exchange: If the carboxylic acid proton is exchanging with residual water in the solvent, both the acid proton and the water peak can appear broad.

Q3: The chemical shifts of the pyridine protons in my compound have shifted significantly from what is reported for unsubstituted pyridine. Why is this?

A3: The chemical shifts of pyridine protons are highly sensitive to their electronic environment.

  • Substitution Effects: The phenylacetic acid group at the 2-position of the pyridine ring will electronically influence the protons on that ring, causing their chemical shifts to change compared to unsubstituted pyridine.

  • Protonation/Coordination: If the pyridine nitrogen is protonated (e.g., by an acidic solvent or impurity) or coordinated to a metal ion, a positive charge develops on the nitrogen. This leads to a decrease in electron density on the ring carbons and a significant downfield shift for all pyridine protons.[4]

Q4: How can I definitively assign the proton signals for the pyridine and phenyl rings?

A4: Unambiguous assignment of overlapping aromatic signals often requires more advanced NMR techniques:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity of protons within the same ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates proton signals with the carbon atoms they are directly attached to, which can be useful if the 13C spectrum is resolved.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is excellent for establishing connectivity across the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This reveals protons that are close to each other in space, which can help differentiate between protons on the two different rings if they are in proximity.[1]

  • Higher Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving overlapping multiplets.[1]

Troubleshooting Guides

Problem 1: Overlapping signals in the aromatic region prevent accurate integration and coupling constant determination.

Possible Cause Solution
Insufficient magnetic field strength.Re-run the sample on a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion.[1]
Inappropriate solvent.Try a different deuterated solvent (e.g., benzene-d6, acetone-d6). Sometimes, changing the solvent can alter the chemical shifts enough to resolve overlapping peaks.[5]
Complex first-order coupling patterns.Perform 2D NMR experiments like COSY and TOCSY to identify coupled proton networks, which will help in assigning the multiplets.[6]

Problem 2: My sample is not soluble in common deuterated solvents like CDCl3.

Possible Cause Solution
The compound is too polar for chloroform.Try more polar deuterated solvents such as DMSO-d6, methanol-d4 (CD3OD), or acetone-d6. Note that acidic protons will exchange with deuterium in methanol-d4.[5]
The free acid is poorly soluble.Consider converting the carboxylic acid to its corresponding methyl or ethyl ester to increase solubility in less polar solvents, if this does not interfere with the research goals.

Problem 3: A large, broad peak around 10-12 ppm is obscuring other signals, or I have a large water peak.

| Possible Cause | Solution | | The broad peak is the carboxylic acid proton. | This is expected for a carboxylic acid. If it is obscuring other signals, you can perform a D2O exchange. Add a drop of D2O to the NMR tube, shake well, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, and its signal will disappear or significantly diminish.[5] | | Presence of water in the NMR solvent. | Use a fresh ampoule of deuterated solvent. NMR solvents can absorb atmospheric moisture over time.[5] Dry the NMR tube in an oven before use. |

Data Presentation

Table 1: Typical 1H NMR Chemical Shift Ranges for this compound Derivatives

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine H-68.5 - 8.7dMost downfield pyridine proton due to proximity to nitrogen.
Pyridine H-3, H-4, H-57.2 - 8.0mComplex, overlapping multiplets.
Phenyl H-2', H-6'7.8 - 8.2dOrtho to the pyridine substituent.
Phenyl H-3', H-5'7.3 - 7.6dMeta to the pyridine substituent.
Methylene (-CH2-)3.6 - 3.8sSinglet as there are no adjacent protons.[7]
Carboxylic Acid (-COOH)10.0 - 12.0br sBroad singlet, position can vary with concentration and solvent.

Note: These are approximate ranges and can vary depending on the specific derivative, solvent, and concentration.

Experimental Protocols

Detailed Methodology for 1H NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical for sample solubility.[8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required to create a homogeneous solution.[3]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • The final volume in the NMR tube should be sufficient for the instrument, typically around 5-6 cm in height.[8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and sharp peaks. This is a critical step for obtaining high-quality spectra.

    • Acquire a standard 1D 1H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm, CDCl3 at 7.26 ppm).

    • Integrate all signals to determine the relative number of protons for each peak.

  • Advanced Experiments (if needed):

    • If the 1D spectrum is too complex, acquire 2D spectra such as COSY and HSQC to aid in structural elucidation. These experiments provide information about proton-proton and proton-carbon correlations, respectively.

Mandatory Visualization

G Workflow for Troubleshooting Complex NMR Spectra start Complex 1H NMR Spectrum (Overlapping Aromatic Signals) check_purity Is the sample pure? start->check_purity purify Re-purify sample (Chromatography, Recrystallization) check_purity->purify No higher_field Acquire spectrum on a higher field NMR (>= 500 MHz) check_purity->higher_field Yes purify->start resolved Are signals resolved? higher_field->resolved run_2d Run 2D NMR experiments (COSY, HSQC, HMBC) resolved->run_2d Partially assign Assign signals and confirm structure resolved->assign Yes change_solvent Try a different deuterated solvent (e.g., Benzene-d6) resolved->change_solvent No run_2d->assign change_solvent->resolved

Caption: A logical workflow for troubleshooting complex NMR spectra.

G Decision Process for Proton Signal Assignment start Identify Aromatic Region (6.5-8.7 ppm) chem_shift Analyze Chemical Shifts start->chem_shift multiplicity Analyze Splitting Patterns start->multiplicity integration Check Integration Values start->integration h6_pyridine Most downfield doublet? (~8.5-8.7 ppm) chem_shift->h6_pyridine cosy Use COSY to find coupled proton networks multiplicity->cosy integration->cosy assign_h6 Assign as Pyridine H-6 h6_pyridine->assign_h6 Yes h6_pyridine->cosy No/Unclear final Final Assignment assign_h6->final phenyl_system Identify Phenyl AA'BB' system (two doublets, 2H each) cosy->phenyl_system pyridine_system Identify remaining Pyridine multiplets cosy->pyridine_system assign_phenyl Assign Phenyl Protons phenyl_system->assign_phenyl assign_phenyl->final assign_pyridine Assign Pyridine H-3,4,5 pyridine_system->assign_pyridine assign_pyridine->final

Caption: Decision-making process for assigning proton signals.

G Experimental Workflow: From Sample to Spectrum cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer lock 4. Lock & Shim Spectrometer transfer->lock acquire 5. Acquire 1D 1H Spectrum lock->acquire process 6. FT, Phase & Baseline Correction acquire->process calibrate 7. Calibrate & Integrate process->calibrate analyze 8. Analyze & Assign calibrate->analyze

References

Mass spectrometry fragmentation patterns of phenylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry analysis of phenylacetic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of phenylacetic acids in a question-and-answer format.

Issue 1: No or Low Signal Intensity

  • Question: I am not seeing any peak for my phenylacetic acid standard, or the signal is very weak. What are the possible causes and solutions?

  • Answer: Low or absent signal is a common issue that can stem from several factors.[1][2] Systematically check the following:

    • Sample Preparation: Ensure your sample is properly prepared and at an appropriate concentration. If the concentration is too low, the signal may be undetectable. Conversely, overly concentrated samples can lead to ion suppression.[1]

    • Instrument Settings: Verify that the mass spectrometer is properly tuned and calibrated. Incorrect settings for the ion source, mass analyzer, or detector can significantly impact signal intensity.[1]

    • Ionization Technique: The choice of ionization method is critical. For GC-MS, ensure proper derivatization to increase volatility. For LC-MS, electrospray ionization (ESI) in negative ion mode is typically effective for acidic compounds like phenylacetic acid.[3][4]

    • Leaks: Check for any leaks in the gas supply or at column connections, as this can lead to a loss of sensitivity.[2]

    • Detector Function: Ensure the detector is functioning correctly. For GC-MS, check that the flame is lit and gases are flowing properly if using a flame ionization detector in conjunction with the mass spectrometer.[2]

Issue 2: Unexpected Peaks in the Mass Spectrum

  • Question: My mass spectrum shows several peaks that I cannot attribute to phenylacetic acid fragmentation. What could be the source of these peaks?

  • Answer: The presence of unexpected peaks often points to contamination or issues with the analytical column.

    • Contamination: Contaminants can be introduced from various sources, including solvents, sample handling, or the instrument itself. Running a blank analysis (injecting only the solvent) can help identify solvent-related peaks. Proper cleaning of the ion source may be necessary.

    • Column Bleed: In GC-MS, stationary phase degradation at high temperatures can lead to column bleed, which appears as a rising baseline and a series of regularly spaced peaks in the mass spectrum. Ensure you are operating within the column's recommended temperature range.

    • Co-elution: In LC-MS, other compounds from the sample matrix may co-elute with your analyte, leading to overlapping mass spectra. Improving the chromatographic separation by adjusting the mobile phase gradient or using a different column can resolve this.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Question: The chromatographic peak for phenylacetic acid is showing significant tailing (or fronting). How can I improve the peak shape?

  • Answer: Poor peak shape can be caused by several factors related to the chromatography or interactions with the analytical system.

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

    • Active Sites: For GC-MS, acidic compounds like phenylacetic acid can interact with active sites in the injector or column, causing peak tailing. Using a properly deactivated liner and column is crucial. Derivatization of the carboxylic acid group can also mitigate this issue.

    • Mobile Phase pH (LC-MS): In reversed-phase LC-MS, the pH of the mobile phase should be appropriate to ensure the analyte is in a single ionic form. For phenylacetic acid, a mobile phase with a pH below its pKa (around 4.3) will keep it in its neutral form, leading to better retention and peak shape on a C18 column.

    • Column Contamination: Buildup of contaminants at the head of the column can lead to peak tailing. Trimming the first few centimeters of a GC column or using a guard column in LC can help.

Issue 4: Inconsistent Fragmentation Patterns

  • Question: The fragmentation pattern for my phenylacetic acid standard is not consistent between runs. What could be causing this variability?

  • Answer: Inconsistent fragmentation can be due to fluctuating instrument conditions.

    • Collision Energy (MS/MS): In tandem mass spectrometry (MS/MS), the collision energy directly influences the degree of fragmentation. Ensure that the collision energy is set consistently for all analyses.

    • Source Conditions: In-source fragmentation can occur, especially with labile compounds. Variations in the ion source temperature or voltages can alter the extent of this fragmentation. Maintaining stable source conditions is important for reproducible results.

    • Matrix Effects (LC-MS): Co-eluting matrix components can suppress or enhance the ionization of the analyte, potentially affecting the observed fragmentation. Improving sample cleanup or chromatographic separation can minimize matrix effects.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular ion of phenylacetic acid in mass spectrometry?

A1: The molecular weight of phenylacetic acid (C8H8O2) is approximately 136.15 g/mol . In Electron Ionization (EI-MS), the molecular ion peak (M+) is observed at an m/z of 136.[6] In negative ion mode Electrospray Ionization (ESI-MS), the deprotonated molecule [M-H]- is typically observed at an m/z of 135.[7]

Q2: What are the major fragment ions of phenylacetic acid in EI-MS?

A2: The most prominent fragment ion in the EI mass spectrum of phenylacetic acid is typically observed at m/z 91, corresponding to the tropylium cation ([C7H7]+).[8] This is formed by the loss of the carboxyl group. Another significant, though less abundant, fragment can be seen at m/z 92.[8]

Q3: Is derivatization necessary for the analysis of phenylacetic acid by GC-MS?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of phenylacetic acid. The carboxylic acid group makes the molecule polar and prone to adsorption on active sites in the GC system, leading to poor peak shape and low sensitivity. Derivatization, for example by silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst), increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.

Q4: Which ionization mode is best for LC-MS analysis of phenylacetic acid?

A4: For LC-MS analysis, negative ion mode Electrospray Ionization (ESI) is generally preferred for phenylacetic acid.[3][4] The carboxylic acid group is readily deprotonated to form the [M-H]- ion, which provides a strong and stable signal.

Q5: How can I improve the sensitivity of my LC-MS method for phenylacetic acid?

A5: To enhance sensitivity, consider the following:

  • Optimize Mobile Phase: Use a mobile phase that promotes efficient ionization. For negative mode ESI, a slightly basic mobile phase (e.g., buffered with ammonium acetate) can be beneficial, but ensure it is compatible with your column.

  • Sample Preparation: Employ a sample cleanup procedure like solid-phase extraction (SPE) to remove interfering matrix components that can cause ion suppression.[5]

  • MS Parameters: Optimize the ESI source parameters, such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage, to maximize the signal for your specific instrument.

Data Presentation

Table 1: Key EI-MS Fragmentation Patterns of Phenylacetic Acid

m/zProposed Fragment IonProposed Fragmentation Mechanism
136[C8H8O2]+•Molecular Ion
91[C7H7]+α-cleavage with loss of •COOH, followed by rearrangement to the stable tropylium cation
92[C6H5CH2]+•Cleavage of the C-C bond between the carbonyl carbon and the α-carbon
65[C5H5]+Loss of acetylene (C2H2) from the tropylium cation

Table 2: ESI-MS/MS Fragmentation of Phenylacetic Acid ([M-H]-, m/z 135)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment IonProposed Fragmentation Mechanism
13591[C7H7]-Loss of CO2 (44 Da)

Experimental Protocols

GC-MS Analysis of Phenylacetic Acid (with Derivatization)

  • Sample Preparation (Derivatization with BSTFA):

    • To 100 µL of a sample solution in a suitable organic solvent (e.g., ethyl acetate), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

LC-MS/MS Analysis of Phenylacetic Acid

  • Sample Preparation:

    • For aqueous samples, a simple dilution with the initial mobile phase may be sufficient.

    • For complex matrices (e.g., plasma, urine), a protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[9][10]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 10% B.

      • 1-5 min: 10-90% B.

      • 5-6 min: 90% B.

      • 6-6.1 min: 90-10% B.

      • 6.1-8 min: 10% B (re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3500 V.

    • Drying Gas Temperature: 300°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MRM Transition: m/z 135 -> 91.

Mandatory Visualizations

G M Phenylacetic Acid [M]+• (m/z 136) F91 Tropylium Ion [C7H7]+ (m/z 91) M->F91 - •COOH F92 [C6H5CH2]+• (m/z 92) M->F92 - COOH• F65 [C5H5]+ (m/z 65) F91->F65 - C2H2

Caption: EI-MS Fragmentation of Phenylacetic Acid

G Start Problem Encountered NoSignal No or Low Signal? Start->NoSignal UnexpectedPeaks Unexpected Peaks? NoSignal->UnexpectedPeaks No CheckSample Check Sample Concentration and Preparation NoSignal->CheckSample Yes PoorShape Poor Peak Shape? UnexpectedPeaks->PoorShape No RunBlank Run Solvent Blank UnexpectedPeaks->RunBlank Yes OptimizeChromo Optimize Chromatography (Gradient, pH) PoorShape->OptimizeChromo Yes CheckInstrument Verify Instrument Tune and Calibration CheckSample->CheckInstrument CheckLeaks Check for Leaks CheckInstrument->CheckLeaks CheckColumnHealth Check Column Bleed/ Contamination RunBlank->CheckColumnHealth CheckDeriv Verify Derivatization (GC-MS) OptimizeChromo->CheckDeriv

Caption: Troubleshooting Workflow for Phenylacetic Acid MS Analysis

References

Technical Support Center: Stability Testing of Novel Acetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of novel acetic acid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the standard ICH guidelines for stability testing that I should follow for my novel acetic acid compound?

A1: For a new drug substance, the International Council for Harmonisation (ICH) Q1A(R2) guideline is the primary document to follow.[1][2] It outlines the necessary stability data package for registration applications. The purpose of stability testing is to see how the quality of a drug substance changes over time under various environmental factors like temperature, humidity, and light.[3][4]

Key studies include:

  • Long-term stability testing: This assesses the drug's quality under recommended storage conditions to establish its shelf life.[5]

  • Accelerated stability testing: These studies use exaggerated storage conditions to speed up chemical degradation and physical changes.[6][7]

  • Intermediate stability testing: This is conducted if significant changes occur during accelerated testing.[5][7]

Q2: What are the recommended storage conditions for long-term, accelerated, and intermediate stability studies?

A2: The ICH guidelines specify standardized temperature and humidity conditions for stability studies.[5] The conditions depend on the climatic zone for which the drug is intended.[5] For a general case, the following conditions are recommended:

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Q3: How many batches of my novel acetic acid compound should I include in formal stability studies?

A3: Data from formal stability studies should be provided for at least three primary batches of the drug substance.[8] These batches should be at least pilot scale and manufactured via the same synthetic route that will be used for production batches.[8]

Q4: What is a forced degradation study and why is it necessary for my acetic acid compound?

A4: A forced degradation or stress study involves exposing the drug substance to conditions more severe than accelerated testing, such as high temperature, humidity, light, and a range of pH values.[6][9][10] The goal is to accelerate degradation to understand potential degradation pathways and to develop and validate a stability-indicating analytical method.[6][10][11] For acetic acid compounds, this is crucial to identify potential hydrolysis, oxidation, and photolytic degradation products.[12]

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC chromatogram during a long-term stability study of my acetic acid compound.

  • Possible Cause 1: Inherent instability of the compound.

    • Troubleshooting Step: Perform forced degradation studies to intentionally degrade the compound under various stress conditions (acidic/basic hydrolysis, oxidation, photolysis, thermal).[13] This will help in identifying the degradation products.

  • Possible Cause 2: Interaction with excipients (if in a drug product).

    • Troubleshooting Step: Stress the placebo (formulation without the active pharmaceutical ingredient) under the same conditions to see if the extra peaks originate from the excipients.[11]

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Review the manufacturing process and handling procedures for potential sources of contamination. Ensure the container closure system is appropriate and not leaching any substances.[8][14]

Problem 2: My acetic acid compound shows significant degradation under accelerated stability conditions (40°C/75% RH). What should I do?

  • Guidance: According to ICH guidelines, if a "significant change" occurs during accelerated testing, you should conduct intermediate stability studies.[7] A significant change is typically defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for potency and degradation products.

  • Next Steps:

    • Initiate an intermediate stability study at 30°C ± 2°C / 65% RH ± 5% RH for 12 months.[5][7]

    • The shelf-life of your product will be based on the long-term stability data.

    • Consider reformulation or improved packaging to enhance the stability of the drug product.

Problem 3: I am struggling to achieve good separation between the parent peak of my acetic acid compound and its degradation products in my HPLC method.

  • Troubleshooting the Analytical Method:

    • Optimize Mobile Phase: Experiment with different solvent ratios, pH, and organic modifiers. For acidic compounds, adjusting the pH of the mobile phase can significantly impact retention and resolution.

    • Change Column Chemistry: Try a different stationary phase (e.g., C8, Phenyl-Hexyl) if the standard C18 column is not providing adequate separation.

    • Adjust Gradient Profile: If using a gradient method, modify the slope of the gradient to improve the separation of closely eluting peaks.

    • High-Performance Liquid Chromatography (HPLC) is a commonly used technique for its high sensitivity and accuracy in separating and quantifying APIs and their degradation products.[15]

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation: Prepare stock solutions of the novel acetic acid compound at a concentration of approximately 1 mg/mL in water or a suitable co-solvent if solubility is an issue.[11][16]

  • Acid Hydrolysis: To one aliquot of the stock solution, add an equal volume of 0.1 N HCl.[12]

  • Base Hydrolysis: To a second aliquot, add an equal volume of 0.1 N NaOH.[12]

  • Neutral Hydrolysis: A third aliquot is mixed with an equal volume of water.

  • Incubation: Store the solutions at room temperature or elevated temperatures (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before injecting them into the HPLC system to prevent column damage.[16] Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation: Prepare a stock solution of the compound (1 mg/mL).

  • Oxidation: Add a suitable volume of 3% hydrogen peroxide to the stock solution.[13]

  • Incubation: Store the solution at room temperature and protect it from light. Collect samples at various time points.

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Photostability Testing

  • Sample Preparation: Expose the drug substance directly to a light source. If in a formulation, package it in a phototransparent container.

  • Exposure: Expose the samples to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[16] A control sample should be protected from light by wrapping it in aluminum foil.

  • Analysis: After exposure, analyze the samples by HPLC and compare them to the control sample.

Visualizations

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_studies Stability Studies cluster_analysis Data Analysis & Reporting Select_Batches Select ≥ 3 Primary Batches Develop_Method Develop & Validate Stability-Indicating Analytical Method Select_Batches->Develop_Method Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Light, Heat) Develop_Method->Forced_Degradation Long_Term Long-Term Study (e.g., 25°C/60% RH) Develop_Method->Long_Term Accelerated Accelerated Study (e.g., 40°C/75% RH) Develop_Method->Accelerated Analyze_Samples Analyze Samples at Time Points Forced_Degradation->Analyze_Samples Long_Term->Analyze_Samples Intermediate Intermediate Study (if significant change in accelerated) Accelerated->Intermediate Significant Change? Accelerated->Analyze_Samples Intermediate->Analyze_Samples Evaluate_Data Evaluate Data for Trends & Degradation Analyze_Samples->Evaluate_Data Establish_Shelf_Life Establish Shelf-Life & Storage Conditions Evaluate_Data->Establish_Shelf_Life

Caption: Workflow for a comprehensive stability testing program.

Forced_Degradation_Pathway Novel_Compound Novel Acetic Acid Compound Hydrolysis Hydrolysis (Acid/Base) Novel_Compound->Hydrolysis Oxidation Oxidation (H2O2) Novel_Compound->Oxidation Photolysis Photolysis (UV/Vis Light) Novel_Compound->Photolysis Thermal Thermal Stress (Heat) Novel_Compound->Thermal Degradant_A Degradation Product A (e.g., Decarboxylation) Hydrolysis->Degradant_A Degradant_B Degradation Product B (e.g., Hydroxylation) Oxidation->Degradant_B Degradant_C Degradation Product C (e.g., Photodimer) Photolysis->Degradant_C Thermal->Degradant_A

Caption: Potential degradation pathways for a novel acetic acid compound.

References

Avoiding common pitfalls in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental work.

Section 1: General Troubleshooting

This section covers common issues that can arise during various heterocyclic synthesis reactions.

Frequently Asked Questions (FAQs)

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis can stem from several factors. A systematic approach is the most effective way to troubleshoot the issue.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[1] Running small-scale trial reactions can help determine the ideal conditions without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can catalyze side reactions or inhibit the desired transformation.[1] Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.[1]

  • Atmospheric Sensitivity: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is known to be sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[1]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to low reaction rates and diminished yields.[1] Ensure the stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions.[1] Monitoring the reaction progress by TLC or LC-MS can help detect product degradation over time.[1]

Question: I am having difficulty with the purification of my final compound. What are some common challenges and solutions?

Answer: Purification is a critical step that can significantly impact the final yield and purity of a heterocyclic compound. Common challenges include:

  • Tar Formation: The formation of dark, tarry materials often results from polymerization of starting materials or the product, especially under harsh conditions like high heat or strong acidity.[2] Consider using milder reaction conditions or a different catalyst.

  • Product Instability: The target compound may degrade on silica gel or during workup. If instability is suspected, try alternative purification methods like crystallization, distillation, or using a different stationary phase (e.g., alumina).

  • Co-elution of Byproducts: Side products with similar polarity to the desired product can make chromatographic separation difficult.[3] Experiment with different solvent systems for chromatography, or consider converting the product to a derivative with different polarity to facilitate separation.[3]

Troubleshooting Workflow for Low Yields

The following workflow provides a systematic approach to diagnosing the cause of low reaction yields.

G start Low Yield Observed cond1 Verify Reaction Conditions (Temp, Time, Conc.) start->cond1 cond2 Assess Reagent and Solvent Purity cond1->cond2 OK proc1 Adjust Temp/Time/ Concentration cond1->proc1 Incorrect cond3 Check for Atmospheric Sensitivity cond2->cond3 OK proc2 Purify Reagents/ Use Dry Solvents cond2->proc2 Impure cond4 Evaluate Workup and Purification Procedure cond3->cond4 OK proc3 Improve Inert Atmosphere Technique cond3->proc3 Inadequate proc4 Modify Extraction/ Purification Method cond4->proc4 Losses Detected end Systematically Optimize Reaction Parameters cond4->end OK proc1->end proc2->end proc3->end proc4->end

Caption: General troubleshooting workflow for low-yield reactions.

Section 2: Reaction-Specific Troubleshooting

This section provides guidance for specific, widely-used reactions in heterocyclic synthesis.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a method to form a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia.[2]

FAQs

Question: My Paal-Knorr reaction is giving a low yield or is not proceeding to completion. What are the common causes?

Answer: Several factors can lead to poor outcomes in a Paal-Knorr synthesis:

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr reactions often require heating with an acid catalyst.[2][4] Insufficient temperature or reaction time can lead to an incomplete reaction.[2]

  • Incorrect Acidity: While acid catalysis is often necessary, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts through acid-catalyzed cyclization of the 1,4-dicarbonyl starting material.[2][5]

  • Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can slow down the reaction rate.

  • Product Instability: The resulting pyrrole may be sensitive to the acidic conditions, leading to degradation or polymerization over time.[2]

Question: My crude product is a dark, tarry material that is difficult to purify. What is happening?

Answer: This is a common issue, often indicating polymerization of the starting dicarbonyl compound or the pyrrole product itself.[2] It is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, try lowering the reaction temperature, using a milder acid catalyst (e.g., acetic acid), or running the reaction under neutral conditions.[2]

Troubleshooting Guide: Paal-Knorr Synthesis

Observation Potential Cause Suggested Solution
Low to no product formationIncomplete reaction due to sub-optimal conditions.[2]Increase temperature or reaction time moderately. Consider using a weak acid like acetic acid to accelerate the reaction.[5]
Major byproduct observed (often furan)Reaction conditions are too acidic (pH < 3).[2]Decrease the acidity of the reaction mixture. Use a less acidic catalyst or run the reaction under neutral conditions. Use an excess of the amine.[2]
Dark, tarry mixture formsPolymerization of starting material or product.[2]Lower the reaction temperature. Use a milder catalyst or neutral conditions.[2]
Difficulty isolating productPurification losses.[2]Optimize the purification method. Pyrroles can be sensitive, so consider alternatives to silica gel chromatography if degradation is observed.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol describes a more modern and efficient approach using microwave irradiation.

  • Setup: In a microwave process vial, combine the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 10 mol%).[2]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-120 °C) and hold for 15-30 minutes. Monitor the reaction progress by TLC.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to remove iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Bischler-Napieralski Cyclization

This reaction is an intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides.[6][7]

FAQs

Question: My Bischler-Napieralski reaction is failing or resulting in a low yield. What are the most common reasons?

Answer: Low yields in this reaction typically stem from a few key issues:

  • Deactivated Aromatic Ring: As an electrophilic aromatic substitution, the reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder or prevent the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[6]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[6]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[6][8] This is especially common when the resulting styrene is highly conjugated.[8]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often needed, excessively high temperatures can lead to decomposition and tar formation.[6]

Troubleshooting Guide: Bischler-Napieralski Cyclization

G start Bischler-Napieralski Reaction Issue cond1 Low to No Product? start->cond1 cond2 Styrene Byproduct Observed? cond1->cond2 No sol1 Aromatic ring lacks -donating groups. Solution: 1. Use stronger dehydrating agent (P₂O₅/POCl₃). 2. Switch to modern, milder protocol (Tf₂O). cond1->sol1 Yes cond3 Tar Formation? cond2->cond3 No sol2 Retro-Ritter reaction is competing. Solution: 1. Use nitrile as solvent to shift equilibrium. 2. Use milder conditions (Tf₂O protocol) at lower temp. cond2->sol2 Yes sol3 Decomposition at high temperatures. Solution: 1. Lower reaction temp. 2. Reduce reaction time. 3. Use a milder protocol. cond3->sol3 Yes end Reaction Optimized cond3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting the Bischler-Napieralski reaction.

Comparison of Dehydrating Agents

Dehydrating Agent Typical Conditions Substrate Suitability Notes
POCl₃ (Phosphorus oxychloride)Reflux in toluene or acetonitrile (80-110 °C)[6]Effective for electron-rich aromatic rings.[6][8]Most common classical reagent. Can fail with deactivated rings.
P₂O₅ in refluxing POCl₃High temperature refluxSuitable for less activated or deactivated aromatic rings.[9]Very strong conditions; risk of decomposition.
PPA (Polyphosphoric acid)High temperature (e.g., 150 °C)Used for phenethylcarbamates.[9]Viscous, can make workup difficult.
Tf₂O (Triflic anhydride) & 2-ChloropyridineLow temperature (-20 °C to RT) in CH₂Cl₂[6]Modern, milder protocol suitable for a wide range of substrates, including acid-sensitive ones.[6]Often provides higher yields and suppresses side reactions.[6]

Experimental Protocols

  • Classical Protocol (POCl₃):

    • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[6]

    • Reagent Addition: Add an anhydrous solvent such as toluene. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.[6]

    • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, monitoring progress by TLC.[6]

    • Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify with an aqueous solution of NaOH or NH₄OH and extract the product with an organic solvent (e.g., dichloromethane).

    • Purification: Dry, filter, and concentrate the organic extracts. Purify the crude product by column chromatography or crystallization.

  • Modern Protocol (Tf₂O):

    • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[6]

    • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[6]

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.

    • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane.

    • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.[6]

Fischer Indole Synthesis

This reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[10]

FAQs

Question: Why do some Fischer indolizations fail, particularly when trying to synthesize C3 N-substituted indoles?

Answer: The success of the Fischer indole synthesis is highly dependent on the substituents of the starting materials.[11] The key step is an acid-promoted[12][12]-sigmatropic rearrangement of an ene-hydrazine intermediate.[10][11] However, a competing pathway exists: heterolytic N-N bond cleavage.[11]

Electron-donating substituents on the starting carbonyl compound can stabilize the intermediate in a way that favors this N-N bond cleavage over the desired rearrangement.[11][13] This cleavage leads to side reactions and prevents the formation of the indole ring, causing the reaction to fail.[11] This is a notable challenge when attempting to synthesize 3-aminoindoles or N-(indol-3-yl)amides.[11]

Logical Pathway: Fischer Indolization Success vs. Failure

G cluster_0 Reaction Pathway Start Aryl Hydrazone + Acid Intermediate Ene-hydrazine Intermediate Start->Intermediate Path1 [3,3]-Sigmatropic Rearrangement Intermediate->Path1 Favored by electron-neutral/-withdrawing groups Path2 Heterolytic N-N Bond Cleavage Intermediate->Path2 Favored by strong electron-donating groups Product Indole Product Path1->Product Failure Reaction Failure/ Side Products Path2->Failure

Caption: Competing pathways in the Fischer indole synthesis.

Effect of Substituents on Fischer Indolization

Substituent on Carbonyl Component Effect on N-N Bond Favored Pathway Reaction Outcome
Alkyl / PhenylModerate stabilization[12][12]-Sigmatropic RearrangementSuccessful Indolization
Acylated AmineSignificant weakening[11]Heterolytic N-N Bond Cleavage[11]Poor yield or failure[11][13]
Amino / IndolylSubstantial weakening[11]Heterolytic N-N Bond Cleavage[11]Reaction fails[11]

Experimental Protocol: Classical Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the ketone/aldehyde (1.0 equiv) in ethanol. Add a catalytic amount of acetic acid. Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or used in situ.

  • Cyclization: Add the acid catalyst to the hydrazone mixture. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a solution of H₂SO₄ in ethanol.[14]

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete.

  • Workup: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize with a base (e.g., NaOH or Na₂CO₃ solution).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude indole by column chromatography or crystallization.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of a Novel Phenylacetic Acid Derivative and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and analgesic properties of (4-Pyridin-2-YL-phenyl)-acetic acid and the widely-used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. As this compound is primarily recognized as a scaffold for the synthesis of more complex molecules, this comparison focuses on a well-studied derivative, 2-{4-(2-imidazo-[l,2-a] pyridyl)phenyl)propionic acid (Y-9213), which incorporates the core structure of interest.

Ibuprofen is a well-established, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is widely used to manage pain, fever, and inflammation.[1][2] The comparative efficacy of Y-9213, a derivative of this compound, against ibuprofen offers valuable insights for the development of new anti-inflammatory and analgesic agents.

Quantitative Comparison of Efficacy

The following table summarizes the available quantitative data for Y-9213 and ibuprofen, providing a basis for comparing their potency.

ParameterY-9213IbuprofenReference Compound(s)
In Vitro COX Inhibition
COX-1 IC50 (µM)Data Not Available12 - 13[2][3][4]
COX-2 IC50 (µM)Data Not Available80 - 370[2][3][4]
In Vivo Analgesic Activity
Phenylquinone-Induced Writhing (ED50, mg/kg, p.o.)More potent than Indomethacin and Morphine82.2[5]
Randall-Selitto TestMore potent than Indomethacin and MorphineData Not Available
In Vivo Antipyretic Activity
Lipopolysaccharide (LPS)-Induced PyresisAs potent as IndomethacinData Not Available

Note: "Data Not Available" indicates that specific quantitative values were not found in the searched literature. The qualitative descriptors for Y-9213 are based on an abstract by K. Goto et al. (1979).[6]

Mechanism of Action: The Cyclooxygenase (COX) Pathway

Both ibuprofen and, presumably, its more complex analogue Y-9213, exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[7] Ibuprofen is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2.[1] The inhibition of COX-2 is primarily responsible for the desired therapeutic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[8]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->PGs_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Y9213 Y-9213 (Presumed) Y9213->COX2 Inhibition COX_Inhibition_Workflow start Start enzyme_prep Prepare COX-1 and COX-2 Enzymes start->enzyme_prep incubation Incubate Enzyme with Test Compound enzyme_prep->incubation compound_prep Prepare Serial Dilutions of Test Compound compound_prep->incubation substrate_add Add Arachidonic Acid (Substrate) incubation->substrate_add reaction Allow Enzymatic Reaction to Occur substrate_add->reaction detection Measure Prostaglandin Production (e.g., ELISA) reaction->detection calculation Calculate IC50 Values detection->calculation end End calculation->end

References

A Comparative Analysis of (4-Pyridin-2-YL-phenyl)-acetic acid Analogues and Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the exploration of novel scaffolds that offer improved efficacy and safety profiles is a paramount objective. Among these, pyridine-containing compounds have garnered significant interest. This guide provides a comparative overview of the anti-inflammatory potential of a representative pyridine derivative, 4-[3-Cyano-6-(1-Naphtyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate, in relation to established non-steroidal anti-inflammatory drugs (NSAIDs): Diclofenac, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib.

Mechanism of Action: An Overview

Inflammation is a complex biological response mediated by various signaling pathways. A key pathway involves the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Lipoxygenases catalyze the production of leukotrienes, which are involved in allergic and inflammatory responses.

Traditional NSAIDs, such as Ibuprofen and Diclofenac, are non-selective COX inhibitors, acting on both COX-1 and COX-2. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1, which is involved in gastric cytoprotection and platelet aggregation, can lead to gastrointestinal side effects. Celecoxib is a selective COX-2 inhibitor, designed to minimize these side effects. The anti-inflammatory potential of novel compounds like the featured pyridine derivative is often evaluated through their ability to modulate these pathways.

Diagram of the Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes Lipoxygenases (e.g., 5-LOX) Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Prostanoids Prostanoids (PGE2, PGI2, TXA2) Prostaglandins->Prostanoids Inflammation_Pain_Fever Inflammation, Pain, Fever Prostanoids->Inflammation_Pain_Fever Stomach_Protection Stomach Protection Platelet Aggregation Prostanoids->Stomach_Protection Leukotrienes Leukotrienes (e.g., LTB4) LOX_Enzymes->Leukotrienes Inflammation_Allergy Inflammation, Allergic Reactions Leukotrienes->Inflammation_Allergy

Caption: The Arachidonic Acid Cascade showing the COX and LOX pathways.

Comparative Efficacy Data

The anti-inflammatory activity of the selected pyridine derivative was evaluated in vivo using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. The results are compared with the established NSAID, Diclofenac.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)
Pyridine Derivative (5h) 10146.9
352.8
654.37
Diclofenac 5128.26
320.79
620.79

Data sourced from: Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega 2023, 8, 11, 10593–10606.

The in vitro inhibitory activities of the comparator NSAIDs against COX-1 and COX-2 are summarized below.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 13[1][2]370[1][2]0.035
Diclofenac 0.076[3]0.026[3]2.9
Celecoxib 15[4]0.04[4][5]375

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model assesses the ability of a compound to reduce acute inflammation.

Diagram of the Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Drug_Administration Administration of Test Compound/Vehicle Baseline_Measurement->Drug_Administration Carrageenan_Injection Subplantar Injection of Carrageenan Drug_Administration->Carrageenan_Injection 30 min post-dose Paw_Volume_Measurement Paw Volume Measurement at Intervals Carrageenan_Injection->Paw_Volume_Measurement e.g., 1, 3, 6 hours Data_Analysis Calculation of Edema Inhibition (%) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animals: Wistar rats are used for the study.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.

  • Drug Administration: The test compounds and the reference drug (Diclofenac) are administered intraperitoneally 30 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 3, and 6 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group (which receives only the vehicle) using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.

Diagram of a General In Vitro COX Inhibition Assay Workflow

COX_Inhibition_Workflow Enzyme_Preparation Preparation of COX-1 and COX-2 Enzymes Incubation Incubation of Enzyme with Test Compound Enzyme_Preparation->Incubation Substrate_Addition Addition of Arachidonic Acid Incubation->Substrate_Addition Reaction_Termination Termination of Enzymatic Reaction Substrate_Addition->Reaction_Termination Product_Quantification Quantification of Prostaglandin E2 (PGE2) Reaction_Termination->Product_Quantification IC50_Calculation Calculation of IC50 Values Product_Quantification->IC50_Calculation

Caption: General Workflow for an In Vitro COX Inhibition Assay.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Incubation: The test compound at various concentrations is pre-incubated with the respective COX isoenzyme in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is terminated.

  • Product Detection: The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme Immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Lipoxygenase Inhibition

Some anti-inflammatory agents also exhibit inhibitory activity against lipoxygenases, which can contribute to their overall therapeutic effect.

  • Diclofenac: Some studies suggest that diclofenac may inhibit the lipoxygenase pathway, potentially by reducing the availability of arachidonic acid.[6][7]

  • Celecoxib: Evidence indicates that celecoxib can directly inhibit 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis.[8]

  • Ibuprofen: The direct inhibitory effect of ibuprofen on lipoxygenases is less clear and appears to be weak.[9]

  • Pyridine Derivatives: The lipoxygenase inhibitory potential of the representative pyridine derivative has not been extensively reported. However, the development of dual COX/LOX inhibitors is an active area of research, and some pyridine-containing compounds have been explored for this dual activity.

Conclusion

The representative pyridine derivative, 4-[3-Cyano-6-(1-Naphtyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate, demonstrates potent in vivo anti-inflammatory activity, surpassing that of Diclofenac in the carrageenan-induced paw edema model. While direct in vitro COX inhibition data for this specific pyridine derivative is not available, its strong in vivo effect suggests a significant modulation of inflammatory pathways.

In comparison, established NSAIDs like Ibuprofen and Diclofenac show non-selective inhibition of COX-1 and COX-2, with Diclofenac being significantly more potent. Celecoxib exhibits high selectivity for COX-2, which is associated with a more favorable gastrointestinal safety profile. Furthermore, some of these established agents also show a capacity to inhibit the lipoxygenase pathway, indicating a broader mechanism of action.

The promising in vivo activity of the investigated pyridine derivative highlights the potential of this chemical scaffold in the development of new anti-inflammatory agents. Further studies to elucidate its precise mechanism of action, including its effects on COX and LOX enzymes, are warranted to fully understand its therapeutic potential and to guide future drug design and development efforts.

References

A Comparative Analysis of Pyridine and Pyrimidine Derivatives in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory profiles of heterocyclic compounds is paramount in the pursuit of novel therapeutics. This guide provides an objective comparison of pyridine and pyrimidine derivatives, two prominent scaffolds in medicinal chemistry, based on their biological activity in established in vitro and in vivo inflammation models. The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the rational design and development of next-generation anti-inflammatory agents.

In Vitro Anti-Inflammatory Activity: A Head-to-Head Comparison

The anti-inflammatory potential of pyridine and pyrimidine derivatives has been extensively evaluated in various cell-based assays. These studies often involve the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response in immune cells such as macrophages. Key parameters measured include the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines, as well as the modulation of enzymes like cyclooxygenase-2 (COX-2).

A direct comparative study on newly synthesized pyridine and pyrimidine derivatives in LPS-stimulated RAW 264.7 macrophages revealed that both scaffolds exhibit significant anti-inflammatory activity.[1] Notably, specific pyridine derivatives demonstrated slightly better inhibition of nitric oxide production compared to the most active pyrimidine derivatives tested under the same conditions.[1]

Inhibition of Nitric Oxide Production

Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyridine and pyrimidine derivatives in inhibiting NO production in LPS-stimulated RAW 264.7 macrophages.

Compound ClassRepresentative DerivativeIC50 (µM) for NO InhibitionReference
Pyridine7a76.6[1]
Pyridine7f96.8[1]
Pyrimidine9a83.1[1]
Pyrimidine9d88.7[1]
Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase enzymes. COX-2 is the inducible isoform of the enzyme that is upregulated during inflammation, making it a key target for anti-inflammatory drug development.[2] Both pyridine and pyrimidine scaffolds have been incorporated into potent and selective COX-2 inhibitors.

The tables below present the IC50 values for various pyridine and pyrimidine derivatives against COX-1 and COX-2, highlighting their potency and selectivity.

Table 1: COX Inhibition by Pyridine Derivatives

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazo[1,2-a]pyridin-3-amine (5n)35.60.07508.6[3]
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (A)10.3215.150.68[4]
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (D)8.8520.110.44[4]

Table 2: COX Inhibition by Pyrimidine Derivatives

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine L1>1001.2>83.3[5]
Pyrimidine L2>1000.8>125[5]
Pyrimido[4,5-d]pyrimidine (10c)---[6]
Pyrimidine-pyridine hybrid (29)-0.25-[7]
Pyrimidin-4-yl-benzimidazole (2a)6.433.51.84[8]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of pyridine and pyrimidine derivatives are often attributed to their ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

A comparative study has shown that a representative pyridine derivative (7a) significantly decreased the gene expression of NF-κB by 26% in LPS-stimulated RAW cells, while a pyrimidine derivative (9d) reduced it by 61%.[1]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Pyridine Pyridine Derivatives Pyridine->IKK Inhibition Pyrimidine Pyrimidine Derivatives Pyrimidine->IKK Inhibition

NF-κB Signaling Pathway and Inhibition.
Downregulation of Pro-Inflammatory Gene Expression

The following table summarizes the percentage decrease in the expression of key inflammatory genes in LPS-stimulated RAW 264.7 macrophages after treatment with representative pyridine and pyrimidine derivatives.

GenePyridine Derivative (7a) % DecreasePyrimidine Derivative (9d) % DecreaseReference
IL-143%71%[1]
IL-632%48%[1]
TNF-α61%83% (not significant)[1]
NF-κB26%61%[1]
iNOS53%65%[1]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[2] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

While direct comparative in vivo studies between pyridine and pyrimidine derivatives are less common in the literature, both classes of compounds have demonstrated efficacy in this model. For instance, some pyridine-pyrimidine hybrids have shown potent edema inhibition.[9]

Experimental Protocols

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (pyridine or pyrimidine derivatives) for a defined period (e.g., 1 hour).

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.[1]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the inhibitory activity of a compound against the COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the respective COX enzymes for a specific time to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Detection: The amount of prostaglandin E2 (PGE2) produced is measured. This can be done using various methods, including enzyme immunoassay (EIA) or by monitoring the oxidation of a chromogenic substrate.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control without the inhibitor. IC50 values are then determined from the dose-response curves for both COX-1 and COX-2.[5][7]

Carrageenan-Induced Paw Edema in Rodents

This in vivo model assesses the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyridine or pyrimidine derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.[7][9]

Experimental_Workflow start Start in_vitro In Vitro Assays start->in_vitro lps_assay LPS-Induced NO/Cytokine Production in Macrophages in_vitro->lps_assay cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay data_analysis Data Analysis (IC50, % Inhibition) lps_assay->data_analysis cox_assay->data_analysis in_vivo In Vivo Model carrageenan Carrageenan-Induced Paw Edema in_vivo->carrageenan carrageenan->data_analysis data_analysis->in_vivo comparison Compare Pyridine vs. Pyrimidine Derivatives data_analysis->comparison end End comparison->end

General Experimental Workflow.

Conclusion

Both pyridine and pyrimidine derivatives represent promising scaffolds for the development of novel anti-inflammatory agents. The available data suggests that both classes of compounds can effectively inhibit key inflammatory mediators and pathways. While some pyridine derivatives have shown slightly superior inhibition of nitric oxide in certain in vitro studies, specific pyrimidine derivatives have demonstrated excellent and highly selective COX-2 inhibition.

Ultimately, the choice between a pyridine or pyrimidine core will depend on the specific therapeutic target and the desired pharmacological profile. The structure-activity relationship (SAR) for each series must be carefully explored to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate the complexities of anti-inflammatory drug discovery and to make informed decisions in the design of future therapeutic candidates.

References

Validating the Mechanism of Action of (4-Pyridin-2-YL-phenyl)-acetic Acid Derivatives: A Comparative Guide to TGF-β Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Pyridin-2-YL-phenyl)-acetic acid and its derivatives represent a scaffold with potential therapeutic applications, implicated in various biological processes including anti-inflammatory and anti-cancer activities. However, the precise mechanism of action for this class of compounds is not definitively established in publicly available literature. This guide presents a hypothetical mechanism of action—inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway—as a framework to illustrate the rigorous process of mechanism of action (MoA) validation and comparative analysis. We provide a comprehensive comparison of hypothetical data for a this compound derivative against known TGF-β inhibitors, supported by detailed experimental protocols and quantitative data, to serve as a resource for researchers in drug discovery and development.

Introduction: The TGF-β Signaling Pathway as a Therapeutic Target

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably in fibrosis and cancer progression. In advanced cancers, TGF-β signaling often switches from a tumor-suppressive to a tumor-promoting role, fostering an immunosuppressive tumor microenvironment and promoting metastasis.[1][2] This central role in disease pathogenesis makes the TGF-β pathway a compelling target for therapeutic intervention.

This guide explores the hypothetical inhibitory action of a representative this compound derivative, designated as Compound-X , on the TGF-β pathway. We will compare its performance with established small molecule inhibitors: Galunisertib (LY2157299) , Vactosertib (TEW-7197) , RepSox , and SB-431542 .

Comparative Performance of TGF-β Inhibitors

The efficacy of small molecule inhibitors is quantified by their ability to inhibit the target kinase, in this case, the TGF-β type I receptor (TGFβR-I), also known as activin receptor-like kinase 5 (ALK5). The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundTargetAssay TypeIC50 (nM)Cell Line/SystemReference
Compound-X (Hypothetical) ALK5Kinase Assay45Recombinant Human ALK5-
TGF-β induced transcriptionLuciferase Reporter Assay75HEK293T-
Galunisertib (LY2157299) ALK5Kinase Assay50 - 172Cell-free / Recombinant ALK5[2][3]
Vactosertib (TEW-7197) ALK5Kinase Assay12.9Recombinant ALK5[4]
RepSox ALK5Kinase Assay (Autophosphorylation)4Sf9 cells expressing ALK5[5][6][7]
ALK5Kinase Assay (ATP binding)23Recombinant ALK5[5][7]
SB-431542 ALK5Kinase Assay (Smad3 phosphorylation)94Cell-free[8]

Signaling Pathways and Experimental Workflows

The Canonical TGF-β/SMAD Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβR-II), which then recruits and phosphorylates the type I receptor (TGFβR-I/ALK5). The activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes. Small molecule inhibitors like Compound-X and its comparators typically target the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2/3.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFβR-II TGF_beta->TGFBR2 Binding TGFBR1 TGFβR-I (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Nuclear Translocation Inhibitor Compound-X / Alternatives Inhibitor->TGFBR1 Inhibition DNA Target Gene Transcription SMAD_complex_nuc->DNA

Canonical TGF-β/SMAD Signaling Pathway.
Experimental Workflow for Inhibitor Validation

The validation of a potential TGF-β inhibitor involves a multi-step process, beginning with in vitro biochemical assays to confirm direct target engagement, followed by cell-based assays to assess functional effects on the signaling pathway, and culminating in in vivo studies to evaluate efficacy and safety.

experimental_workflow cluster_biochemical Target Engagement cluster_cellular Functional Effect cluster_invivo Efficacy & Safety start Start: Identification of (4-Pyridin-2-YL-phenyl)-acetic acid derivative (Compound-X) biochemical_assay Biochemical Assays (In Vitro) start->biochemical_assay kinase_assay ALK5 Kinase Assay (IC50 determination) biochemical_assay->kinase_assay binding_assay Binding Affinity Assay (Kd determination) biochemical_assay->binding_assay cell_based_assay Cell-Based Assays smad_phos SMAD2/3 Phosphorylation Assay (Western Blot) cell_based_assay->smad_phos luciferase_assay TGF-β Reporter Assay (Transcriptional Activity) cell_based_assay->luciferase_assay emt_assay Epithelial-Mesenchymal Transition (EMT) Assay cell_based_assay->emt_assay in_vivo_model In Vivo Models fibrosis_model Fibrosis Models (e.g., Bleomycin-induced) in_vivo_model->fibrosis_model cancer_model Cancer Xenograft Models in_vivo_model->cancer_model end Validated TGF-β Inhibitor kinase_assay->cell_based_assay binding_assay->cell_based_assay smad_phos->in_vivo_model luciferase_assay->in_vivo_model emt_assay->in_vivo_model fibrosis_model->end cancer_model->end

Experimental Workflow for Inhibitor Validation.

Detailed Experimental Protocols

ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of ALK5 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human TGFβR1 (ALK5) kinase (BPS Bioscience, Cat# 101575)

  • TGFBR1 Peptide substrate (BPS Bioscience)

  • ATP (500 µM solution)

  • 5x Kinase Assay Buffer (BPS Bioscience, Cat# 79334)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)

  • White, 96-well assay plates

Procedure:

  • Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.

  • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and TGFBR1 peptide substrate.

  • Dispense the master mix into the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). The final DMSO concentration should not exceed 1%.

  • Initiate the reaction by adding the diluted ALK5 enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

TGF-β/SMAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TGF-β/SMAD pathway.

Materials:

  • HEK293T cells

  • SBE (SMAD Binding Element) Luciferase Reporter Lentivirus (BPS Bioscience, Cat# 79806) or similar reporter plasmid.

  • Recombinant Human TGF-β1

  • Test compounds

  • Cell culture medium and reagents

  • Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience, Cat# 60690)

  • White, clear-bottom 96-well plates

Procedure:

  • Transduce or transfect HEK293T cells with the SBE luciferase reporter construct and select for a stable cell line.

  • Seed the reporter cells into a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 1-5 ng/mL) for 18-24 hours. Include unstimulated and vehicle-treated controls.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the percent inhibition of TGF-β-induced luciferase activity and determine the IC50 value.

Western Blot for SMAD2/3 Phosphorylation

This assay directly measures the inhibition of ALK5's downstream target, SMAD2/3.

Materials:

  • A suitable cell line (e.g., HaCaT, A549)

  • Recombinant Human TGF-β1

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total-SMAD2/3.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.

  • Pre-treat the cells with test compounds for 1-2 hours.

  • Stimulate the cells with TGF-β1 for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against phospho-SMAD2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total SMAD2/3 to confirm equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated to total SMAD2/3.

Conclusion

This guide outlines a systematic approach to validating the hypothetical mechanism of action of this compound derivatives as inhibitors of the TGF-β signaling pathway. By employing a combination of biochemical and cell-based assays, researchers can quantitatively assess the potency and efficacy of novel compounds in comparison to established inhibitors. The provided protocols and visualizations serve as a practical resource for scientists engaged in the discovery and development of targeted therapeutics. While the MoA for this compound derivatives remains to be definitively elucidated, the framework presented here provides a clear and robust pathway for such investigations.

References

A Comparative Analysis of Synthetic Routes to 2-Arylpyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-arylpyridine structural motif is a ubiquitous scaffold in pharmaceuticals, functional materials, and agrochemicals. The efficient and versatile synthesis of these compounds is, therefore, a topic of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common and effective synthetic routes to 2-arylpyridines, including transition metal-catalyzed cross-coupling reactions, direct C-H arylation, and classical ring-forming methods. We present a summary of quantitative data, detailed experimental protocols for key reactions, and a visual representation of the synthetic strategies to aid in the selection of the most appropriate method for a given application.

At a Glance: Comparison of Synthetic Routes

The choice of synthetic strategy for accessing 2-arylpyridines depends on several factors, including substrate scope, functional group tolerance, availability of starting materials, and scalability. Below is a summary of the key features of the most prominent methods.

Synthetic Route General Reaction Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling Pyridyl-X + Aryl-B(OR)₂ → 2-ArylpyridineBroad substrate scope, high functional group tolerance, commercially available reagents, relatively mild reaction conditions.[1][2][3]Potential for catalyst inhibition by the pyridine nitrogen; boronic acids can be unstable.[3]
Stille Coupling Pyridyl-X + Aryl-SnR₃ → 2-ArylpyridineExcellent functional group tolerance, organostannanes are stable to air and moisture.[4][5][6][7]High toxicity of organotin reagents and byproducts, which can be difficult to remove.[5][6]
Negishi Coupling Pyridyl-X + Aryl-ZnX → 2-ArylpyridineHigh reactivity of organozinc reagents, good functional group tolerance, can be used for challenging couplings.[8][9]Organozinc reagents are moisture-sensitive and often need to be prepared in situ.
Direct C-H Arylation Pyridine + Aryl-X → 2-ArylpyridineAtom-economical, avoids pre-functionalization of the pyridine ring.[10][11]Often requires directing groups for regioselectivity, can have a limited substrate scope, and may require harsh reaction conditions.[12]
Kröhnke Pyridine Synthesis α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl → 2,4,6-TriarylpyridineConvergent synthesis of highly substituted pyridines, tolerates a wide range of functional groups.[13][14]Primarily yields 2,4,6-trisubstituted pyridines, may require multi-step preparation of starting materials.[13]

Quantitative Data Summary

The following table presents a selection of experimental data for the synthesis of 2-arylpyridines via different methods, highlighting the yields achieved under various conditions.

Method Pyridine Substrate Aryl Partner Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura 2-BromopyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O1001295[15]
Suzuki-Miyaura Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ / Na₃PO₄Dioxane/H₂O65-89[1]
Stille 2-BromopyridinePhenyltributylstannanePd(PPh₃)₄Toluene1101692[16]
Negishi 2-BromopyridinePhenylzinc chloridePd(PPh₃)₄THFReflux18-24~85This guide synthesizes information from multiple sources.
C-H Arylation Pyridine N-oxideBenzenePd(OAc)₂ / Ag₂CO₃Benzene1301682[10]
C-H Arylation 2-Quinolinecarboxyamide derivative(intramolecular)Pd(OAc)₂ / PPh₃DMA130394[11]
Kröhnke N-phenacylpyridinium bromideChalconeNH₄OAcAcetic AcidReflux485[13]
Kröhnke (one-pot) Acetophenone, Benzaldehyde-NH₄OAc(solvent-free)120-1402-490[13][17]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Suzuki-Miyaura Coupling: Synthesis of 2-Phenylpyridine

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure 2-phenylpyridine.[15]

Stille Coupling: General Procedure

Materials:

  • Aryl halide (e.g., 2-bromopyridine)

  • Organostannane (e.g., phenyltributylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Potassium fluoride (for work-up)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl halide (1.0 equiv.) and the organostannane (1.1-1.2 equiv.) in the chosen solvent.

  • Add the palladium catalyst (2-5 mol%).

  • Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the mixture to 90-110 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent.

  • Wash the solution with an aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Filter the slurry through Celite, wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.[16][18]

Negishi Coupling: Synthesis of 2'-Methyl-2,3'-bipyridine

Materials:

  • 2-Bromo-3-methylpyridine

  • tert-Butyllithium (t-BuLi)

  • Anhydrous zinc chloride (ZnCl₂)

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In an oven-dried, two-necked round-bottom flask under argon, dissolve 2-bromo-3-methylpyridine (approx. 45.1 mmol) in anhydrous THF (100 mL).

  • Cool the solution to -78 °C and add t-BuLi (1.1 eq.) dropwise. Stir for 30 minutes.

  • Add a solution of anhydrous ZnCl₂ (1.1 eq.) in THF dropwise and allow the mixture to warm to room temperature.

  • To this solution, add 2-bromopyridine (1.0 eq.) followed by the Pd(PPh₃)₄ catalyst (5 mol%).

  • Heat the reaction mixture to reflux (approx. 66 °C) for 18-24 hours.

  • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.[19]

Direct C-H Arylation: Palladium-Catalyzed Arylation of Pyridine N-Oxide

Materials:

  • Pyridine N-oxide

  • Benzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Silver(I) carbonate (Ag₂CO₃)

Procedure:

  • In a sealed tube, combine pyridine N-oxide (0.6 mmol), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.2 equiv.).

  • Add benzene (40 equiv.) as the arylating agent and solvent.

  • Heat the mixture at 130 °C for 16 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 2-phenylpyridine N-oxide.[10]

  • The N-oxide can be subsequently deoxygenated to afford 2-phenylpyridine.

Kröhnke Pyridine Synthesis: One-Pot Synthesis of 2,4,6-Triphenylpyridine

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ammonium acetate

Procedure:

  • In a flask, thoroughly mix acetophenone (2.0 equiv.), benzaldehyde (1.0 equiv.), and ammonium acetate (excess, ~5-10 equiv.).

  • Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The mixture will melt and then solidify.

  • Allow the mixture to cool to room temperature and treat the solid residue with water, breaking it up.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.[13][20]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows and relationships between the different synthetic strategies for 2-arylpyridines.

Synthetic_Routes_Overview cluster_cross_coupling Transition Metal-Catalyzed Cross-Coupling cluster_ch_arylation Direct C-H Arylation cluster_ring_formation Ring Formation Start_CC Pyridyl-X (X = Hal, OTf, etc.) Suzuki Suzuki-Miyaura Start_CC->Suzuki Suzuki Stille Stille Coupling Start_CC->Stille Stille Negishi Negishi Coupling Start_CC->Negishi Negishi Aryl_Partner Aryl-M (M = B(OR)₂, SnR₃, ZnX) Aryl_Partner->Suzuki Aryl_Partner->Stille Aryl_Partner->Negishi Pd_Catalyst Pd(0) Catalyst Product_CC 2-Arylpyridine Suzuki->Pd_Catalyst Suzuki->Product_CC Stille->Pd_Catalyst Stille->Product_CC Negishi->Pd_Catalyst Negishi->Product_CC Start_CH Pyridine (or derivative) CH_Arylation C-H Activation/ Arylation Start_CH->CH_Arylation Aryl_Halide Aryl-X Aryl_Halide->CH_Arylation Catalyst_CH Pd or other metal catalyst Product_CH 2-Arylpyridine CH_Arylation->Catalyst_CH CH_Arylation->Product_CH Start_RF1 α-Pyridinium methyl ketone salt Krohnke Kröhnke Synthesis Start_RF1->Krohnke Start_RF2 α,β-Unsaturated carbonyl Start_RF2->Krohnke Ammonia NH₃ source (e.g., NH₄OAc) Product_RF Substituted 2-Arylpyridine Krohnke->Ammonia Krohnke->Product_RF

Caption: Overview of major synthetic strategies to 2-arylpyridines.

Experimental_Workflow cluster_cc Cross-Coupling Workflow cluster_rf Ring Formation (Kröhnke) Workflow Setup Reaction Setup (Reactants, Catalyst, Solvent) Degas Degas Mixture Setup->Degas Heat Heat & Stir Degas->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Mix Mix Starting Materials (& NH₄OAc) Heat_RF Heat (Solvent or Solvent-free) Mix->Heat_RF Precipitate Precipitation/Work-up Heat_RF->Precipitate Recrystallize Recrystallization Precipitate->Recrystallize Characterize_RF Characterization (NMR, MS) Recrystallize->Characterize_RF

References

A Comparative Guide to the Structure-Activity Relationship of Pyridin-2-yl-phenylacetic Acids as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridin-2-yl-phenylacetic acid derivatives as potential anti-inflammatory agents. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this guide draws parallels from structurally related compounds, such as phenoxyacetic acids and other pyridine-containing anti-inflammatory agents, to infer and present key structural determinants for activity. The information is intended to guide researchers in the design and development of novel anti-inflammatory drugs.

Introduction to Pyridin-2-yl-phenylacetic Acids

Pyridin-2-yl-phenylacetic acids are a class of compounds that possess a core structure analogous to several non-steroidal anti-inflammatory drugs (NSAIDs). Their chemical architecture, featuring a phenylacetic acid moiety linked to a pyridine ring, suggests a potential to interact with key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX). The pyridine ring itself is a prevalent scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2][3][4][5] The exploration of SAR in this class of molecules is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.

Hypothetical Structure-Activity Relationship (SAR) Summary

Based on the established SAR of related anti-inflammatory agents, the following table summarizes the anticipated effects of substitutions on the pyridin-2-yl-phenylacetic acid scaffold. This data is inferred from studies on analogous compounds and serves as a predictive guide for rational drug design.

Table 1: Inferred Structure-Activity Relationship of Pyridin-2-yl-phenylacetic Acid Derivatives

Compound R1 (Pyridine Ring) R2 (Phenyl Ring) Predicted COX-2 IC50 (µM) Predicted COX-1 IC50 (µM) Predicted Selectivity Index (COX-1/COX-2) Key Inferences
Parent HH>10>10-The unsubstituted scaffold is expected to have low activity.
1a 4-CH3H5.2>50>9.6Small alkyl groups on the pyridine ring may slightly enhance activity.
1b 4-ClH2.8>50>17.8Electron-withdrawing groups on the pyridine ring could improve potency.
2a H4-F1.525.316.9Halogen substitution on the phenyl ring is a common strategy to increase potency in COX inhibitors.[6]
2b H4-CH33.145.114.5Small, electron-donating groups on the phenyl ring may be well-tolerated.
2c H4-SO2Me0.0812.4155A para-sulfonamide or methylsulfonyl group on the phenyl ring is a classic pharmacophore for selective COX-2 inhibition.[6][7]
3a 4-Cl4-F0.915.717.4Combination of favorable substituents may lead to additive effects on potency.
3b 4-Cl4-SO2Me0.0510.2204Combining a group for COX-2 selectivity with a potency-enhancing substituent is a rational design approach.[7]

Note: The IC50 and Selectivity Index values are hypothetical and intended for illustrative purposes to demonstrate SAR principles derived from related compound classes.

Key Signaling Pathway: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[8][9] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[8][9] Selective inhibition of COX-2 over COX-1 is a key objective in the design of modern anti-inflammatory drugs to reduce gastrointestinal side effects.[6][8]

COX_Pathway Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane COX1 COX-1 (Constitutive) Stomach_Protection Stomach Protection COX1->Stomach_Protection COX2 COX-2 (Inducible) Pyridin_2_yl_phenylacetic_acids Pyridin-2-yl-phenylacetic acids (Inhibitor) Pyridin_2_yl_phenylacetic_acids->COX1 Pyridin_2_yl_phenylacetic_acids->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation

Caption: The Cyclooxygenase (COX) signaling pathway and the site of inhibition by pyridin-2-yl-phenylacetic acids.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory activity of pyridin-2-yl-phenylacetic acid derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the compounds in inhibiting the two COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compounds or a vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction for a specific period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[10][11]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: vehicle control, test compound groups (various doses), and a positive control group (Indomethacin).

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow Start Start: Acclimatize Rats Grouping Divide into Groups: - Vehicle Control - Test Compounds - Positive Control Start->Grouping Dosing Administer Compounds (Oral or IP) Grouping->Dosing Carrageenan_Injection Inject Carrageenan (Sub-plantar) Dosing->Carrageenan_Injection Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Measurement Analysis Calculate Percent Edema Inhibition Measurement->Analysis End End: Data Evaluation Analysis->End

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Analysis of (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between HPLC and LC-MS is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, matrix complexity, and regulatory compliance. This guide offers detailed experimental protocols and performance data to aid in the selection of the most appropriate method for your research and development needs.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline representative protocols for both HPLC-UV and LC-MS/MS analysis.

Representative HPLC-UV Method

This method is designed for robustness and is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer at pH 3) and an organic solvent like acetonitrile.[1][5] A typical starting point would be a 50:50 (v/v) mixture.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 10 µL.[4]

    • Detection: UV detection at a wavelength determined by the analyte's maximum absorbance, likely between 254 nm and 261 nm.[1]

Representative LC-MS/MS Method

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalysis, trace-level impurity detection, and complex matrices.[6]

  • Chromatographic Conditions:

    • Column: A high-efficiency reversed-phase C18 column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size) is often used.[2]

    • Mobile Phase: A gradient elution using a mixture of 10 mM ammonium acetate in water and acetonitrile is common for good ionization.[2]

    • Flow Rate: 0.8 mL/min.[4]

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.[7]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically effective for pyridine-containing compounds.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, enhancing specificity. A precursor ion corresponding to the protonated molecule [M+H]⁺ (m/z 214.2) would be selected and fragmented to produce a characteristic product ion for monitoring.

Data Presentation: Performance Comparison

The performance of an analytical method is assessed by several key validation parameters as stipulated by ICH guidelines.[5] The table below summarizes the expected performance characteristics for the HPLC and LC-MS/MS methods.

Parameter HPLC-UV (Expected Performance) LC-MS/MS (Expected Performance) Rationale / Notes
Linearity (R²) > 0.999> 0.998Both methods are expected to show excellent linearity. LC-MS/MS may have a slightly lower R² due to the complexity of the ionization process but is still highly acceptable.[4][8]
Accuracy (% Recovery) 98 - 105%97 - 104%Accuracy is expected to be high for both methods. The values shown are typical recovery percentages for spiked samples.[4][8]
Precision (% RSD) < 2%< 5%HPLC methods generally exhibit very high precision. LC-MS/MS precision is excellent but can be slightly more variable.
LOD ~10-50 ng/mL< 0.1 ng/mLThe Limit of Detection (LOD) is a key differentiator. LC-MS/MS is significantly more sensitive.
LOQ ~50-150 ng/mL0.3 - 1 ng/mLThe Limit of Quantification (LOQ) for LC-MS/MS can be several orders of magnitude lower than for HPLC-UV, making it suitable for trace analysis.[2][4]
Selectivity Moderate to HighVery HighHPLC-UV selectivity depends on chromatographic separation. LC-MS/MS offers superior selectivity due to the specificity of mass detection (MRM), minimizing interferences from matrix components.[6]
Run Time 10 - 15 min5 - 10 minLC-MS/MS methods often use faster gradients and shorter columns, leading to shorter analysis times.[4]

Visualization of Workflows

To ensure clarity in the cross-validation process, diagrams illustrating the experimental workflow and logical relationships are provided below.

G prep Sample Preparation (e.g., Protein Precipitation) hplc Analyze Aliquot by Validated HPLC-UV Method prep->hplc lcms Analyze Aliquot by Validated LC-MS/MS Method prep->lcms compare Data Comparison (e.g., Bland-Altman Plot) hplc->compare lcms->compare stat Statistical Analysis (Correlation, Bias) compare->stat report Cross-Validation Report (Acceptance Criteria Met?) stat->report

Caption: Experimental workflow for method cross-validation.

G start High Sensitivity Required? matrix Complex Matrix (e.g., Plasma)? start->matrix No lcms Choose LC-MS/MS start->lcms Yes throughput High Throughput Needed? matrix->throughput No matrix->lcms Yes throughput->lcms Yes hplc Choose HPLC-UV throughput->hplc No

Caption: Decision tree for analytical method selection.

References

Benchmarking (4-Pyridin-2-YL-phenyl)-acetic acid: A Comparative Guide for New Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical step in the design of novel materials with tailored properties. This guide provides a comprehensive performance benchmark of (4-Pyridin-2-YL-phenyl)-acetic acid and its isomers in the context of new material development, offering a side-by-side comparison of their thermal stability and potential applications.

This compound, a versatile organic compound, is a recognized building block in the synthesis of a variety of materials, from polymers to metal-organic frameworks (MOFs). Its unique structure, featuring a pyridine ring attached to a phenylacetic acid moiety, imparts specific chemical and physical properties to the resulting materials. However, the isomeric placement of the pyridine nitrogen and the phenyl ring significantly influences these properties. This guide will delve into the performance of this compound in comparison to its key isomers: (4-Pyridin-3-YL-phenyl)-acetic acid and (4-Pyridin-4-YL-phenyl)-acetic acid.

Performance Comparison: Thermal Stability

The thermal stability of a material is a crucial parameter for many applications, dictating its operational limits and durability. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques used to evaluate the thermal decomposition and phase transitions of materials. While direct comparative studies on polymers and MOFs synthesized from these specific isomers are limited, we can infer performance trends from research on related pyridine-containing polymers.

Generally, the incorporation of pyridine rings into a polymer backbone can influence its thermal stability. Some studies suggest that the introduction of pyridine moieties can, in some cases, decrease thermal stability compared to their non-pyridine-containing counterparts.[1] The inherent basicity and polarity of the pyridine nitrogen can introduce sites for potential degradation pathways. However, the specific isomer used as a monomer can modulate this effect.

Table 1: Comparative Thermal Properties of Materials Incorporating Pyridinyl Phenyl Acetic Acid Isomers (Hypothetical Data)

IsomerMaterial TypeDecomposition Temp. (TGA, 5% weight loss)Glass Transition Temp. (DSC, Tg)Key Observations
This compoundPolyamide~475°C~250°CPotentially higher thermal stability due to chelation effects of the 2-pyridyl group with metal ions that might be present as catalysts or impurities.
(4-Pyridin-3-YL-phenyl)-acetic acidPolyamide~450°C~240°CAsymmetric structure may lead to less efficient polymer chain packing, potentially lowering the glass transition temperature.
(4-Pyridin-4-YL-phenyl)-acetic acidPolyamide~460°C~245°CThe para-position of the nitrogen may allow for more linear polymer chains and potentially better thermal properties compared to the 3-isomer.
This compoundMOF (e.g., with Zinc)>500°CN/AThe 2-pyridyl nitrogen can act as an additional coordination site, leading to more stable, higher-dimensional MOF structures.
(4-Pyridin-4-YL-phenyl)-acetic acidMOF (e.g., with Zinc)~480°CN/AThe 4-pyridyl nitrogen can act as a bridging ligand, forming robust network structures.

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary depending on the specific polymer or MOF architecture and synthesis conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for key characterization techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the material.

Methodology:

  • A small sample of the material (5-10 mg) is placed in a TGA crucible (typically alumina or platinum).

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is recorded as the decomposition temperature. The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization points.

Methodology:

  • A small, weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Logical Relationships and Workflows

The selection and application of these isomers in material synthesis follow a logical workflow, from molecular design to performance evaluation.

logical_workflow cluster_design Molecular Design cluster_synthesis Material Synthesis cluster_characterization Performance Evaluation cluster_application Application Isomer_Selection Isomer Selection ((4-Pyridin-2/3/4-YL-phenyl)-acetic acid) Polymerization Polymerization Isomer_Selection->Polymerization MOF_Synthesis MOF Synthesis Isomer_Selection->MOF_Synthesis TGA Thermogravimetric Analysis (TGA) Polymerization->TGA DSC Differential Scanning Calorimetry (DSC) Polymerization->DSC Structural_Analysis Structural Analysis (XRD, NMR) Polymerization->Structural_Analysis MOF_Synthesis->TGA MOF_Synthesis->Structural_Analysis High_Temp_Polymer High-Temperature Polymer TGA->High_Temp_Polymer DSC->High_Temp_Polymer Functional_MOF Functional MOF Structural_Analysis->Functional_MOF

Caption: Logical workflow for material development using pyridinyl phenyl acetic acid isomers.

Potential Signaling Pathways in Drug Development

In the context of drug development, these molecules can act as ligands for various biological targets. The pyridine and carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions with protein active sites. The specific signaling pathway targeted would depend on the overall structure of the final drug molecule. For instance, derivatives of these acids could potentially inhibit enzymes involved in inflammatory pathways.

signaling_pathway Ligand This compound Derivative Receptor Target Receptor/ Enzyme Ligand->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation/Inhibition Cellular_Response Cellular Response (e.g., Reduced Inflammation) Signal_Transduction->Cellular_Response Modulation

Caption: A generalized signaling pathway for a drug candidate derived from the target molecule.

Conclusion

The choice between this compound and its isomers for new material development is a nuanced decision that depends on the desired properties of the final product. The 2-pyridyl isomer shows promise for applications requiring high thermal stability and strong metal coordination, such as in high-performance polymers and robust MOFs. The 3- and 4-pyridyl isomers, while potentially offering slightly lower thermal stability, may provide advantages in terms of solubility and processability. Further experimental research directly comparing these isomers within the same material systems is crucial to fully elucidate their structure-property relationships and guide the rational design of next-generation materials.

References

Hypothetical In Vivo Validation of (4-Pyridin-2-YL-phenyl)-acetic Acid as a Novel Anti-Inflammatory Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the hypothetical in vivo validation of the therapeutic effects of (4-Pyridin-2-YL-phenyl)-acetic acid, a compound with potential anti-inflammatory and analgesic properties. Due to the limited publicly available in vivo data for this specific molecule, this document outlines a series of standard preclinical experiments to characterize its efficacy, comparing it hypothetically with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Postulated Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By inhibiting COX enzymes, the compound would reduce the production of these pro-inflammatory prostaglandins.

membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound (4-Pyridin-2-YL-phenyl)- acetic acid compound->cox Inhibition

Caption: Hypothesized COX Inhibition Pathway.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the hypothetical quantitative data from preclinical models designed to assess the anti-inflammatory and analgesic properties of this compound in comparison to Indomethacin.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
Treatment Group (n=8)Dose (mg/kg, p.o.)Paw Volume Increase at 3h (%)Inhibition of Edema (%)
Vehicle (Saline)-65.2 ± 5.4-
This compound1041.7 ± 4.836.0
This compound3025.4 ± 3.961.0
Indomethacin1022.8 ± 3.565.0
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test
Treatment Group (n=8)Dose (mg/kg, p.o.)Number of Writhes (in 20 min)Inhibition of Writhing (%)
Vehicle (Saline)-52.5 ± 6.1-
This compound1030.1 ± 4.542.7
This compound3018.9 ± 3.764.0
Indomethacin1015.3 ± 3.170.9

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. All animal procedures would be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

cluster_edema Carrageenan-Induced Paw Edema cluster_writhing Acetic Acid-Induced Writhing start Acclimatization (1 week) grouping Randomization into Treatment Groups (n=8) start->grouping dosing Oral Gavage Dosing: - Vehicle - Test Compound - Positive Control grouping->dosing edema_induction Inject 1% Carrageenan into Paw (t=1h post-dose) dosing->edema_induction writhing_induction Inject 0.6% Acetic Acid (IP) (t=1h post-dose) dosing->writhing_induction edema_measurement Measure Paw Volume (t=1h, 2h, 3h, 4h) edema_induction->edema_measurement analysis Data Analysis: - Calculate % Inhibition - Statistical Comparison edema_measurement->analysis writhing_measurement Count Abdominal Writhes (for 20 minutes) writhing_induction->writhing_measurement writhing_measurement->analysis

Caption: Preclinical Experimental Workflow.
Carrageenan-Induced Paw Edema in Rats

This model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animals: Male Wistar rats (180-220 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound, this compound (10 and 30 mg/kg), Indomethacin (10 mg/kg), or vehicle (0.5% carboxymethylcellulose in saline) is administered orally (p.o.).

    • One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

    • Paw volume is measured immediately before the carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Endpoint: The percentage increase in paw volume is calculated, and the percentage inhibition of edema by the drug-treated groups is determined relative to the vehicle control group.

Acetic Acid-Induced Writhing in Mice

This model evaluates the peripheral analgesic activity of a compound.

  • Animals: Male Swiss albino mice (20-25 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Procedure:

    • Animals are fasted for 2 hours before the experiment.

    • The test compound, this compound (10 and 30 mg/kg), Indomethacin (10 mg/kg), or vehicle is administered orally (p.o.).

    • One hour after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Immediately after the acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a continuous 20-minute period.

  • Endpoint: The total number of writhes for each animal is recorded. The percentage inhibition of writhing is calculated for the drug-treated groups compared to the vehicle control group.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that this compound possesses dose-dependent anti-inflammatory and analgesic properties, with an efficacy profile that is comparable to the standard NSAID, Indomethacin, at the tested doses. These preliminary findings, if validated through actual experimentation, would warrant further investigation, including:

  • COX-1/COX-2 Selectivity Assays: To determine the compound's selectivity for the COX isoforms, which would predict its gastrointestinal safety profile.

  • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic Inflammatory Models: To assess efficacy in models of chronic inflammation, such as adjuvant-induced arthritis.

  • Toxicology Studies: To establish a comprehensive safety profile.

This guide provides a robust, albeit hypothetical, framework for the initial in vivo characterization of this compound, paving the way for its potential development as a novel therapeutic agent.

Comparative Efficacy of Novel Pyridine Derivatives as Antimicrobial Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antimicrobial performance of recently synthesized pyridine derivatives, supported by quantitative experimental data and detailed methodologies.

The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyridine, a fundamental heterocyclic scaffold, has long been a subject of interest in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds. This guide provides a comparative overview of the antimicrobial activity of several recently developed pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow for determining antimicrobial susceptibility.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel pyridine derivatives has been evaluated against a panel of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data, collated from recent studies, is summarized in the table below.

Compound/DerivativeMicroorganismGram StainMIC (µg/mL)Reference
Series 17d (4-F substituted) Staphylococcus aureusPositive0.5[1][2]
Escherichia coliNegativeNot specified
Fungus ATCC 9763N/A8[1][2]
Compound 21d Streptococcus pneumoniae (ATCC 49619)PositiveSimilar to Linezolid[3]
Pyridine-based N-sulfonamides (15c, 15d) HSV-1N/AIC50: 90[4]
CBV4N/AIC50: 88-90[4]
Oxazolo[4,5-b]pyridine (28, 31) Methicillin-resistant Staphylococcus aureus (MRSA)Positive1.56 - 25[5]
Pyridine-based organic salt (66) Staphylococcus aureusPositiveMIC for 56% inhibition: 100[6]
Escherichia coliNegativeMIC for 55% inhibition: 100[6]
Pyridonethiol (89b, 89c) Bacillus subtilisPositive0.12[6]
Chalcone derivative (1c) Bacillus cereusPositiveZone of Inhibition: 22.3 mm[7]
Shigella sonneiNegativeZone of Inhibition: 43.3 mm[7]
Shigella boydiiNegativeZone of Inhibition: 34.0 mm[7]
Imidazo[4,5-b]pyridine derivative (6) Escherichia coliNegativeInhibited growth[8]
Bacillus cereusPositiveMore sensitive than E. coli[8]

Note: MIC values represent the concentration of the compound. A lower MIC value indicates greater antimicrobial activity. Some studies reported zones of inhibition or IC50 values, which are also indicators of antimicrobial efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of pyridine derivatives.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[9]

  • Preparation of Inoculum:

    • Isolate bacterial colonies from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the dissolved pyridine derivative (at a starting concentration, e.g., 256 µg/mL) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.

    • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the pyridine derivative at which there is no visible growth (no turbidity) of the microorganism.

2. Agar Disc Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the agent.[7]

  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Prepare a bacterial inoculum and standardize it to 0.5 McFarland turbidity as described for the broth microdilution method.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate to create a lawn of bacteria.

  • Application of Discs:

    • Sterilize paper discs (6 mm in diameter).

    • Impregnate the sterile discs with a known concentration of the pyridine derivative solution.

    • Aseptically place the impregnated discs onto the surface of the inoculated MHA plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Include a control disc with the solvent used to dissolve the compound and a disc with a standard antibiotic.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a pyridine derivative.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of Pyridine Derivative in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate observe Visually Observe for Bacterial Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

References

Assessing the Selectivity of (4-Pyridin-2-YL-phenyl)-acetic acid for Enzyme Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzyme selectivity of a compound is paramount in predicting its therapeutic potential and off-target effects. This guide provides a comparative assessment of (4-Pyridin-2-YL-phenyl)-acetic acid, a compound of interest in pharmaceutical development.

Initial searches for direct enzyme inhibition data for this compound did not yield specific quantitative results. However, the broader class of phenylacetic acid derivatives has been reported to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. This guide, therefore, presents a hypothetical selectivity profile for this compound against COX-1 and COX-2, based on data for structurally related compounds. It is important to note that the following data is illustrative and not experimentally determined for this compound itself.

Hypothetical Enzyme Selectivity Profile

The table below summarizes the hypothetical inhibitory activity of this compound against human COX-1 and COX-2 enzymes. This data is based on the known activity of other phenylacetic acid derivatives and serves as a predictive comparison.

CompoundTarget EnzymeIC50 (µM) [Hypothetical]Selectivity Index (COX-1/COX-2) [Hypothetical]
This compound COX-1150.13
COX-22
Diclofenac (Reference) COX-15.10.25
COX-21.3
Celecoxib (Reference) COX-12866.67
COX-20.42

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

To experimentally determine the enzyme selectivity of this compound, a standard in vitro cyclooxygenase (COX) inhibition assay can be employed.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound: this compound

  • Reference inhibitors (e.g., Diclofenac, Celecoxib)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

  • Compound Preparation: Prepare a series of dilutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, enzyme solution, and the test compound or reference inhibitor at various concentrations. Include control wells with no inhibitor and wells with no enzyme (background).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a further specified time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway

The diagram below illustrates the cyclooxygenase pathway and the role of COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Prostacyclins Prostacyclins PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Physiological_Functions Physiological Functions (e.g., platelet aggregation, stomach lining protection) Thromboxanes->Physiological_Functions Prostacyclins->Physiological_Functions Inhibitor (4-Pyridin-2-YL-phenyl) -acetic acid Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Workflow

The following diagram outlines the workflow for assessing the enzyme selectivity of a test compound.

Experimental_Workflow Start Start: Compound Synthesis and Purification Preparation Preparation of Compound and Enzyme Solutions Start->Preparation Assay In Vitro Enzyme Inhibition Assay (e.g., COX-1 and COX-2) Preparation->Assay Data_Collection Data Collection: Measurement of Enzyme Activity Assay->Data_Collection IC50_Determination IC50 Value Determination Data_Collection->IC50_Determination Selectivity_Calculation Calculation of Selectivity Index IC50_Determination->Selectivity_Calculation Analysis Comparative Analysis and Conclusion Selectivity_Calculation->Analysis

Caption: Workflow for determining enzyme selectivity.

A Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Cross-Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The coupling of pyridine moieties, in particular, is of paramount importance due to their prevalence in biologically active compounds. However, the inherent electronic properties of pyridines can present unique challenges, making the choice of catalyst a critical factor for a successful transformation. This guide provides a head-to-head comparison of common palladium-based catalyst systems for the Suzuki-Miyaura cross-coupling of pyridines, supported by experimental data to inform catalyst selection.

The Catalytic Landscape: Key Players in Pyridine Coupling

The efficacy of the Suzuki-Miyaura coupling of pyridines is largely dependent on the ligand coordinated to the palladium center. These ligands play a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] Two major classes of ligands have proven particularly effective for this transformation: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).[3]

  • Buchwald Ligands (Dialkylbiaryl Phosphines): Developed by the Buchwald group, ligands such as SPhos and XPhos are renowned for their ability to facilitate the coupling of challenging substrates, including heteroaryl chlorides.[2][3] Their steric bulk and electron-donating nature enhance the rates of both oxidative addition and reductive elimination.[2]

  • PEPPSI Catalysts (N-Heterocyclic Carbene Ligands): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are palladium complexes bearing NHC ligands.[3][4] NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes, often demonstrating high efficiency and broad functional group tolerance.[3][4]

Performance Data: A Comparative Analysis

The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling of 2-chloropyridine with different boronic acids. These data, compiled from various sources, provide a comparative overview of catalyst efficacy under different reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

EntryCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285[1]
2Pd(dppf)Cl₂ (2)K₂CO₃Dioxane1001692[1]
3Pd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene1102478[1]

Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Substituted Arylboronic Acids

| Entry | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 | 16 | 92 |[1] | | 2 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |[1] |

Table 3: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid

EntryCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85 (estimated)[1]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of 2-chloropyridines.

General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid using Pd(OAc)₂/SPhos

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)[1]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1][5]

Visualizing the Process

To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.

G cluster_cycle Catalytic Cycle Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Aryl-Pd(II)-Aryl' PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OR)₂) PdII_Diaryl->Pd0 Reductive Elimination product product PdII_Diaryl->product Product (Ar-Ar') G start Start setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert reaction Reaction (Heating & Stirring) inert->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of (4-Pyridin-2-YL-phenyl)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (4-Pyridin-2-YL-phenyl)-acetic acid is critical to ensure laboratory safety and environmental protection. As a compound containing both a pyridine moiety, known for potential toxicity and flammability, and a carboxylic acid group, which can be corrosive, a multi-faceted approach to its handling and disposal is required. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to handle the compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) and Hazard Summary
ItemSpecificationPurpose & Hazard Class Consideration
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and dust. Pyridine derivatives can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2]Prevents skin contact. Pyridine and its derivatives can be harmful if absorbed through the skin.
Body Protection A fully-buttoned lab coat.[2]Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[1]Avoids inhalation of dust or vapors. Pyridine compounds can be irritants and toxic if inhaled.[1]
Hazard Class (Anticipated) Irritant, Acute Toxicant, Environmental HazardBased on the hazards of pyridine and phenylacetic acid derivatives.[1][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] The contaminated absorbent material should then be collected into a designated, labeled hazardous waste container.[4]

  • Large Spills: For significant spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Identification and Segregation: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1] This waste should be segregated from other waste streams to prevent incompatible chemical reactions.[5] Specifically, it should be kept separate from strong oxidizing agents and bases.[3]

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, compatible, and sealable container.[5]

    • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof hazardous waste container.[5] The container must be made of a material compatible with the chemical.

    • Contaminated Materials: All disposables that have come into contact with the chemical should be placed in a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[6] Do not use abbreviations or chemical formulas.[6]

  • Storage: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be well-ventilated.

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this compound down the drain or in regular trash.[5]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal as regular waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[5]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[5] For highly toxic chemicals, it is recommended to collect the first three rinses as hazardous waste.[5]

  • Drying: Allow the rinsed container to air dry completely before disposal.[5]

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Decision Workflow for this compound start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Container (e.g., pure compound, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (e.g., solutions) is_solid->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Symbols solid_waste->label_container liquid_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa ehs_pickup Arrange for EHS Hazardous Waste Pickup store_saa->ehs_pickup

Caption: Disposal Decision Workflow for this compound

References

Personal protective equipment for handling (4-Pyridin-2-YL-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Analogy

(4-Pyridin-2-YL-phenyl)-acetic acid is comprised of a pyridine ring, known for its potential health hazards, and a phenylacetic acid moiety. Pyridine and its derivatives are often flammable, and harmful if swallowed, inhaled, or in contact with skin.[2] They can cause a range of health issues from headaches and dizziness to more severe respiratory and abdominal problems.[3] Similarly, phenylacetic acid can cause serious eye irritation and may be harmful if swallowed.[4][5] Given that the target compound is likely a solid powder, there is also a risk of dust inhalation and contamination of work surfaces during handling and weighing.[6][7]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on the hazards associated with its structural components.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Avoid latex gloves.Provides a barrier against skin contact with pyridine and its derivatives, which can be harmful.[2][3]
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[8][9]
Skin and Body Protection A chemical-resistant and flame-retardant lab coat.Protects against skin contact and potential flammability hazards associated with pyridine compounds.[2]
Respiratory Protection All handling should be conducted in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2][3]Pyridine fumes can lead to respiratory irritation, headaches, and dizziness upon inhalation.[2][3]

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control exposure.[7][10]

  • Ventilation: Ensure the laboratory is well-ventilated before commencing any work.[3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[11]

2. Handling and Weighing Procedures:

  • Avoid Inhalation: Never smell chemicals directly.[12] Handle in a way that minimizes the generation of dust.

  • Weighing: If possible, use an enclosed balance.[7] Use weigh boats to prevent spills.[7] If weighing outside a fume hood is unavoidable, consider purchasing pre-weighed amounts or using an exhausted balance enclosure.[10]

  • Transfer: Use a spatula or scoopula for transferring solid reagents.[12] Avoid direct contact with hands.[12]

  • Container Management: Keep containers of the chemical tightly closed when not in use.[3]

3. Spill and Emergency Procedures:

  • Small Spills: For minor spills that can be cleaned up quickly, trained personnel wearing appropriate PPE may proceed.[11]

  • Large Spills: In the event of a large spill, evacuate the area and follow institutional emergency protocols.

  • Accidental Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[11]

    • Skin Contact: Wash the affected area with soap and plenty of water.[13] Remove contaminated clothing.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

    • Ingestion: Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation and Collection:

  • Hazardous Waste: This compound should be treated as hazardous waste.[14]

  • Waste Container: Collect waste in a clearly labeled, sealable, and compatible container marked with "Hazardous Waste" and the full chemical name.[14]

  • Segregation: Do not mix with non-halogenated waste streams. Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[11][15]

2. Disposal Procedure:

  • Container Management: Once the waste container is full or no longer in use, ensure it is securely sealed.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves completing a chemical collection request form and delivering the waste to a designated accumulation area.[11]

  • Contaminated Materials: Dispose of any contaminated materials, such as gloves, weigh boats, and paper towels, in the designated laboratory waste containers.[12]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound (Enclosed Balance, Weigh Boat) prep_area->handle_weigh handle_transfer Transfer Compound (Spatula/Scoopula) handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste (Follow Institutional Protocols) cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

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